PF CBP1
Description
Properties
Molecular Formula |
C29H36N4O3 |
|---|---|
Molecular Weight |
488.62 |
Synonyms |
5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: PF-CBP1 Mechanism of Action in Chromatin Remodeling
Executive Summary
PF-CBP1 is a highly selective, small-molecule inhibitor targeting the bromodomains of CREB-binding protein (CBP/CREBBP) and p300 (EP300) .[1] Unlike BET inhibitors (e.g., JQ1) that target BRD4, PF-CBP1 specifically disrupts the interaction between CBP/p300 and acetylated lysine residues on histone tails (primarily H3K27ac ). This disruption breaks the chromatin "reader-writer" feedback loop at active enhancers, leading to the rapid suppression of oncogenic transcriptional programs (e.g., MYC, IRF4) without the broad toxicity associated with pan-bromodomain inhibition. This guide details the molecular pharmacology, chromatin dynamics, and validated experimental protocols for assessing PF-CBP1 activity.
Molecular Pharmacology & Structural Kinetics
Mechanism of Binding
PF-CBP1 functions as a competitive antagonist at the acetyl-lysine (KAc) binding pocket of the CBP/p300 bromodomain.
-
Target: The bromodomain is the "reader" module of CBP/p300. It recognizes acetylated histones to anchor the protein to active chromatin.
-
Inhibition: PF-CBP1 occupies the hydrophobic pocket typically reserved for the acetylated lysine side chain. This displacement prevents CBP/p300 from docking onto chromatin, thereby inhibiting its ability to maintain the hyper-acetylated state required for gene transcription.
Quantitative Selectivity Profile
A critical differentiator of PF-CBP1 is its selectivity against the BET family (BRD4), which minimizes off-target toxicity.
| Parameter | Value | Interpretation |
| IC50 (CBP) | 125 nM | High potency against primary target.[1][2] |
| IC50 (p300) | 363 nM | Effective dual inhibition of the paralog. |
| Selectivity vs. BRD4 | >139-fold | Minimal activity against BET bromodomains (biochemical assay). |
| Selectivity vs. BRD4 (ITC) | >105-fold | Confirmed thermodynamic selectivity. |
| Cellular Potency | ~1 µM | Effective concentration for proliferation block in DLBCL. |
Analyst Note: The >100-fold window over BRD4 is the defining feature that allows PF-CBP1 to interrogate CBP-specific biology without confounding BET-inhibition effects (e.g., "BRD4 release" phenomena).
Chromatin Remodeling Dynamics
The Enhancer Silencing Mechanism
CBP and p300 act as "master coactivators" by depositing the H3K27ac mark at enhancers. This mark recruits further reader proteins and RNA Polymerase II.
-
Steady State: CBP binds existing H3K27ac via its bromodomain (reader function) and deposits more acetylation (writer function), creating a positive feedback loop.
-
PF-CBP1 Intervention: The inhibitor blocks the reader domain.[1] CBP cannot bind H3K27ac.
-
Collapse: Without the reader-anchor, CBP residence time on chromatin decreases. Histone Deacetylases (HDACs) rapidly remove the acetyl marks.
-
Result: Enhancers lose H3K27ac, transition to a "poised" or "inactive" state, and downstream oncogene transcription ceases.
Visualization of Signaling Pathway
The following diagram illustrates the disruption of the reader-writer loop by PF-CBP1.
Figure 1: PF-CBP1 disrupts the auto-regulatory feedback loop of CBP recruitment, leading to enhancer collapse.
Experimental Validation Framework
To rigorously validate PF-CBP1 activity, researchers must employ a Self-Validating Protocol . The standard Western Blot is often insufficient to capture the genomic distribution changes. The gold standard is ChIP-seq with Spike-In Normalization , as global H3K27ac levels may drop drastically, making standard normalization methods (RPM/RPKM) misleading.
Protocol: Spike-In Normalized ChIP-Seq for H3K27ac
Objective: Quantify the global reduction of H3K27ac at specific enhancer loci after PF-CBP1 treatment.
Reagents:
-
Target Cells: DLBCL or MM cell lines (e.g., RPMI-8226).
-
Spike-In Chromatin: Drosophila S2 cells or synthetic spike-in nucleosomes.
-
Antibody: Anti-H3K27ac (highly specific, validated).
-
Compound: PF-CBP1 (1 µM) vs. DMSO Control.
Workflow Steps:
-
Treatment: Treat cells with PF-CBP1 (1 µM) for 2–6 hours. (Short duration ensures primary effects are measured).
-
Crosslinking: Fix with 1% Formaldehyde (10 min). Quench with Glycine.
-
Spike-In Addition: Add Drosophila S2 cells (5% of total cell number) to the human cell pellet before lysis. This is the critical self-validating step.
-
Lysis & Sonication: Shear chromatin to 200–500 bp.
-
IP: Incubate with H3K27ac antibody.
-
Sequencing: Standard Illumina workflow (SE50 or PE150).
-
Analysis: Map reads to Human (hg38) and Drosophila (dm6) genomes.
-
Normalization Factor (α):
-
Apply
to human read counts to visualize true global reduction.
-
Visualization of Experimental Workflow
Figure 2: ChIP-seq workflow incorporating biological spike-ins to correct for global loss of histone marks.
Downstream Biological Consequences
Inhibition of the CBP bromodomain by PF-CBP1 leads to distinct phenotypic outcomes, particularly in hematologic malignancies.
-
Gene Expression: Rapid downregulation of MYC, BCL6, and IRF4. These genes are often driven by "Super-Enhancers" which are disproportionately sensitive to CBP/p300 inhibition.
-
Inflammatory Response: In macrophages, PF-CBP1 suppresses LPS-induced expression of IL1B and IL6.
-
Neuronal Effects: Downregulation of RGS4 in cortical neurons, linking CBP function to synaptic plasticity.
Comparative Efficacy (Table)
| Feature | PF-CBP1 (CBP Inhibitor) | JQ1 (BET Inhibitor) |
| Primary Target | CBP/p300 Bromodomain | BRD4 Bromodomain |
| Selectivity Mechanism | Ac-Lys pocket competition | Ac-Lys pocket competition |
| Impact on H3K27ac | Direct Reduction (Writer block) | Increase/No Change (Reader block only) |
| Super-Enhancer Effect | Collapse of acetylation | Disruption of BRD4-Mediator complex |
| Toxicity Profile | Lower general cytotoxicity | Higher (GI/Thrombocytopenia) |
References
-
Selleck Chemicals. PF-CBP1 HCl Epigenetic Reader Domain Inhibitor.
-
Tocris Bioscience. PF CBP1: Selective CBP/p300 Bromodomain Inhibitor.
-
InvivoChem. PF-CBP1 | CBP/p300 bromodomain inhibitor.
-
National Institutes of Health (NIH). Modulating the masters: chemical tools to dissect CBP and p300 function.
-
National Institutes of Health (NIH). CBP/p300 and HDAC activities regulate H3K27 acetylation dynamics and zygotic genome activation.
-
ENCODE Consortium. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia.
Sources
An In-depth Technical Guide to the Binding Affinity of PF-CBP1 with CBP/p300 Bromodomains
This guide provides a comprehensive technical overview of PF-CBP1 and its binding affinity to the bromodomains of the closely related transcriptional co-activators, CREB-binding protein (CBP) and p300. Intended for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind experimental design, provides detailed methodologies for key binding assays, and synthesizes quantitative data to offer a complete picture of PF-CBP1's interaction with its epigenetic targets.
The Critical Role of CBP/p300 Bromodomains in Gene Transcription
The CREB-binding protein (CBP) and the E1A binding protein p300 are highly homologous lysine acetyltransferases that are pivotal regulators of gene expression.[1][2] These proteins act as transcriptional co-activators, influencing a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[3][4] A key functional module within these large proteins is the bromodomain, a conserved structural motif of approximately 110 amino acids that recognizes and binds to acetylated lysine residues on histones and other proteins.[1][3] This interaction is a critical event in chromatin remodeling and the recruitment of the transcriptional machinery to specific gene promoters.
The dysregulation of CBP/p300 function has been implicated in various diseases, most notably cancer, making their bromodomains attractive therapeutic targets.[3] The development of small molecule inhibitors that can selectively block the acetyl-lysine binding pocket of the CBP/p300 bromodomain offers a promising avenue for therapeutic intervention.[3] Such inhibitors can disrupt the protein-protein interactions that drive oncogenic gene expression programs.[5][6]
PF-CBP1: A Selective Chemical Probe for CBP/p300 Bromodomains
PF-CBP1 is a potent and selective inhibitor of the CBP/p300 bromodomains.[7][8][9] Its development was a significant step forward in the field of epigenetics, providing a valuable tool to dissect the biological functions of these bromodomains. A critical aspect of a chemical probe's utility is its selectivity. PF-CBP1 demonstrates high selectivity for CBP/p300 over other bromodomain families, particularly the well-studied BET (Bromodomain and Extra-Terminal domain) family (e.g., BRD4).[7][10] This selectivity is crucial for attributing observed biological effects directly to the inhibition of CBP/p300.
The mechanism of action of PF-CBP1 involves its competitive binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recruitment of CBP/p300 to chromatin and the subsequent activation of target gene transcription.[8]
Quantifying the Binding Affinity of PF-CBP1
A thorough understanding of a chemical probe's interaction with its target requires precise quantification of its binding affinity. Several biophysical and biochemical assays are employed for this purpose. This section will detail the principles and methodologies of three commonly used assays for characterizing bromodomain inhibitors like PF-CBP1.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a robust, high-throughput assay that measures the proximity of two molecules. In the context of CBP/p300, the assay is designed to detect the interaction between the bromodomain and an acetylated histone peptide. A donor fluorophore (e.g., Europium) is typically conjugated to an antibody that binds the tagged bromodomain, while an acceptor fluorophore (e.g., a fluorescently labeled streptavidin) binds to a biotinylated acetylated histone peptide. When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and a detectable FRET signal. An inhibitor like PF-CBP1 will disrupt this interaction, leading to a decrease in the FRET signal in a dose-dependent manner.[11]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of PF-CBP1 in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Prepare a solution of recombinant CBP or p300 bromodomain (e.g., GST-tagged) and a biotinylated acetylated histone H4 peptide (e.g., H4K5ac/K8ac/K12ac/K16ac) in assay buffer.[8]
-
Prepare solutions of the donor (e.g., anti-GST-Europium) and acceptor (e.g., Streptavidin-Allophycocyanin) reagents in detection buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add the PF-CBP1 dilutions.
-
Add the CBP/p300 bromodomain and the biotinylated histone peptide mixture to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.[8]
-
Add the donor and acceptor reagent mixture to each well.
-
Incubate at room temperature for another defined period (e.g., 60 minutes) to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the PF-CBP1 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PF-CBP1 required to inhibit 50% of the bromodomain-peptide interaction.
-
Caption: Workflow for a TR-FRET based binding assay.
BROMOscan® Competition Binding Assay
Principle: BROMOscan® is a proprietary competition binding assay that measures the ability of a test compound to displace a reference ligand from a DNA-tagged bromodomain. The bromodomain is incubated with the test compound and an immobilized ligand. The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the bromodomain from binding to the immobilized ligand, resulting in a lower qPCR signal. This platform allows for the screening of a compound against a large panel of bromodomains to determine its selectivity profile.[12][13]
Experimental Protocol (Conceptual):
-
Assay Setup:
-
A DNA-tagged CBP or p300 bromodomain construct is prepared.
-
A proprietary ligand for the bromodomain is immobilized on a solid support.
-
-
Competition Reaction:
-
The DNA-tagged bromodomain is incubated with a serial dilution of PF-CBP1.
-
This mixture is then added to the wells containing the immobilized ligand.
-
The reaction is allowed to reach equilibrium.
-
-
Quantification:
-
Unbound bromodomain is washed away.
-
The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.
-
-
Data Analysis:
-
The qPCR signal is plotted against the logarithm of the PF-CBP1 concentration.
-
The data is used to calculate a dissociation constant (Kd), which reflects the binding affinity of PF-CBP1 for the bromodomain.
-
Caption: Conceptual workflow of the BROMOscan® assay.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[14][15] A solution of the ligand (PF-CBP1) is titrated into a solution of the protein (CBP/p300 bromodomain). The resulting heat changes are measured and plotted against the molar ratio of ligand to protein. The shape of the resulting isotherm can be used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[15]
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the recombinant CBP/p300 bromodomain and PF-CBP1 into the same buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl) to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and compound solutions.
-
-
ITC Experiment:
-
Load the CBP/p300 bromodomain solution into the sample cell of the ITC instrument.
-
Load the PF-CBP1 solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
Initiate the titration, where small aliquots of PF-CBP1 are injected into the protein solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.[16]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellcentric.com [cellcentric.com]
- 6. CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 9. adooq.com [adooq.com]
- 10. Probe PF-CBP1 | Chemical Probes Portal [chemicalprobes.org]
- 11. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 16. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of CREB-Mediated Transcription: A Structural and Functional Guide to the p/CAF-CBP-CREB Interactome
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The dynamic regulation of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases. At the heart of many signal-dependent transcriptional pathways lies the cAMP response element-binding protein (CREB), a ubiquitously expressed transcription factor. The activity of CREB is intricately controlled by its interaction with a suite of coactivator proteins, most notably the CREB-binding protein (CBP) and the p300/CBP-associated factor (p/CAF). This technical guide provides an in-depth exploration of the structural biology of the p/CAF-CBP-CREB ternary complex, offering a detailed examination of the molecular architecture that underpins its critical role in transcriptional activation. We will dissect the key protein-protein interfaces, elucidate the functional consequences of these interactions, and provide field-proven methodologies for their investigation. This guide is intended to serve as a comprehensive resource for researchers seeking to understand and therapeutically target this pivotal transcriptional hub.
Introduction: The Key Players in CREB-Mediated Transcription
Transcriptional regulation is a tightly orchestrated process involving the coordinated action of DNA-binding transcription factors, coactivators, and the basal transcription machinery. The CREB pathway is a classic example of signal-induced gene activation, responding to a myriad of extracellular signals that elevate intracellular cyclic AMP (cAMP) levels.
-
CREB (cAMP Response Element-Binding Protein): A member of the leucine zipper family of DNA-binding proteins, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter and enhancer regions of target genes. The transcriptional activation potential of CREB is critically dependent on its phosphorylation at Serine 133 within its kinase-inducible domain (KID).[1]
-
CBP (CREB-Binding Protein) and p300: These are large, homologous nuclear proteins that function as transcriptional coactivators for a vast number of transcription factors, including CREB.[2][3] They act as molecular scaffolds, integrating signals from various pathways to regulate gene expression. A key feature of CBP and p300 is their intrinsic histone acetyltransferase (HAT) activity, which plays a crucial role in chromatin remodeling.[2]
-
p/CAF (p300/CBP-Associated Factor), also known as KAT2B: As its name suggests, p/CAF was initially identified as a protein that associates with p300 and CBP.[1] It is also a potent histone acetyltransferase and a member of the GCN5-related N-acetyltransferase (GNAT) family.[1][4] p/CAF can function both as part of the CBP/p300 complex and independently to regulate transcription.[3]
The formation of a ternary complex between these three proteins is a pivotal event in the activation of CREB target genes, leading to diverse cellular responses such as proliferation, differentiation, and survival.
The Structural Scaffolding: Domain Architecture of p/CAF and CBP
To comprehend the intricacies of their interaction, it is essential to understand the modular domain organization of p/CAF and CBP. These multi-domain proteins contain both structured regions that mediate specific molecular interactions and intrinsically disordered regions that provide conformational flexibility.
Domain Organization of CBP/p300
CBP and its paralog p300 are large proteins of approximately 2400 amino acids with a highly conserved domain structure. Key domains include:
-
Nuclear Receptor Interaction Domain (NRID): Mediates interaction with nuclear hormone receptors.
-
TAZ1 and TAZ2 (Transcriptional Adapter Zinc Finger Domains): Cysteine-histidine rich domains that bind to the activation domains of numerous transcription factors.
-
KIX (Kinase-Inducible Domain of CREB-Interacting Domain): A crucial domain for the interaction with phosphorylated CREB.[2]
-
Bromodomain: Recognizes and binds to acetylated lysine residues on histones and other proteins, anchoring the complex to active chromatin.
-
HAT (Histone Acetyltransferase) Domain: The catalytic core responsible for acetylating histones and other proteins. This domain is flanked by a RING domain and a plant homeodomain (PHD).
-
Intrinsically Disordered Regions (IDRs): Long stretches of disordered regions connect the structured domains, providing flexibility and facilitating interactions with multiple partners.[5]
Caption: Domain organization of the CBP/p300 coactivator.
Domain Organization of p/CAF (KAT2B)
p/CAF is a smaller protein compared to CBP but also possesses a modular structure essential for its function.
-
N-terminal Domain: Involved in interactions with other proteins.
-
HAT (Histone Acetyltransferase) Domain: The catalytic domain responsible for its acetyltransferase activity. This domain is highly conserved within the GNAT family.
-
Bromodomain: Similar to CBP, this domain recognizes and binds to acetylated lysines, targeting p/CAF to specific chromatin regions.
Caption: Domain organization of the p/CAF coactivator.
The Molecular Handshake: Structural Basis of the Interactions
The formation of the p/CAF-CBP-CREB complex is driven by a series of specific protein-protein interactions. Understanding the structural basis of these interactions is key to deciphering the mechanism of transcriptional activation.
The Phosphorylation-Dependent Docking of CREB to CBP
The interaction between CREB and CBP is a paradigm of signal-induced protein-protein interaction. Phosphorylation of CREB on Ser133 by Protein Kinase A (PKA) or other kinases creates a high-affinity binding site for the KIX domain of CBP.
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of the CREB pKID-CBP KIX complex.[6] In its unbound state, the KID of CREB is intrinsically disordered. Upon phosphorylation and binding to the KIX domain, the pKID undergoes a disorder-to-order transition, folding into two α-helices. This induced folding is a common theme in the interactions of intrinsically disordered proteins.
The KIX domain of CBP is a small, globular domain composed of three α-helices and two 310-helices. The pKID of CREB binds to a shallow hydrophobic groove on the surface of KIX. The interaction is stabilized by a combination of hydrophobic interactions and hydrogen bonds, with the phosphate group on Ser133 making critical contacts with basic residues in the KIX domain.
Table 1: Structural and Binding Data for the CBP KIX - CREB pKID Interaction
| Parameter | Value | Method | Reference |
| PDB ID | 1KDX | NMR Spectroscopy | [7] |
| Dissociation Constant (Kd) | ~350 nM | Fluorescence Polarization | [8] |
| Key Interacting Residues (CBP KIX) | Tyr658, Ala662, Ile663 | NMR Spectroscopy | [6] |
| Key Interacting Residues (CREB pKID) | pSer133, Leu141, Ile144 | NMR Spectroscopy | [6] |
The Association of p/CAF with CBP
p/CAF is a well-established interaction partner of CBP/p300. This interaction is crucial for the recruitment of p/CAF's potent HAT activity to CREB-responsive promoters. While a high-resolution crystal structure of the p/CAF-CBP complex remains to be determined, biochemical studies have mapped the interacting regions. The N-terminal region of p/CAF has been implicated in binding to the C-terminal region of CBP.
The lack of a complete structural model of the p/CAF-CBP interface represents a significant gap in our understanding. However, the available structural information on the individual domains suggests that the interaction is likely mediated by a combination of structured domains and potentially involves intrinsically disordered regions, allowing for regulatory flexibility.
The Ternary Complex: A Hub for Transcriptional Activation
The assembly of the p/CAF-CBP-CREB ternary complex creates a powerful transcriptional activation machine at the promoter of target genes. CBP acts as a central scaffold, simultaneously binding to the phosphorylated CREB docked on the DNA and recruiting p/CAF. This brings two potent HAT enzymes to the vicinity of chromatin.
Caption: Schematic of the p/CAF-CBP-CREB ternary complex formation.
The formation of this complex is a highly regulated process, dependent on the initial signaling event that leads to CREB phosphorylation. The dynamic nature of these interactions, likely involving conformational changes and the interplay of structured and disordered regions, allows for a fine-tuned response to cellular signals.
Experimental Methodologies for Studying the p/CAF-CBP-CREB Interactome
A variety of biochemical and biophysical techniques are employed to investigate the interactions within the p/CAF-CBP-CREB complex. The choice of method depends on the specific question being addressed, from demonstrating a direct interaction to quantifying binding affinities and assessing functional consequences.
Co-Immunoprecipitation (Co-IP) for In Vivo Interaction
Co-IP is a powerful technique to demonstrate that proteins interact in their native cellular environment.[9]
Protocol: Co-Immunoprecipitation of p/CAF and CBP
-
Cell Culture and Lysis:
-
Culture mammalian cells (e.g., HEK293T) to ~80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a fresh tube.
-
Add a primary antibody specific for one of the proteins of interest (e.g., anti-CBP antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the other protein of interest (e.g., anti-p/CAF antibody).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Causality Behind Experimental Choices: The use of a non-denaturing lysis buffer is critical to preserve protein-protein interactions. The pre-clearing step reduces non-specific binding to the beads. Extensive washing is necessary to minimize background and ensure that only specifically interacting proteins are detected.
GST Pull-Down Assay for In Vitro Interaction
The GST pull-down assay is an in vitro method used to confirm a direct physical interaction between two proteins.[11][12]
Protocol: GST Pull-Down of p/CAF and CBP
-
Protein Expression and Purification:
-
Express one protein as a Glutathione S-Transferase (GST) fusion protein (e.g., GST-CBP) in E. coli.
-
Express the other protein (e.g., p/CAF) with a different tag (e.g., His-tag or as a radiolabeled protein via in vitro translation).
-
Purify the GST-fusion protein using glutathione-agarose beads.
-
Purify the other protein using appropriate chromatography methods.
-
-
Binding Reaction:
-
Immobilize the GST-fusion protein on glutathione-agarose beads by incubating them together for 1-2 hours at 4°C.
-
Wash the beads to remove unbound GST-fusion protein.
-
Add the purified partner protein to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for interaction.
-
-
Washing and Elution:
-
Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE loading buffer.
-
-
Detection:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blotting using an antibody against the partner protein.
-
Causality Behind Experimental Choices: The GST tag allows for easy immobilization of the "bait" protein. The in vitro nature of this assay allows for the confirmation of a direct interaction, as opposed to an indirect interaction within a larger complex in the cell.
In Vitro Histone Acetyltransferase (HAT) Assay
The HAT assay is a functional assay to measure the enzymatic activity of p/CAF and CBP and to study how their interaction influences this activity.
Protocol: In Vitro HAT Assay
-
Reagents and Substrates:
-
Purified recombinant p/CAF and CBP proteins.
-
Histone substrates (e.g., core histones, histone H3 peptide).
-
[3H]- or [14C]-labeled Acetyl-Coenzyme A.
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Scintillation fluid.
-
-
HAT Reaction:
-
Set up reactions in a microcentrifuge tube containing HAT assay buffer, histone substrate, and either p/CAF, CBP, or both proteins.
-
Initiate the reaction by adding radiolabeled Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Acetylation:
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper discs extensively with carbonate-bicarbonate buffer (pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
-
Dry the discs and measure the incorporated radioactivity using a scintillation counter.
-
Causality Behind Experimental Choices: The use of radiolabeled Acetyl-CoA provides a sensitive method for quantifying the transfer of acetyl groups to the histone substrate. The P81 paper binds the positively charged histones, allowing for the separation of the acetylated histones from the unincorporated Acetyl-CoA.
Functional Consequences and Therapeutic Implications
The assembly of the p/CAF-CBP-CREB complex has profound functional consequences, primarily through the synergistic action of their HAT activities.
Chromatin Remodeling and Transcriptional Activation
The recruitment of p/CAF and CBP to CREB-responsive promoters leads to the acetylation of lysine residues on the N-terminal tails of core histones (H3 and H4). This modification neutralizes the positive charge of the lysines, weakening their interaction with the negatively charged DNA backbone. This "loosening" of the chromatin structure makes the DNA more accessible to the basal transcription machinery, thereby facilitating transcriptional activation.
Acetylation of Non-Histone Proteins
In addition to histones, p/CAF and CBP can acetylate a variety of non-histone proteins, including transcription factors themselves. The acetylation of these factors can modulate their activity by altering their DNA binding affinity, protein-protein interactions, or subcellular localization.
A Target for Drug Discovery
The central role of the p/CAF-CBP-CREB axis in cell growth, proliferation, and survival makes it an attractive target for therapeutic intervention, particularly in cancer where this pathway is often dysregulated. Small molecule inhibitors that disrupt the protein-protein interactions within this complex or that inhibit the HAT activity of p/CAF and CBP are being actively pursued as potential anti-cancer agents. A thorough understanding of the structural biology of these interactions is paramount for the rational design of such inhibitors.
Conclusion
The interaction between p/CAF, CBP, and CREB represents a paradigm of how transcriptional coactivators and transcription factors cooperate to regulate gene expression in response to extracellular signals. The structural and functional studies outlined in this guide highlight the importance of modular domain architecture, phosphorylation-dependent interactions, and the enzymatic activity of histone acetyltransferases in this process. While significant progress has been made in elucidating the structure of the binary CBP-CREB complex, a complete high-resolution picture of the ternary p/CAF-CBP-CREB complex remains an important goal for future research. The detailed experimental protocols provided herein offer a robust framework for researchers to further dissect the intricacies of this critical transcriptional regulatory hub, paving the way for a deeper understanding of its role in health and disease and for the development of novel therapeutic strategies.
References
-
Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]
-
Profacgen. (n.d.). Co-Immunoprecipitation (Co-IP) Technical. Retrieved from [Link]
-
Bitesize Bio. (2022, February 2). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved from [Link]
- Bannister, A. J., & Kouzarides, T. (1996). The CBP co-activator is a histone acetyltransferase.
-
iTUBE. (2016, June 15). GST Pull Down Assay | Protein-Protein Interaction Using Pull Down Assay [Video]. YouTube. [Link]
-
PENS - A Multidisciplinary Channel. (2022, June 11). GST Pull Down Assay & Co Immunoprecipitation | Protein-Protein Interactions | PENS#92 [Video]. YouTube. [Link]
-
Hamnett, R. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. [Link]
- Jiang, H., et al. (1999). PCAF Interacts with Tax and Stimulates Tax Transactivation in a Histone Acetyltransferase-Independent Manner. Molecular and Cellular Biology, 19(12), 8124-8133.
- Soutoglou, E., et al. (2000). Transcription factor-dependent regulation of CBP and P/CAF histone acetyltransferase activity. The EMBO Journal, 19(24), 6837-6844.
- Parker, D., et al. (1996). A dominant-negative mutant of CREB reveals that it is a general mediator of cAMP-dependent transcription. The EMBO Journal, 15(22), 6213-6223.
- Herrera, J. E., et al. (2000). p300/CBP-associated factor histone acetyltransferase processing of a peptide substrate. Kinetic analysis of the catalytic mechanism. The Journal of Biological Chemistry, 275(29), 22119-22125.
- Dyson, H. J., & Wright, P. E. (2016). Role of Intrinsic Protein Disorder in the Function and Interactions of the Transcriptional Coactivators CREB-binding Protein (CBP) and p300. The Journal of Biological Chemistry, 291(13), 6714-6722.
- Soutoglou, E., et al. (2001). Functional analysis of CBP and P/CAF interactions with HNF-1α mutants associated with maturity-onset diabetes of the young. The EMBO Journal, 20(1-2), 198-207.
- Kohno, K., et al. (2003). p300/CBP-associated factor (P/CAF) interacts with nuclear respiratory factor-1 to regulate the UDP-N-acetyl-alpha-d-galactosamine: polypeptide N-acetylgalactosaminyltransferase-3 gene. The Biochemical Journal, 372(Pt 2), 443-451.
- National Center for Biotechnology Information. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. In Probe Development and Drug Discovery.
- Radhakrishnan, I., et al. (1999). Structural analyses of CREB-CBP transcriptional activator-coactivator complexes by NMR spectroscopy. Journal of Molecular Biology, 287(5), 859-865.
- Singh, A., & Sreenivasulu, K. (2015). A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS analysis. Protocol Exchange.
- Kim, D., et al. (2020). Crystal structure of GCN5 PCAF N-terminal domain reveals atypical ubiquitin ligase structure.
-
RCSB PDB. (n.d.). 1KDX: KIX DOMAIN OF MOUSE CBP (CREB BINDING PROTEIN) IN COMPLEX WITH PHOSPHORYLATED KINASE INDUCIBLE DOMAIN (PKID) OF RAT CREB (CYCLIC AMP RESPONSE ELEMENT BINDING PROTEIN), NMR 17 STRUCTURES. Retrieved from [Link]
- Wang, Y., et al. (2019). Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry. Journal of the American Chemical Society, 141(42), 16813-16823.
-
Wikipedia. (n.d.). CREB-binding protein. Retrieved from [Link]
- Kundu, T. K., et al. (2013). Probing p300/CBP associated factor (PCAF)-dependent pathways with a small molecule inhibitor. The Journal of Biological Chemistry, 288(30), 21539-21551.
- Wang, L., et al. (2013). Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 56(17), 7075-7086.
-
Creative Biostructure. (n.d.). What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions?. Retrieved from [Link]
- McManus, K. J., & Hendzel, M. J. (2005). Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin. Molecular and Cellular Biology, 25(15), 6439-6453.
- Guney, M. A., & Taka, E. (2020). Revisiting allostery in CREB-binding protein (CBP) using residue-based interaction energy. Journal of Molecular Modeling, 26(7), 173.
- Song, C. Z., et al. (2002). Functional Interaction between Coactivators CBP/p300, PCAF, and Transcription Factor FKLF2. The Journal of Biological Chemistry, 277(9), 6898-6905.
- de Winther, M. P., et al. (2005). The role of p300/CREB binding protein (CBP)-associated factor (PCAF) in the activation of nuclear factor kappa B (NFkB)-mediated transcription.
- Sankaran, B., et al. (2023). Crystal Structures Reveal Hidden Domain Mechanics in Protein Kinase A (PKA). International Journal of Molecular Sciences, 24(21), 15682.
- Khalifa, A. A., et al. (2025). A ternary complex of MIPs in the A-tubule of basal bodies and axonemes depends on RIB22 and the EF-hand domain of RIB72A in Tetrahymena cilia. Molecular Biology of the Cell, 36(3), ar24.
- Li, H., et al. (2000). Regulation of the homeodomain CCAAT displacement/cut protein function by histone acetyltransferases p300/CREB-binding protein (CBP)-associated factor and CBP. Proceedings of the National Academy of Sciences, 97(12), 6599-6604.
- Sbardella, G., et al. (2024). Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity. Journal of Medicinal Chemistry, 67(3), 2056-2070.
-
Moof University. (2013, December 8). Eukaryotic Transcription (Part 2 of 2) - cAMP as a Regulator of Gene Expression [Video]. YouTube. [Link]
-
3H Biomedical. (n.d.). Colorimetric Histone Acetyltransferase Activity Assay (HAT). Retrieved from [Link]
- He, Y., et al. (2022). Cryo-EM structure of the CBC-ALYREF complex. eLife, 11, e78021.
Sources
- 1. Probing p300/CBP associated factor (PCAF)-dependent pathways with a small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CBP co-activator is a histone acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCAF Interacts with Tax and Stimulates Tax Transactivation in a Histone Acetyltransferase-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p300/CBP-associated factor histone acetyltransferase processing of a peptide substrate. Kinetic analysis of the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment Screening and Druggability Assessment for the CBP/p300 KIX Domain Via Protein Observed 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analyses of CREB-CBP transcriptional activator-coactivator complexes by NMR spectroscopy: implications for mapping the boundaries of structural domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 8. Functional Interplay between CBP and PCAF in Acetylation and Regulation of Transcription Factor KLF13 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Whitepaper: The Central Role of Acetyl-Lysine Recognition in Plasmodium falciparum Transcriptional Control
A Technical Guide to the Function, Study, and Therapeutic Targeting of the PfBDP1 Bromodomain Protein
Abstract
The lifecycle of Plasmodium falciparum, the deadliest malaria parasite, is orchestrated by a precise cascade of gene expression, enabling it to navigate and adapt to vastly different host environments.[1][2] Epigenetic mechanisms, particularly the post-translational modification of histones, are central to this regulatory network.[3][4] This guide provides an in-depth examination of the epigenetic regulation of transcription in P. falciparum, with a specific focus on the pivotal role of PfBDP1 (CREB-binding protein 1), a key "reader" of histone acetylation marks. We will dissect its molecular function, detail the state-of-the-art methodologies used to investigate its activity, and explore its promise as a high-value target for novel antimalarial drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of parasite biology.
The Epigenetic Landscape of Plasmodium falciparum
Unlike many eukaryotes, the chromatin of P. falciparum is maintained in a generally permissive state, characterized by a wealth of activating histone marks and a scarcity of repressive ones.[5] This "transcriptionally permissive" environment allows for rapid and dynamic shifts in gene expression required for the parasite's complex intra-erythrocytic development cycle (IDC).[5] Within this landscape, histone acetylation stands out as a primary driver of transcriptional timing. Key modifications, such as the acetylation of lysine 9 on histone H3 (H3K9ac) and H3K14ac, are tightly correlated with the "just-in-time" expression of genes essential for parasite development, including those required for host cell invasion.[5][6][7]
This regulatory system can be understood through the "writer-reader-eraser" paradigm:
-
Writers (Histone Acetyltransferases - HATs): These enzymes, such as members of the GCN5 and MYST families, catalyze the transfer of an acetyl group to lysine residues on histone tails.[2] This action neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure.
-
Readers (Bromodomain-containing proteins): These proteins possess a specialized bromodomain module that specifically recognizes and binds to acetylated lysine residues. This binding serves to recruit transcriptional machinery to specific genomic loci.
-
Erasers (Histone Deacetylases - HDACs): These enzymes remove acetyl groups, restoring the positive charge of lysine and promoting a more condensed chromatin state, generally associated with transcriptional repression.
In P. falciparum, the primary "reader" protein implicated in the regulation of essential gene expression is PfBDP1.
Caption: The Writer-Reader-Eraser cycle governing transcription in P. falciparum.
PfBDP1: A Master Coordinator of Parasite Invasion
PfBDP1 (PF3D7_1008100) is an essential bromodomain-containing protein in P. falciparum. Its critical function lies in its ability to act as a molecular bridge, linking the epigenetic mark of histone acetylation to the activation of specific gene expression programs.
Molecular Structure and Function
PfBDP1 contains a characteristic bromodomain, a conserved structural motif of approximately 110 amino acids that forms a hydrophobic pocket specifically designed to accommodate an acetylated lysine residue.[7] Studies have shown that the PfBDP1 bromodomain preferentially binds to histones bearing activating marks like H3K9ac and H3K14ac.[7]
Its mechanism of action involves:
-
Recognition: During the late schizont stage of the IDC, as the parasite prepares to egress from the host red blood cell, specific HATs acetylate the promoters of invasion-related genes.
-
Recruitment: PfBDP1 recognizes and binds to these acetylated histone tails via its bromodomain.[8]
-
Activation: Once bound, PfBDP1 is believed to recruit other components of the basal transcription machinery and specific transcription factors, such as PfApiAP2-I, to these promoters.[8][9] This assembly of factors drives the high-level expression of genes necessary for merozoite egress and the subsequent invasion of new erythrocytes.
Knockdown studies have unequivocally demonstrated that PfBDP1 is essential for parasite viability.[7] Depletion of PfBDP1 leads to a drastic reduction in the transcription of invasion-related genes and a failure of the parasite to complete its lifecycle.[7] Interestingly, PfBDP1 also plays a role in the silencing of variant surface antigen (VSA) genes, suggesting a dual function in both activating and repressing specific gene families to maintain parasite virulence and survival.[9]
The PfBDP1-Containing Protein Complex
PfBDP1 does not act in isolation. It is part of a larger multi-protein complex, often referred to as the BDP1/BDP2 core complex.[9] This complex includes at least two other bromodomain proteins, PfBDP2 and PfBDP7, indicating a sophisticated regulatory hub that integrates multiple epigenetic signals to fine-tune gene expression.[9] The cooperative action of these proteins likely enhances the specificity and stability of the complex at its target gene promoters.
Methodologies for Studying PfBDP1 and Histone Acetylation
Investigating the function of PfBDP1 requires a multi-faceted approach combining genome-wide mapping, transcriptomic analysis, and biochemical assays.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is the gold-standard technique for identifying the genome-wide binding sites of a specific protein like PfBDP1 or mapping the locations of a particular histone modification.[10]
Caption: A streamlined workflow for performing ChIP-seq in P. falciparum.
Detailed Protocol: ChIP-seq for PfBDP1
-
Causality: This protocol is designed to provide high-resolution mapping of protein-DNA interactions in vivo. Each step is critical for preserving the native interaction while preparing the DNA for sequencing.
-
Parasite Culture and Cross-linking:
-
Action: Culture P. falciparum to a high parasitemia and synchronize to the desired life cycle stage (e.g., late schizonts). Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at 37°C.[11] Quench with glycine.
-
Rationale: Formaldehyde creates covalent bonds between proteins and DNA that are in close proximity, effectively "freezing" the interactions in place. Synchronization is crucial as PfBDP1 binding is temporally regulated.
-
-
Cell Lysis and Chromatin Shearing:
-
Action: Lyse the parasite-infected red blood cells with saponin, then lyse the parasite nuclei. Resuspend the chromatin in a suitable buffer and sonicate to shear the DNA into fragments of 200-500 base pairs.
-
Rationale: Shearing the chromatin into small fragments is essential for achieving high-resolution mapping. The fragment size determines the resolution of the final peak calling.
-
-
Immunoprecipitation (IP):
-
Action: Incubate the sheared chromatin overnight with a high-specificity antibody against PfBDP1. Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Wash the beads extensively to remove non-specific binding.
-
Rationale: The antibody is the key to specificity. The quality of the antibody directly determines the quality of the ChIP-seq data. Extensive washing reduces background noise.
-
-
Elution and Reverse Cross-linking:
-
Action: Elute the complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
Rationale: Reversing the cross-links is necessary to release the DNA for downstream applications. Proteinase K digestion is critical to remove the target protein and other chromatin components.
-
-
DNA Purification and Sequencing:
-
Action: Purify the DNA using a standard column-based kit. Prepare a sequencing library from the purified DNA and an "Input" control sample (chromatin saved before the IP step). Sequence using a next-generation sequencing platform.
-
Rationale: The "Input" control is a self-validating component of the experiment. It represents the baseline distribution of chromatin fragments and is essential for distinguishing true enrichment from experimental biases, such as those caused by open chromatin regions in the AT-rich P. falciparum genome.[10]
-
RNA Sequencing (RNA-seq)
To understand the functional consequence of PfBDP1 binding, RNA-seq is used to measure changes in the parasite's transcriptome. By comparing the gene expression profiles of wild-type parasites with those where PfBDP1 has been conditionally knocked down or inhibited, researchers can identify the specific genes that are regulated by PfBDP1. This provides the crucial link between protein binding (from ChIP-seq) and transcriptional output.[12][13]
In Vitro Histone Acetyltransferase (HAT) Assay
While PfBDP1 is a "reader," studying its function is inseparable from the "writer" enzymes that create its binding sites. The HAT assay is a fundamental biochemical tool to measure the enzymatic activity of HATs and to screen for their inhibitors.[14]
Principle: The most common method is a radiometric assay that measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone substrate.[15][16]
Sources
- 1. Epigenetic Regulation and Chromatin Remodeling in Malaria Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic Regulation and Chromatin Remodeling in Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetic and Epitranscriptomic Gene Regulation in Plasmodium falciparum and How We Can Use It against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic regulation as a therapeutic target in the malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Epigenetic Regulation of Gene Expression during the Life Cycle of Malaria Parasite Plasmodium falciparum | PLOS Pathogens [journals.plos.org]
- 7. Structural insights into acetylated histone ligand recognition by the BDP1 bromodomain of Plasmodium falciparum | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The Putative Bromodomain Protein PfBDP7 of the Human Malaria Parasite Plasmodium Falciparum Cooperates With PfBDP1 in the Silencing of Variant Surface Antigen Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 11. Genome-wide Chromatin Immunoprecipitation-Sequencing in Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptome Analysis of Plasmodium falciparum Isolates From Benin Reveals Specific Gene Expression Associated With Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-seq Analysis of Plasmodium falciparum Shows Upregulated Genes Involved in Merozoite Egress and Erythrocyte Invasion | Undergraduate Journal of Experimental Microbiology and Immunology [ojs.library.ubc.ca]
- 14. epigentek.com [epigentek.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-CBP1: A Selective Chemical Probe for CBP/p300 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate landscape of epigenetic regulation, the CREB-binding protein (CBP) and its close homolog p300 stand as master transcriptional co-activators, implicated in a vast array of cellular processes from proliferation and differentiation to DNA repair and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The bromodomain-containing protein family, responsible for "reading" acetylated lysine residues on histones and other proteins, represents a critical node in the translation of epigenetic marks into transcriptional outcomes. The development of potent and selective chemical probes to interrogate the function of individual bromodomains has become a paramount objective in both fundamental biology and therapeutic discovery.
This technical guide provides a comprehensive overview of PF-CBP1, a highly selective and potent small molecule inhibitor of the CBP/p300 bromodomains. As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a synthesized resource grounded in experimental context and practical insights. We will delve into the core characteristics of PF-CBP1, from its mechanism of action and binding kinetics to its application in cellular and biochemical assays.
Introduction to PF-CBP1 and its Molecular Target
PF-CBP1, also known as PF-06670910, is a potent and highly selective, cell-permeable inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300)[1]. These proteins are crucial regulators of gene expression, and their aberrant activity is linked to various cancers and inflammatory diseases[2][3]. PF-CBP1 offers researchers a valuable tool to dissect the specific roles of the CBP/p300 bromodomains in these processes.
The primary molecular targets of PF-CBP1 are the bromodomains of CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby tethering transcriptional machinery to specific genomic loci and facilitating gene expression. By competitively inhibiting this interaction, PF-CBP1 effectively disrupts the recruitment of CBP/p300 to chromatin and subsequent downstream signaling.
Physicochemical and Structural Properties of PF-CBP1
A thorough understanding of a chemical probe's physical and chemical properties is fundamental to its effective application and the interpretation of experimental results.
Chemical Structure and Physicochemical Data
PF-CBP1 is a benzimidazole derivative with the chemical name 5-(3,5-dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-benzimidazole[4]. Its structure is optimized for high-affinity binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains.
| Property | Value | Source |
| Molecular Formula | C29H36N4O3 | [4] |
| Molecular Weight | 488.6 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMSO: 20 mg/mL, Ethanol: 20 mg/mL, DMF: 30 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [4] |
| pKa | The benzimidazole core suggests it is a weak base.[5] | N/A |
| logP | Not explicitly reported, but the structure suggests a lipophilic character aiding cell permeability.[6][7] | N/A |
| Polar Surface Area (PSA) | The presence of nitrogen and oxygen atoms contributes to a PSA that allows for a balance between solubility and membrane permeability.[8][9][10][11] | N/A |
Note: N/A indicates that a specific experimental value for PF-CBP1 was not found in the searched literature, and the information is based on the general properties of similar chemical scaffolds.
Structural Basis of Inhibition
The selectivity and potency of PF-CBP1 are rooted in its specific interactions within the acetyl-lysine binding pocket of the CBP bromodomain. X-ray crystallography studies of CBP in complex with various inhibitors have elucidated the key features of this pocket. While a specific co-crystal structure of PF-CBP1 with CBP was not identified in the search results, analysis of related structures provides valuable insights. The benzimidazole scaffold is a common motif in kinase and bromodomain inhibitors, often participating in crucial hydrogen bonding and hydrophobic interactions.[12][13][14][15]
Mechanism of Action and Biological Activity
PF-CBP1 functions as a competitive inhibitor, vying with acetylated lysine residues for binding to the CBP/p300 bromodomain. This disruption of a critical protein-protein interaction underpins its biological effects.
In Vitro Potency and Selectivity
The efficacy of a chemical probe is defined by its potency against its intended target and its selectivity against other related and unrelated proteins. PF-CBP1 has been demonstrated to be a highly potent and selective inhibitor of the CBP/p300 bromodomains.
| Target | IC50 | Assay Type | Source |
| CREBBP (CBP) | 125 nM | Biochemical Assay | [16][17] |
| EP300 (p300) | 363 nM | Biochemical Assay | [16][17] |
PF-CBP1 exhibits remarkable selectivity over other bromodomain families, most notably the BET (Bromodomain and Extra-Terminal domain) family, which are common off-targets for bromodomain inhibitors. It is reported to be 139-fold selective over BRD4 in biochemical assays and >105-fold selective by Isothermal Titration Calorimetry (ITC)[17]. This high degree of selectivity is crucial for attributing observed biological effects specifically to the inhibition of CBP/p300.
Cellular Activity
PF-CBP1 has demonstrated significant activity in various cellular models, validating its utility as a tool for studying CBP/p300 function in a physiological context.
-
Modulation of Inflammatory Genes: In primary macrophages, PF-CBP1 has been shown to modulate the expression of key inflammatory genes. For instance, it reduces the expression of inflammatory cytokines like IL-1β, IL-6, and IFN-β induced by lipopolysaccharide (LPS) stimulation[4][17].
-
Neuronal Gene Regulation: PF-CBP1 downregulates the expression of Regulator of G-protein Signaling 4 (RGS4) in neurons, a target linked to Parkinson's disease[3].
-
Antiproliferative Effects: In cancer cell lines, particularly those dependent on CBP/p300 activity, PF-CBP1 has been shown to inhibit proliferation[3].
Importantly, PF-CBP1 generally exhibits low cytotoxicity in various cell-based models at effective concentrations[17]. However, as with any small molecule inhibitor, it is crucial to determine the optimal concentration range and assess potential cytotoxicity in the specific cell system being investigated.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step methodologies for key experiments to characterize and utilize PF-CBP1. These protocols are based on established techniques and can be adapted for specific experimental needs.
In Vitro Binding Affinity Determination: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput method for quantifying protein-ligand interactions. This protocol is a general guideline for assessing the binding of PF-CBP1 to the CBP bromodomain.
Principle: The assay measures the disruption of the interaction between a biotinylated acetylated histone peptide and a GST-tagged CBP bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the complex is intact, excitation of the donor leads to energy transfer and emission from the acceptor. PF-CBP1 competes with the peptide for binding to the bromodomain, disrupting the complex and causing a decrease in the FRET signal.[9][10][12][18][19]
Materials:
-
GST-tagged CBP bromodomain protein
-
Biotinylated acetylated histone H4 peptide (e.g., Biotin-SGRGK(Ac)GGK(Ac)GLGK(Ac)GGAK(Ac)RHRKV-amide)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor (e.g., APC or d2)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
PF-CBP1 stock solution in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents: Dilute all proteins, peptides, and PF-CBP1 to their final working concentrations in Assay Buffer. A typical final concentration for the CBP bromodomain might be in the low nanomolar range, with the peptide at a concentration close to its Kd for the bromodomain.
-
Compound Titration: Prepare a serial dilution of PF-CBP1 in Assay Buffer.
-
Assay Plate Preparation:
-
Add 5 µL of the PF-CBP1 serial dilution or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 5 µL of the GST-CBP bromodomain protein solution.
-
Add 5 µL of the biotinylated histone peptide solution.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the pre-mixed donor and acceptor antibodies.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Detection: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well. Plot the ratio against the log of the PF-CBP1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][20][21][22][23]
Principle: A solution of PF-CBP1 is titrated into a solution containing the CBP bromodomain protein in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.
Materials:
-
Purified CBP bromodomain protein (dialyzed extensively against the ITC buffer)
-
PF-CBP1 (dissolved in the final dialysis buffer)
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of CBP bromodomain protein at a concentration typically 10-20 times the expected Kd.
-
Prepare a solution of PF-CBP1 at a concentration 10-15 times that of the protein.
-
Ensure both solutions are in the exact same buffer to minimize heats of dilution.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the protein solution into the sample cell and the ITC buffer into the reference cell.
-
Load the PF-CBP1 solution into the injection syringe.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the PF-CBP1 solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
A control experiment titrating PF-CBP1 into buffer alone is recommended to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the peaks in the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell.[14][24][25][26][27]
Principle: The binding of a ligand, such as PF-CBP1, to its target protein, CBP, often increases the thermal stability of the protein. In a CETSA® experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Materials:
-
Cell line of interest
-
PF-CBP1
-
PBS and cell culture medium
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Apparatus for Western blotting
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with PF-CBP1 at various concentrations or a single, effective concentration. Include a vehicle control (DMSO).
-
Incubate for a sufficient time to allow for cell entry and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Leave one sample at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for CBP.
-
Use a suitable secondary antibody and detection reagent to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble CBP (relative to the non-heated control) against the temperature for both the vehicle- and PF-CBP1-treated samples.
-
A rightward shift in the melting curve for the PF-CBP1-treated sample indicates thermal stabilization and target engagement.
-
Assessment of Downstream Cellular Effects: Western Blot for Histone Acetylation
A key functional consequence of CBP/p300 inhibition is a change in the acetylation status of their substrates, including histones. A Western blot for specific histone acetylation marks can provide evidence of the biological activity of PF-CBP1 in cells.
Principle: Cells are treated with PF-CBP1, and histones are extracted. The levels of a specific acetylation mark, such as H3K27ac (a major target of CBP/p300), are then assessed by Western blot using a modification-specific antibody.
Materials:
-
Cell line of interest
-
PF-CBP1
-
Histone extraction buffer
-
Antibodies: anti-H3K27ac, anti-total Histone H3 (as a loading control)
-
Apparatus for Western blotting
Procedure:
-
Cell Treatment: Treat cells with a dose-response of PF-CBP1 for a defined period (e.g., 6-24 hours).
-
Histone Extraction:
-
Western Blot Analysis:
-
Separate the histones on a high-percentage SDS-PAGE gel (e.g., 15%) to resolve the low molecular weight histones.[5][6][29]
-
Transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-H3K27ac antibody.
-
Strip and re-probe the membrane with the anti-total Histone H3 antibody for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for H3K27ac and total H3.
-
Calculate the ratio of acetylated H3 to total H3 for each treatment condition.
-
A dose-dependent decrease in the H3K27ac/total H3 ratio indicates effective inhibition of CBP/p300 activity by PF-CBP1.
-
Considerations for Use and Interpretation of Data
-
On-Target vs. Off-Target Effects: Despite its high selectivity, it is always prudent to consider potential off-target effects.[17][20][22][26][29] The use of a structurally distinct CBP/p300 inhibitor as an orthogonal control can strengthen the evidence that the observed phenotype is due to on-target inhibition.
-
Cellular Context: The effects of CBP/p300 inhibition can be highly cell-type and context-dependent. It is essential to characterize the effects of PF-CBP1 in the specific biological system under investigation.
-
Cytotoxicity: Always determine the cytotoxic profile of PF-CBP1 in your cell line of interest to ensure that the observed effects are not due to general toxicity.[1][30][31]
Synthesis of PF-CBP1
While a detailed, step-by-step protocol for the synthesis of PF-CBP1 was not available in the public domain literature searched, the synthesis of similar benzimidazole derivatives typically involves a multi-step process. A plausible general approach, based on the synthesis of related compounds, would likely involve the construction of the substituted benzimidazole core, followed by the alkylation of the benzimidazole nitrogen with the morpholinoethyl group and the phenoxyethyl group.[4][18][32][33][34] Key reactions could include nucleophilic aromatic substitution, condensation reactions to form the imidazole ring, and ether synthesis. Researchers interested in synthesizing PF-CBP1 should consult the patent literature or specialized synthetic chemistry journals for detailed procedures for analogous compounds.
Conclusion
PF-CBP1 stands as a well-characterized and highly selective chemical probe for the bromodomains of CBP and p300. Its demonstrated potency in biochemical and cellular assays, coupled with its favorable selectivity profile, makes it an indispensable tool for researchers seeking to elucidate the multifaceted roles of these critical epigenetic regulators in health and disease. This guide provides a foundational framework for the effective use of PF-CBP1, from the characterization of its fundamental properties to its application in cellular studies. By employing rigorous experimental design and thoughtful data interpretation, the scientific community can continue to leverage this valuable probe to unravel the complexities of epigenetic signaling and pave the way for novel therapeutic strategies.
References
-
PF-CBP1 | CREBBP inhibitor | Buy from Supplier AdooQ®. [Link]
-
Isothermal titration calorimetry for studying protein-ligand interactions - PubMed. [Link]
-
CBP1 function is required for stability of a hybrid cob-oli1 transcript in yeast mitochondria. [Link]
-
BRD4 (BD1+BD2) TR-FRET Assay Kit - BPS Bioscience. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical. [Link]
-
Histone Immunoblotting Protocol - Rockland Immunochemicals. [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - Bio-protocol. [Link]
-
Neuronal CBP-1 is Required for Enhanced Body Muscle Proteostasis in Response to Reduced Translation Downstream of mTOR - ResearchGate. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors - ResearchGate. [Link]
-
Methods for the analysis of histone H3 and H4 acetylation in blood - PMC - NIH. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]
-
Data Sheet BRD4 (BD1) TR-FRET Assay Kit - AMSBIO. [Link]
-
The CBP-1/p300 Lysine Acetyltransferase Regulates the Heat Shock Response in C. elegans - PMC - NIH. [Link]
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC - NIH. [Link]
-
Special requirements for histone Western blot? - ResearchGate. [Link]
-
Regulation of CBP Protein Stability by CARM1 Activity. [Link]
-
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1 - Protocols.io. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: a 2021 update - PubMed. [Link]
-
CBP-1 Acts in GABAergic Neurons to Double Life Span in Axenically Cultured Caenorhabditis elegans - PubMed. [Link]
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex | ACS Pharmacology & Translational Science. [Link]
-
Extraction, purification and analysis of histones - Biochemistry & Molecular Biology. [Link]
-
How to choose the concentration of protein and ligand for ITC experiment? - ResearchGate. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]
-
Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. [Link]
-
Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor - PubMed. [Link]
-
Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - Taylor & Francis. [Link]
-
BROMOscan Technology - Eurofins Discovery. [Link]
Sources
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 4. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Topological polar surface area defines substrate transport by multidrug resistance associated protein 1 (MRP1/ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polar surface area - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Enhancing Permeability Through Exposed Polar Surface Area (EPSA) for Beyond Rule of Five (bRo5) Drug Candidates - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. 5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-1-[2-(Morpholin-4-Yl)ethyl]-2-(2-Phenylethyl)-1h-Benzimidazole | C26H30N4O2 | CID 72201025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. egrove.olemiss.edu [egrove.olemiss.edu]
- 19. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes | bioRxiv [biorxiv.org]
- 21. youtube.com [youtube.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Evaluation of dynamic polar molecular surface area as predictor of drug absorption: comparison with other computational and experimental predictors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. "Computational logP Calculations and Determination of Lipophilicity Val" by Mirabella Romano, Allison Vu et al. [digitalcommons.chapman.edu]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. kosheeka.com [kosheeka.com]
- 28. cellcentric.com [cellcentric.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 31. scispace.com [scispace.com]
- 32. researchgate.net [researchgate.net]
- 33. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 34. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Transcriptional Dependencies: A Technical Guide to the Therapeutic Potential of PF-CBP1 in Acute Myeloid Leukemia
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematologic malignancy defined by profound dysregulation of transcriptional programs that govern myeloid differentiation and proliferation. A central node in this oncogenic network is the paralogous pair of transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are essential epigenetic "writers" and "scaffolders," integrating diverse signaling pathways to control gene expression. Their frequent mutation, translocation, and functional co-option by oncoproteins in AML underscore their significance as high-value therapeutic targets. This technical guide provides an in-depth examination of the therapeutic rationale and preclinical validation strategy for PF-CBP1, a potent and selective small molecule inhibitor of the CBP/p300 bromodomains. We will dissect the mechanism of action, outline a comprehensive suite of validated experimental protocols for its evaluation, and discuss the strategic implications for developing novel epigenetic therapies in AML.
Part 1: The Rationale for Targeting CBP/p300 in Acute Myeloid Leukemia
The Epigenetic Landscape of AML
AML is not merely a disease of genetic mutation but is fundamentally driven by epigenetic dysregulation.[1] Malignant transformation arises from alterations in the epigenetic machinery that lead to a global reprogramming of gene expression, resulting in a block in myeloid differentiation and an increase in malignant self-renewal.[1] These epigenetic modifiers, which include enzymes that catalyze DNA methylation and post-translational modifications of histones, represent critical vulnerabilities in AML cells that can be exploited therapeutically.[2] Unlike genetic mutations, epigenetic states are reversible, providing a compelling basis for the development of targeted inhibitors.
CBP/p300: Master Co-activators Co-opted in Leukemogenesis
CBP (encoded by the CREBBP gene) and its homolog p300 are multifaceted proteins that serve two primary functions in transcriptional regulation:
-
Histone Acetyltransferase (HAT) Activity : As "writers," they catalyze the acetylation of lysine residues on histone tails, a modification generally associated with chromatin relaxation and transcriptional activation.[3]
-
Protein Scaffolding : Through various domains, including the bromodomain, they act as critical scaffolds, recruiting the basal transcription machinery and other regulatory proteins to gene promoters and enhancers.[3]
Their central role is highlighted by their involvement in recurrent chromosomal translocations in AML, such as the t(11;16)(q23;p13) fusion that creates an MLL-CBP oncoprotein.[3][4] Furthermore, CBP/p300 are co-opted by other AML-associated fusion proteins, like AML1-ETO and NUP98-HOXA9, to drive oncogenic gene expression programs.[3][4] Genetic studies have demonstrated that CBP and p300 are crucial for the induction and maintenance of AML, making them prime therapeutic targets.[4][5]
The Bromodomain: An Actionable Target within CBP/p300
While the catalytic HAT domain is a validated target, the bromodomain represents a distinct and equally compelling point of intervention. The bromodomain is a specialized protein module (~110 amino acids) that functions as an epigenetic "reader," specifically recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is critical for tethering the CBP/p300 complex to active chromatin regions, thereby sustaining the expression of key oncogenes like MYC.[6]
PF-CBP1 is a highly selective inhibitor that competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomains.[7][8][9][10] By disrupting this "reader" function, PF-CBP1 is designed to displace the CBP/p300 transcriptional machinery from critical oncogenic loci, leading to the downregulation of genes essential for leukemic cell survival and self-renewal.
Part 2: PF-CBP1 - A Selective Inhibitor of the CBP/p300 Bromodomain
Mechanism of Action: From Target Engagement to Transcriptional Reprogramming
The therapeutic hypothesis for PF-CBP1 is that by preventing the "reading" of acetyl-lysine marks by the CBP/p300 bromodomains, it will disrupt the transcriptional circuits that sustain AML blasts. This leads to a cascade of anti-leukemic effects.
Caption: Mechanism of PF-CBP1 Action in AML.
In Vitro Pharmacological Profile
PF-CBP1 is a potent and highly selective chemical probe for the CBP/p300 bromodomains. Its selectivity is a key attribute, minimizing off-target effects, particularly against the structurally similar bromodomains of the BET (Bromodomain and Extra-Terminal domain) family, such as BRD4.
| Compound | Target | IC50 (nM) | Selectivity vs. BRD4(1) | Reference |
| PF-CBP1 | CBP Bromodomain | 125 | >105-fold | [8][9][11] |
| p300 Bromodomain | 363 | [8][9] | ||
| I-CBP112 | CBP Bromodomain | KD = 151 | ~40-fold | [8][12] |
| p300 Bromodomain | KD = 167 | [8] |
Part 3: Preclinical Validation Strategy for PF-CBP1 in AML Models
The following sections outline a logical, field-proven workflow for establishing the preclinical efficacy of a CBP/p300 bromodomain inhibitor like PF-CBP1. The causality behind each experimental choice is explained to provide a self-validating framework.
Caption: Preclinical evaluation workflow for PF-CBP1.
In Vitro Efficacy in AML Cell Lines and Primary Patient Samples
-
Scientific Rationale : The initial step is to determine if PF-CBP1 has a direct anti-leukemic effect on AML cells. Using a panel of genetically diverse AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) and primary patient samples provides a broad view of its activity across different AML subtypes.[6][13]
-
Expected Outcome : Similar to other CBP/p300 bromodomain inhibitors like I-CBP112, PF-CBP1 is expected to impair the clonogenic potential and induce cellular differentiation without causing immediate, widespread cytotoxicity.[4] The primary effect is anticipated to be cytostatic and differentiation-inducing rather than acutely cytotoxic. Treatment of BET inhibitor-resistant AML cells with CBP/p300 inhibitors has been shown to inhibit MYC expression and cell growth.[6]
In Vivo Proof-of-Concept in AML Xenograft Models
-
Scientific Rationale : An in vivo model is essential to evaluate a compound's efficacy within a complex biological system, assessing its pharmacokinetics, pharmacodynamics, and overall anti-tumor activity. Patient-derived xenograft (PDX) models, where primary human AML cells are implanted into immunodeficient mice, are the gold standard as they retain the heterogeneity of the original disease.[14][15][16]
-
Expected Outcome : Based on data from related inhibitors, systemic administration of PF-CBP1 in AML PDX models is expected to significantly delay leukemia progression and improve survival.[4][17] A critical experiment is the serial transplantation or limiting dilution assay, which functionally assesses the inhibitor's ability to eradicate leukemia-initiating cells (LICs), the population responsible for relapse.[4] A significant reduction in the leukemia-initiating potential of AML cells treated with a CBP/p300 bromodomain inhibitor would be a strong indicator of durable therapeutic potential.[4]
Part 4: Key Experimental Protocols
Protocol: Colony-Forming Cell (CFC) Assay for Clonogenic Potential
-
Causality : This assay directly measures the self-renewal capacity of single leukemic cells, a hallmark of cancer. A reduction in colony formation is a robust indicator of anti-leukemic activity that targets the fundamental properties of the cancer cell.[5]
-
Methodology :
-
Cell Preparation : Isolate mononuclear cells from AML cell lines or primary patient bone marrow/peripheral blood.
-
Treatment : Incubate cells in liquid culture with a dose range of PF-CBP1 (e.g., 100 nM to 5 µM) or vehicle control (DMSO) for 72-96 hours.
-
Plating : Plate viable cells (2x10³ to 1x10⁵ cells/mL) in duplicate into methylcellulose-based medium (e.g., MethoCult™ H4434 Classic) supplemented with cytokines.
-
Incubation : Culture plates at 37°C, 5% CO₂ in a humidified incubator for 10-14 days.
-
Quantification : Score colonies (aggregates of >40 cells) using an inverted microscope. Calculate the percentage of colony inhibition relative to the vehicle control.
-
Self-Renewal (Replating) : For assessing self-renewal, harvest colonies from the primary plates, create a single-cell suspension, and re-plate in secondary methylcellulose plates. A reduction in secondary colony formation indicates an effect on self-renewal capacity.[4]
-
Protocol: Patient-Derived Xenograft (PDX) Mouse Model for In Vivo Efficacy
-
Causality : The PDX model provides the most clinically relevant preclinical system to test efficacy, as it preserves the original tumor's genetic and phenotypic characteristics.[15] Successful tumor growth inhibition in a PDX model is a strong predictor of potential clinical activity.[18]
-
Methodology :
-
Host Mice : Use highly immunodeficient mice (e.g., NSG or NOG-EXL) to ensure engraftment of human cells.[16][19]
-
Cell Implantation : Inject 1-5 x 10⁶ primary human AML cells (viably frozen or fresh) intravenously (tail vein) into sub-lethally irradiated (200-250 cGy) mice.[16]
-
Engraftment Monitoring : Monitor for human AML cell engraftment (typically >1% hCD45+ cells) in peripheral blood via flow cytometry starting 3-4 weeks post-injection.
-
Treatment Initiation : Once engraftment is confirmed, randomize mice into treatment cohorts (e.g., Vehicle control, PF-CBP1 at various doses).
-
Dosing : Administer PF-CBP1 via the appropriate route (e.g., oral gavage) based on its pharmacokinetic properties.[20]
-
Efficacy Readouts : Monitor disease burden weekly by quantifying hCD45+ cells in peripheral blood. The primary endpoint is overall survival. Secondary endpoints can include final disease burden in bone marrow, spleen, and liver at a pre-determined endpoint.
-
Part 5: Biomarker Strategy and Future Directions
Identifying Patient Populations and Combination Strategies
The development of a predictive biomarker is critical for the clinical success of any targeted therapy. For PF-CBP1, potential biomarkers could include mutations or translocations directly involving CREBBP or EP300, or specific gene expression signatures indicative of dependency on CBP/p300 activity.
Furthermore, epigenetic inhibitors often exhibit profound synergy with other agents. Given the preclinical data for other CBP/p300 inhibitors, promising combination strategies for PF-CBP1 in AML include:
-
BET Inhibitors (e.g., JQ1) : Co-inhibition of "reader" proteins that often co-localize at active enhancers can produce synergistic anti-leukemic effects.[4]
-
Standard Chemotherapy (e.g., Doxorubicin, Azacitidine) : CBP/p300 inhibition can sensitize AML cells to DNA damaging agents or hypomethylating agents.[4][13][21]
-
BCL-2 Inhibitors (e.g., Venetoclax) : Co-targeting transcriptional dependencies and survival pathways is a highly rational approach.[22]
Conclusion
The transcriptional co-activators CBP and p300 represent a critical nexus of oncogenic signaling in Acute Myeloid Leukemia. Their dual function as histone acetyltransferases and transcriptional scaffolds makes them compelling therapeutic targets. PF-CBP1, as a selective inhibitor of the CBP/p300 bromodomain, offers a precise mechanism to disrupt the "reading" of the epigenetic code that sustains leukemic cells. By displacing these master co-activators from chromatin, PF-CBP1 has the potential to dismantle the transcriptional programs that drive AML proliferation and self-renewal. The comprehensive validation workflow detailed in this guide provides a robust framework for establishing its preclinical proof-of-concept and advancing this promising therapeutic strategy toward clinical application for patients with AML.
References
-
LLS. CBP/p300 Inhibitors for Genetically Defined Leukemias. Available from: [Link]
-
Josep Carreras Leukaemia Research Institute. Researchers at the Josep Carreras Institute find inhibition of CBP/p300 may enhance sensitivity of MDS cells to azacytidine. Published October 18, 2021. Available from: [Link]
-
Crump NT, Hazzard JA, Cullen SM, et al. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia. Leukemia. 2015;29(10):1982-1992. Available from: [Link]
- Gaudio E, Tarantelli C, Ponzoni M, et al. Targeting acute myeloid leukemia with a small molecule inhibitor of the Myb/p300 interaction. Blood. 2009;114(22):1619.
-
Brooks N, Raja M, Young B, et al. CCS1477, a Novel p300/CBP Bromodomain Inhibitor, Enhances Efficacy of Azacitidine and Venetoclax in Pre-Clinical Models of Acute Myeloid Leukaemia and Lymphoma. Blood. 2021;138(Supplement 1):3291. Available from: [Link]
-
Cloos PA, Heide-Jørgensen S, Gerk E, et al. The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells. Hemasphere. 2021;5(8):e610. Available from: [Link]
-
Picaud S, Fedorov O, Thanasopoulou A, et al. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Res. 2015;75(23):5106-5119. Available from: [Link]
-
Cloos PA, Heide-Jørgensen S, Gerk E, et al. The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells. Hemasphere. 2021;5(8):e610. Available from: [Link]
-
Picaud S, Fedorov O, Thanasopoulou A, et al. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Res. 2015;75(23):5106-5119. Available from: [Link]
-
Figure 1: Inhibition of CBP/p300 increases sensitivity towards AZA in AML... ResearchGate. Available from: [Link]
-
Zanca C, Soth M, Gao G, et al. Abstract 3229: IACS-16559, a CBP/P300 bromodomain inhibitor for the treatment of specific AML subsets. Cancer Res. 2024;84(6_Supplement):3229. Available from: [Link]
-
Perry M-C, Llano-Sotelo B, SGC-UNC. Chemical probes and inhibitors of bromodomains outside the BET family. Future Med Chem. 2017;9(12):1355-1382. Available from: [Link]
-
Varghese S, Buelow DR, Brown SZ, et al. Targeted and epigenetic therapies for acute myeloid leukemia treatment. Front Oncol. 2025. Available from: [Link]
-
Salik B, Yi G, Hassan M, et al. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protoc. 2020;1(2):100118. Available from: [Link]
-
Ho E, Lam S, He B, et al. In Vitro Drug Profiling to Guide Treatment for Relapse/Refractory AML. Blood. 2024;144(Supplement 1):5419. Available from: [Link]
-
S. Vollm, O.M. Subtelny, et al. Beyond the BET family: targeting CBP/p300 with 4-Acyl pyrroles. ResearchGate. Published August 9, 2019. Available from: [Link]
-
Fe-hmi F, Al-Kali A, Begna K, et al. Ex-vivo Sensitivity Profiling to Guide Clinical Decision Making in Acute Myeloid Leukemia: A Pilot Study. Clin Lymphoma Myeloma Leuk. 2018;18(11):e447-e453. Available from: [Link]
-
Wang Y, Chen T, Wu Z, et al. Epigenetic mechanisms of drug resistance in acute myeloid leukemia: advances in small-molecule targeted therapy. Front Pharmacol. 2024;15:1359419. Available from: [Link]
-
Adooq Bioscience. PF-CBP1 | CREBBP inhibitor. Available from: [Link]
-
Pablo L. Epigenetic Biomarkers for Precision Medicine in Acute Myeloid Leukemia. J Epigenetics Res. 2025;7:202. Available from: [Link]
-
Pérez-Salvia M, Esteller M. Bromodomain inhibitors and cancer therapy: From structures to applications. Epigenetics. 2017;12(5):323-339. Available from: [Link]
-
Wang Y, Chen T, Wu Z, et al. Advances in the application of patient-derived xenograft models in acute leukemia resistance. J Transl Genet Genom. 2024;8(1):1-18. Available from: [Link]
-
Drug Sensitivity Across Acute Myeloid Leukemia Subtypes Using an in Vitro Assay. ResearchGate. Available from: [Link]
-
University of Strathclyde. Clinical Progress and Pharmacology of Small Molecule Bromodomain Inhibitors. Available from: [Link]
-
Champions Oncology. Humanized AML Mouse Model. Available from: [Link]
-
Széles L, Krizsán S, Fésüs L, et al. Epigenetic signature of ionizing radiation in therapy-related AML patients. Heliyon. 2022;8(1):e08711. Available from: [Link]
-
Vencken SF, Hiemstra IH, et al. Epigenetic Therapies for Acute Myeloid Leukemia and Their Immune-Related Effects. Cells. 2020;9(2):294. Available from: [Link]
-
Smith AM, Wang Y, Inguva A, et al. Ex Vivo Drug Sensitivity Correlates with Clinical Response and Supports Personalized Therapy in Pediatric AML. Cancers (Basel). 2022;14(24):6273. Available from: [Link]
-
Royal Society of Chemistry. Targeting the Acetylation Reader Family: Bromodomain Proteins. Published September 30, 2024. Available from: [Link]
-
CellCentric. CellCentric's first-in-class p300/CBP inhibitor CCS1477 publishes in Cancer Discovery. Published January 11, 2021. Available from: [Link]
-
Smith AM, Wang Y, Inguva A, et al. Optimizing Establishment of High Need Pediatric Acute Myeloid Leukemia Patient Derived Xenograft Models. Blood. 2024;144(Supplement 1):5401. Available from: [Link]
-
Lechman ER, Kerkhoven EJ, Hogdal L, et al. Patient-Derived Xenograft Models for Leukemias. Methods Mol Biol. 2016;1465:143-154. Available from: [Link]
-
Integration of Multiomics with Ex Vivo Drug Sensitivity to Guide Precision Medicine in Relapsed/Refractory Acute Myeloid Leukemia. Blood. 2025. Available from: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. ashpublications.org [ashpublications.org]
- 19. championsoncology.com [championsoncology.com]
- 20. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 21. Frontiers | Epigenetic mechanisms of drug resistance in acute myeloid leukemia: advances in small-molecule targeted therapy [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Epigenetic Control of Macrophage-Driven Inflammation: Mechanism and Assessment of PF-CBP1 in Cytokine Suppression
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Macrophages are central mediators of the inflammatory response, with their activation state and cytokine profile being tightly regulated by transcriptional programs. The paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that integrate signals from key inflammatory pathways, such as NF-κB and JAK-STAT, to drive the expression of pro-inflammatory cytokines. Dysregulation of this process is a hallmark of numerous inflammatory diseases. This technical guide provides an in-depth examination of the mechanism by which CBP/p300 inhibition can modulate macrophage-driven inflammation, focusing on the selective bromodomain inhibitor PF-CBP1. We will explore the molecular underpinnings of CBP/p300 function in macrophages and present a series of validated, step-by-step experimental workflows to assess the efficacy and mechanism of PF-CBP1 in suppressing cytokine production. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical protocols required to investigate this promising therapeutic strategy.
The Central Role of CBP/p300 in Macrophage-Mediated Inflammation
Macrophages are highly plastic innate immune cells that adopt distinct phenotypes in response to environmental cues.[1] Upon encountering stimuli such as bacterial lipopolysaccharide (LPS), macrophages polarize towards a pro-inflammatory M1 state, characterized by the robust production and secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[2] This response, while crucial for host defense, can cause significant tissue damage if left unchecked.
The expression of these inflammatory genes is not merely an on/off switch but is meticulously controlled at the epigenetic level. The transcriptional co-activators CBP and p300 are central to this process.[3][4] They possess histone acetyltransferase (HAT) activity, which catalyzes the acetylation of histone tails, notably at lysine 27 on histone 3 (H3K27ac).[3] This epigenetic mark is strongly associated with active gene enhancers and promoters, creating a chromatin environment permissive for transcription.[3]
Furthermore, CBP/p300 act as signaling hubs, integrating inputs from multiple pro-inflammatory pathways.[1][4] Key transcription factors like NF-κB and STATs, once activated, recruit CBP/p300 to the promoter and enhancer regions of target cytokine genes.[1][5] This recruitment is essential for the subsequent assembly of the transcriptional machinery and high-level gene expression. Given this pivotal role, CBP/p300 have emerged as compelling therapeutic targets for controlling pathological inflammation.
Mechanism of Action: PF-CBP1 Inhibition
PF-CBP1 is a potent and highly selective small-molecule inhibitor targeting the bromodomains of CBP and p300, with IC50 values of 125 nM and 363 nM, respectively.[6]
-
Bromodomains and Transcriptional Elongation: The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues on histones and other proteins.[3] This "reading" of the histone code is a critical step. After initial histone acetylation by the HAT domain, the CBP/p300 bromodomain anchors the complex to the acetylated chromatin, stabilizing the interaction and facilitating the recruitment of RNA Polymerase II and other components of the transcription apparatus.
-
PF-CBP1's Disruptive Role: PF-CBP1 functions by competitively occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents CBP/p300 from docking onto active chromatin sites, effectively decoupling the transcription factors from the transcriptional machinery. The consequence is a potent and broad-spectrum suppression of inflammatory gene transcription, leading to a marked reduction in cytokine production.[3][7]
Signaling Pathway Visualization
The following diagram illustrates how PF-CBP1 intervenes in CBP/p300-mediated gene transcription.
Caption: PF-CBP1 inhibits the CBP/p300 bromodomain, preventing it from binding to acetylated histones.
Convergence of Inflammatory Pathways on CBP/p300
PF-CBP1 derives its potent anti-inflammatory effects from its ability to block a common downstream checkpoint for multiple signaling cascades.
-
The NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of inflammatory signaling.[5] In macrophages, activation by stimuli like LPS triggers a cascade that leads to the translocation of NF-κB dimers (typically p65/p50) into the nucleus.[8] Here, NF-κB binds to the promoters of a vast array of pro-inflammatory genes, including TNF, IL6, and IL1B. However, NF-κB binding alone is insufficient for robust transcription; it requires the recruitment of CBP/p300 to acetylate local histones and co-activate transcription.
-
The JAK-STAT Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is the principal signaling route for a wide range of cytokines and growth factors.[9][10] For instance, interferon-gamma (IFN-γ) activates JAK1/JAK2, leading to the phosphorylation and nuclear translocation of STAT1. Once in the nucleus, STAT1 binds to target gene promoters and, similar to NF-κB, recruits CBP/p300 to drive gene expression.[10]
By inhibiting CBP/p300, PF-CBP1 effectively dampens the transcriptional output from both of these major pro-inflammatory pathways.
Pathway Convergence Diagram
Caption: PF-CBP1 blocks the common co-activator CBP/p300, downstream of distinct signaling pathways.
Experimental Workflows for Assessing PF-CBP1 Activity
This section provides a series of self-validating protocols designed to rigorously assess the impact of PF-CBP1 on macrophage cytokine production.
Overall Experimental Workflow Diagram
Caption: A comprehensive workflow for evaluating PF-CBP1's effect on macrophages.
Protocol 1: Culture and Stimulation of RAW 264.7 Macrophages
This protocol describes the use of the murine macrophage-like cell line RAW 264.7, a robust and widely used model for studying inflammatory responses.
Materials:
-
RAW 264.7 cells
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
10% Fetal Bovine Serum (FBS), heat-inactivated
-
1% Penicillin-Streptomycin (P/S)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock at 1 mg/mL)
-
Sterile tissue culture plates (12-well or 24-well)
Methodology:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS + 1% P/S at 37°C in a 5% CO₂ incubator. Passage cells every 2-3 days when they reach 80% confluency. Do not allow cells to become fully confluent.
-
Seeding: The day before the experiment, seed RAW 264.7 cells into 12-well plates at a density of 0.5 x 10⁶ cells/well (or 0.25 x 10⁶ cells/well for 24-well plates) in 1 mL of complete medium. Ensure even distribution for consistent results.
-
Pre-treatment (See Protocol 2): On the day of the experiment, aspirate the old medium and replace it with fresh medium containing the desired concentrations of PF-CBP1 or vehicle control.
-
Stimulation: After the pre-treatment incubation, add LPS directly to the medium to a final concentration of 100 ng/mL.[2][11] For unstimulated controls, add an equivalent volume of sterile PBS.
-
Incubation: Return the plates to the incubator for the desired time points.
-
For qPCR analysis of gene expression: 4-6 hours is typically optimal for peak cytokine mRNA levels.
-
For ELISA analysis of secreted protein: 18-24 hours is recommended to allow for protein accumulation in the supernatant.
-
Protocol 2: In Vitro Inhibition Assay with PF-CBP1
Causality: This protocol establishes a dose-dependent effect of PF-CBP1, which is critical for demonstrating target engagement and ruling out non-specific cytotoxicity.
Materials:
-
PF-CBP1 (prepared as a 10 mM stock in DMSO)
-
Vehicle (cell culture grade DMSO)
-
Seeded RAW 264.7 cells (from Protocol 1)
Methodology:
-
Serial Dilutions: Prepare serial dilutions of the PF-CBP1 stock in complete medium to create 2X working concentrations. A common concentration range to test is 10 µM down to 10 nM.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest PF-CBP1 dose (typically ≤0.1%).
-
Pre-treatment: Aspirate the medium from the seeded cells. Add 500 µL of the 2X PF-CBP1 dilutions or vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C. This allows the inhibitor to enter the cells and engage its target before the inflammatory stimulus is introduced.
-
Stimulation: Proceed with LPS stimulation as described in Protocol 1, Step 4, by adding 500 µL of medium containing 2X LPS (200 ng/mL) to achieve a 1X final concentration.
Protocol 3: Quantification of Cytokine Secretion by ELISA
Self-Validation: The inclusion of a standard curve in every ELISA plate ensures the accuracy and reproducibility of quantification. The assay measures the final protein output, the most biologically relevant endpoint of the signaling cascade.
Materials:
-
ELISA kits for murine TNF-α and IL-6 (e.g., from BD Biosciences, R&D Systems, or BioLegend)
-
Cell culture supernatants (harvested from Protocol 1)
-
Microplate reader (450 nm wavelength)
Methodology:
-
Harvest Supernatants: After the 18-24 hour incubation, carefully collect the culture medium from each well into microcentrifuge tubes.[11][12]
-
Clarification: Centrifuge the tubes at 500 x g for 5 minutes to pellet any detached cells or debris.[11] Transfer the clarified supernatant to new, labeled tubes. Samples can be stored at -80°C or used immediately.
-
ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's specific protocol.[12][13][14] A general workflow is as follows: a. Coating: Coat a 96-well plate with the capture antibody overnight.[13] b. Blocking: Wash the plate and block non-specific binding sites.[13] c. Sample Incubation: Add recombinant cytokine standards and clarified supernatants to the wells. Incubate for 2 hours. d. Detection: Wash the plate and add the biotinylated detection antibody. e. Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). f. Substrate Development: Wash the plate and add a substrate like TMB. Stop the reaction with stop solution.[14]
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the cytokine concentrations in your samples by interpolating from the standard curve. Plot the concentration of each cytokine against the log of the PF-CBP1 concentration to determine the IC50 value.
Protocol 4: Quantification of Cytokine Gene Expression by qPCR
Causality: This assay directly measures the transcriptional output, linking the action of the nuclear-acting PF-CBP1 to gene expression levels before the complexities of protein translation and secretion.
Materials:
-
RNA extraction kit (e.g., Qiagen RNeasy)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for Tnf, Il6, Il1b, and a housekeeping gene (Actb or Gapdh)
Methodology:
-
Harvest Cells: After the 4-6 hour incubation, aspirate the medium and wash the cell monolayer once with cold PBS.
-
Cell Lysis & RNA Extraction: Add lysis buffer directly to the well and proceed with RNA extraction according to the kit manufacturer's protocol. Elute RNA in nuclease-free water.
-
cDNA Synthesis: Quantify the RNA and synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using SYBR Green Master Mix, cDNA, and gene-specific primers. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene. Compare the expression levels in PF-CBP1-treated samples to the LPS-stimulated vehicle control.
Protocol 5: Mechanistic Validation by Chromatin Immunoprecipitation (ChIP)
Authoritative Grounding: This advanced protocol provides direct evidence of PF-CBP1's mechanism of action at the chromatin level, demonstrating a reduction in the H3K27ac mark at specific gene loci.
Materials:
-
ChIP-grade antibody against H3K27ac
-
Formaldehyde (37%)
-
Reagents and buffers for cell lysis, chromatin shearing, and immunoprecipitation[15][16]
-
Protein A/G magnetic beads
-
qPCR primers designed to amplify the promoter regions of Tnf and Il6.
Methodology:
-
Cell Culture and Treatment: Scale up the experiment in 10 cm dishes. Treat cells with an effective concentration of PF-CBP1 (e.g., 2-5x the ELISA IC50) and LPS as previously described for 1-2 hours.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[15] Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into 200-700 bp fragments using sonication.[15] This step is critical and must be optimized for your specific equipment.
-
Immunoprecipitation (IP): Clarify the sheared chromatin (lysate). Save a small aliquot as "Input" control. Incubate the remaining lysate overnight at 4°C with the anti-H3K27ac antibody.[17]
-
Immune Complex Capture: Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-links: Reverse the formaldehyde cross-links by heating the eluates and the Input control at 65°C overnight.[15]
-
DNA Purification: Purify the DNA from all samples.
-
ChIP-qPCR: Use the purified DNA as a template for qPCR with primers targeting the Tnf and Il6 promoters.
-
Data Analysis: Analyze the data as a percentage of the input DNA. A significant reduction in the H3K27ac signal at the target promoters in PF-CBP1-treated cells compared to the vehicle control confirms the inhibitor's mechanism of action.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The following table provides an example of how to present results from the described assays.
| Assay | Cytokine | Treatment Group | Result | Interpretation |
| ELISA | TNF-α | LPS + Vehicle | 4500 ± 350 pg/mL | Robust protein secretion upon stimulation. |
| TNF-α | LPS + PF-CBP1 | IC50 = 210 nM | PF-CBP1 potently inhibits TNF-α secretion. | |
| IL-6 | LPS + Vehicle | 1800 ± 210 pg/mL | Robust protein secretion upon stimulation. | |
| IL-6 | LPS + PF-CBP1 | IC50 = 255 nM | PF-CBP1 potently inhibits IL-6 secretion. | |
| qPCR | Tnf mRNA | LPS + Vehicle | 100 ± 12-fold induction | Strong transcriptional activation by LPS. |
| Tnf mRNA | LPS + PF-CBP1 (500 nM) | 15 ± 4-fold induction | PF-CBP1 significantly suppresses gene transcription. | |
| ChIP-qPCR | H3K27ac at Tnf Promoter | LPS + Vehicle | 5.5 ± 0.6 % of Input | LPS induces strong histone acetylation at the promoter. |
| H3K27ac at Tnf Promoter | LPS + PF-CBP1 (500 nM) | 1.2 ± 0.3 % of Input | PF-CBP1 blocks histone acetylation at the target gene locus. |
Conclusion
The transcriptional co-activators CBP and p300 represent a critical nexus for pro-inflammatory signaling in macrophages. By inhibiting the bromodomain of these proteins, PF-CBP1 offers a powerful strategy to disrupt the production of a broad array of inflammatory cytokines at the transcriptional level. The experimental workflows detailed in this guide provide a robust framework for researchers to validate the efficacy of PF-CBP1 and similar inhibitors, from quantifying the reduction in secreted cytokines to confirming the underlying epigenetic mechanism of action. This approach, which combines cellular assays with targeted molecular analysis, is essential for the preclinical development of next-generation epigenetic modulators for treating inflammatory diseases.
References
- CBP/P300 Inhibition Impairs CD4+ T Cell Activation: Implications for Autoimmune Disorders. (2024). MDPI.
- Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses.
- Li, Y., et al. (2021). P300/CBP‐associated factor (PCAF) attenuated M1 macrophage inflammatory responses possibly through KLF2 and KLF4. Immunology & Cell Biology.
- Lawrence, T. (2024).
- p300/CBP Selective Inhibitors. Selleck Chemicals.
- p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer. (2025).
- Dyson, H. J., & Wright, P. E. (2016).
- Roy, S., et al. (2022). Hyperglycemia-induced P300/CBP acetyltransferase drives ZEB2-mediated pro-inflammatory macrophages and delays wound healing. JCI Insight.
- Bartosh, T. J., et al. (2013). Macrophage Inflammatory Assay. Methods in Molecular Biology.
- Liu, Y., et al. (2019).
- Weigert, A., et al. (2023). NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells. European Journal of Immunology.
- Brown, A. C., & Lattimer, L. (2017). Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. Methods in Molecular Biology.
- Enzyme-Linked Immunosorbent Assay (ELISA)
- NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integr
- Xin, P., et al. (2020). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology.
- Application Notes and Protocols: Measuring Cytokine Inhibition by CU-CPT-4a using ELISA. Benchchem.
- Cytokine ELISA Protocol. BD Biosciences.
- Mages, J. (2022).
- Umlauf, D., et al. (2005).
- Rousselet, G. (2018). Chromatin Immunoprecipitation in Macrophages. Methods in Molecular Biology.
Sources
- 1. Frontiers | Exploring the role of CITED transcriptional regulators in the control of macrophage polarization [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. CBP/P300 Inhibition Impairs CD4+ T Cell Activation: Implications for Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epigenome-noe.net [epigenome-noe.net]
Navigating the Epigenetic Landscape of Malaria: A Technical Guide to Characterizing the Impact of PfCBP1 on Histone Acetylation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the epigenetic machinery of Plasmodium falciparum, the most lethal species of malaria parasite. We will delve into the methodology required to characterize the putative histone acetyltransferase (HAT), PfCBP1, and its impact on histone acetylation levels. This document eschews a rigid template, instead adopting a logical, investigative workflow that mirrors the scientific process, moving from in silico analysis to in vitro characterization and culminating in in-parasite functional validation. Our approach is grounded in established protocols, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Malaria Epigenome as a Therapeutic Frontier
The life cycle of Plasmodium falciparum is a testament to its remarkable adaptability, a trait largely governed by sophisticated epigenetic mechanisms that allow for rapid transcriptional reprogramming. Histone post-translational modifications (PTMs), particularly acetylation, are central to this regulation. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), generally neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription. This dynamic process is crucial for the parasite's development, pathogenesis, and the emergence of drug resistance.
While several HATs have been identified in P. falciparum, including the well-characterized PfGCN5, the full repertoire and specific functions of these enzymes remain an active area of investigation. One intriguing candidate is PfCBP1 (PF3D7_1107300), a homolog of the human CREB-binding protein (CBP). In mammals, CBP is a transcriptional co-activator with intrinsic HAT activity, playing a pivotal role in a multitude of cellular processes. The presence of a CBP homolog in P. falciparum suggests a potentially conserved and critical function in regulating the parasite's epigenome.
This guide will provide a detailed roadmap for elucidating the role of PfCBP1, focusing on methodologies to:
-
Analyze the structural and domain organization of PfCBP1.
-
Assess the in vitro histone acetyltransferase activity of recombinant PfCBP1.
-
Quantify the impact of PfCBP1 on global and site-specific histone acetylation levels within the parasite.
-
Identify genomic loci associated with PfCBP1-mediated histone acetylation.
By following the principles and protocols outlined herein, researchers can contribute to a deeper understanding of this putative epigenetic regulator and its potential as a novel antimalarial drug target.
Section 1: Foundational Analysis - In Silico and Structural Characterization of PfCBP1
Before embarking on wet-lab experiments, a thorough in silico analysis of the PfCBP1 protein is essential to form testable hypotheses about its function. This initial step involves identifying conserved domains that would suggest it functions as a histone acetyltransferase.
Domain Architecture Prediction
The primary amino acid sequence of PfCBP1 should be analyzed using bioinformatics tools such as BLAST (Basic Local Alignment Search Tool) and domain prediction software (e.g., SMART, Pfam) to identify regions of homology with other known proteins, particularly human CBP and other HATs. Key domains to look for include a catalytic HAT domain and potentially a bromodomain, which recognizes acetylated lysine residues.
Diagram: Putative Domain Architecture of PfCBP1
Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP).
Section 4: Advanced Methodologies and Future Directions
Quantitative Mass Spectrometry
For a truly global and unbiased view of the histone PTM landscape, quantitative mass spectrometry is the gold standard. This technique can identify and quantify thousands of different histone modifications simultaneously, providing a high-resolution picture of the changes that occur upon PfCBP1 perturbation. While technically demanding, the depth of information gained is unparalleled.
Development of PfCBP1-Specific Inhibitors
If PfCBP1 is validated as an essential HAT, it becomes a promising target for novel antimalarial therapeutics. The development of small molecule inhibitors that specifically target the HAT domain of PfCBP1 over its human counterparts would be a critical next step. The in vitro HAT assay described in this guide provides an excellent platform for high-throughput screening of compound libraries to identify such inhibitors.
Conclusion
The study of PfCBP1 and its role in histone acetylation represents a significant opportunity to advance our understanding of epigenetic regulation in Plasmodium falciparum. The methodologies outlined in this guide provide a rigorous and logical framework for characterizing this putative HAT, from its fundamental enzymatic properties to its cellular function and genomic targets. By systematically applying these techniques, researchers can illuminate a key aspect of parasite biology and potentially uncover a new avenue for therapeutic intervention in the fight against malaria.
References
-
Bhowmick, R., et al. (2021). Histone acetyltransferase PfGCN5 regulates stress responsive and artemisinin resistance related genes in Plasmodium falciparum. Communications Biology. Available at: [Link]
-
Patsnap Synapse. (2024). What are Histone acetyltransferases (HATs) inhibitors and how do they work?. Patsnap. Available at: [Link]
-
EpigenTek. (n.d.). Histone Extraction Protocol. EpigenTek. Available at: [Link]
-
Josling, G. A., et al. (2022). Structural insights into acetylated histone ligand recognition by the BDP1 bromodomain of Plasmodium falciparum. bioRxiv. Available at: [Link]
-
Pava, Z., et al. (2000). Enzyme-Linked Immunosorbent Assay for Detection of Plasmodium falciparum Histidine-Rich Protein 2 in Blood, Plasma, and Serum. Clinical and Vaccine Immunology. Available at: [Link]
-
Absalon, S., et al. (2021). Plasmodium falciparum Acetyl-CoA Synthetase is essential for parasite intraerythrocytic development and chromatin modification. bioRxiv. Available at: [Link]
-
Miao, J., et al. (2021). A unique GCN5 histone acetyltransferase complex controls erythrocyte invasion and virulence in the malaria parasite Plasmodium falciparum. PLOS Pathogens. Available at: [Link]
-
Fan, Q., et al. (2004). Plasmodium falciparum Histone Acetyltransferase, a Yeast GCN5 Homologue Involved in Chromatin Remodeling. Eukaryotic Cell. Available at: [Link]
-
Cui, L., et al. (2007). PfGCN5-mediated histone H3 acetylation plays a key role in gene expression in Plasmodium falciparum. Eukaryotic Cell. Available at: [Link]
-
Bischoff, E., et al. (2018). Transcriptional Profiling Defines Histone Acetylation as a Regulator of Gene Expression during Human-to-Mosquito Transmission of the Malaria Parasite Plasmodium falciparum. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
van Biljon, R., et al. (2022). Histone Modification Landscapes as a Roadmap for Malaria Parasite Development. Frontiers in Genetics. Available at: [Link]
-
Gupta, A. P., et al. (2017). Histone 4 lysine 8 acetylation regulates proliferation and host–pathogen interaction in Plasmodium falciparum. Epigenetics & Chromatin. Available at: [Link]
-
van Biljon, R., et al. (2022). Histone Modification Landscapes as a Roadmap for Malaria Parasite Development. Frontiers in Genetics. Available at: [Link]
-
Trelle, M. B., et al. (2009). Global histone analysis by mass spectrometry reveals a high content of acetylated lysine residues in the malaria parasite Plasmodium falciparum. Journal of Proteome Research. Available at: [Link]
-
Cui, L., et al. (2007). PfGCN5-Mediated Histone H3 Acetylation Plays a Key Role in Gene Expression in Plasmodium falciparum. Eukaryotic Cell. Available at: [Link]
-
Wu, H., et al. (2012). Structural basis for substrate specificity and catalysis of human histone acetyltransferase 1. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Yoon, H. G., & Jeon, Y. H. (2017). Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). HAT inhibitory activity of benzisothiazolones with N-alkyl-substituents. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). Structural basis for substrate specificity and catalysis of human histone acetyltransferase 1. ResearchGate. Available at: [Link]
-
eScholarship, University of California. (2022). Structural insights into acetylated histone ligand recognition by the BDP1 bromodomain of Plasmodium falciparum. eScholarship. Available at: [Link]
-
Wang, L., et al. (2019). Bisubstrate Inhibitors to Target Histone Acetyltransferase 1 (HAT1). ACS Chemical Biology. Available at: [Link]
-
Wu, H., et al. (2012). Structural basis for substrate specificity and catalysis of human histone acetyltransferase 1. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]
-
de Visser, P. C., et al. (2016). Histone acetyltransferases: challenges in targeting bi-substrate enzymes. Expert Opinion on Drug Discovery. Available at: [Link]
-
3H Biomedical. (n.d.). Colorimetric Histone Acetyltransferase Activity Assay (HAT). 3H Biomedical. Available at: [Link]
-
Advanced Photon Source. (2017). Identifying the First Selective HAT Inhibitor. Argonne National Laboratory. Available at: [Link]
-
InterPro. (n.d.). Histone acetyltransferase domain, MYST-type. EMBL-EBI. Available at: [Link]
-
Lopez-Rubio, J. J., et al. (2013). Epigenetic regulation of the Plasmodium falciparum genome. Briefings in Functional Genomics. Available at: [Link]
-
MDPI. (2021). Epigenetic and Epitranscriptomic Gene Regulation in Plasmodium falciparum and How We Can Use It against Malaria. MDPI. Available at: [Link]
PF-CBP1: A Precision Chemical Probe for CBP/p300 Bromodomains
Technical Guide & Selectivity Profile Analysis [1]
Executive Summary
PF-CBP1 (PF-06670910) is a highly selective, cell-permeable small molecule inhibitor designed to target the bromodomains of CREB-binding protein (CBP) and p300 (EP300) .[1] Its primary utility in drug discovery and chemical biology lies in its ability to functionally segregate CBP/p300-dependent transcriptional pathways from those regulated by the structurally similar BET family (BRD2, BRD3, BRD4).
While first-generation bromodomain inhibitors (e.g., JQ1) exhibit pan-BET activity with significant off-target effects on CBP/p300 at high concentrations, PF-CBP1 maintains a >100-fold selectivity window against BET bromodomains.[1] This guide details the biophysical basis of this selectivity, provides quantitative profiling data, and outlines validated protocols for its application in chromatin biology.
Scientific Context: The Homology Challenge
The human proteome contains 61 bromodomains (BRDs) clustered into eight families. The BET family (Family II) and CBP/p300 (Family III) share high structural homology in their acetyl-lysine (KAc) binding pockets, specifically in the ZA loop and the BC loop regions.
-
The Problem: Non-selective inhibitors (e.g., broad-spectrum BET inhibitors) often inhibit CBP/p300 at micromolar concentrations.[1] This "off-target" inhibition confounds phenotypic screening, as CBP/p300 are critical co-activators for specific oncogenes (e.g., IRF4, MYC in specific contexts) and immune regulators (e.g., NF-κB).[1]
-
The Solution: PF-CBP1 exploits subtle differences in the "gatekeeper" residues and the ZA loop conformation of CBP to achieve selectivity. It binds the KAc pocket of CBP/p300, displacing the protein from acetylated chromatin without engaging the BET family.
Mechanism of Action Diagram
The following diagram illustrates the specific blockade of the CBP-Chromatin axis by PF-CBP1, contrasting it with the BET-dependent pathway.[1]
Figure 1: Mechanism of Action.[1] PF-CBP1 selectively engages the CBP/p300 bromodomain, preventing chromatin recruitment, while leaving the BET-dependent transcriptional machinery intact.[1]
Technical Profile & Selectivity Matrix
Chemical Identity[1][2]
-
Scaffold: 5-(3,5-dimethylisoxazol-4-yl)-benzimidazole.[1][3]
-
Binding Mode: The dimethylisoxazole moiety acts as an acetyl-lysine mimetic, burying itself deep in the hydrophobic pocket, while the benzimidazole core stabilizes the interaction via hydrogen bonding with the conserved asparagine (Asn1168 in CBP).
Quantitative Selectivity Data
The following table synthesizes data from TR-FRET (biochemical potency) and Isothermal Titration Calorimetry (ITC, biophysical affinity).
| Target Protein | Domain | Assay Type | Potency (IC50 / Kd) | Selectivity Ratio (vs CBP) |
| CBP (CREBBP) | Bromodomain | TR-FRET | 125 nM (IC50) | 1x (Reference) |
| p300 (EP300) | Bromodomain | TR-FRET | 363 nM (IC50) | ~2.9x |
| BRD4 | BD1 | TR-FRET | 1.54 µM (IC50) | ~12x |
| BRD4 | BD1 | ITC | > 20 µM (Kd) | > 160x |
| BRD2 | BD1 | TR-FRET | 1.24 µM (IC50) | ~10x |
| BRD3 | BD1 | TR-FRET | 1.38 µM (IC50) | ~11x |
Data Interpretation:
-
The "Selectivity Gap": While TR-FRET shows a modest ~12-fold window, the ITC data (the gold standard for thermodynamics) reveals the true selectivity. The Kd for BRD4 is >20 µM, whereas the Kd for CBP is typically <200 nM. This confirms that at functional concentrations (0.5 - 1.0 µM), PF-CBP1 does not engage BET bromodomains.[1]
-
BROMOscan Profiling: In a panel of 19 diverse bromodomains, PF-CBP1 showed meaningful binding (Kd < 1 µM) only for CBP and p300.[1]
Experimental Methodologies
To validate PF-CBP1 activity in your specific model, use the following self-validating protocols.
Protocol: Time-Resolved FRET (TR-FRET) Assay
This assay measures the displacement of a tetra-acetylated histone H4 peptide from the recombinant CBP bromodomain.[1]
Reagents:
-
Protein: Recombinant CBP Bromodomain (GST-tagged).[1]
-
Ligand: Biotinylated H4 peptide (acetylated at K5, K8, K12, K16).[1]
-
Fluorophores: Europium-labeled anti-GST antibody (Donor), Streptavidin-APC (Acceptor).[1]
Workflow:
-
Preparation: Dilute PF-CBP1 in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS, 1 mM DTT). Prepare a 10-point dose-response curve (start at 10 µM, 1:3 dilution).
-
Incubation (Complex Formation): Mix 5 µL of CBP protein (final conc. 5-10 nM) with 5 µL of peptide (final conc. at Kd value, ~50-100 nM) in a 384-well low-volume plate.[1]
-
Compound Addition: Add 100 nL of PF-CBP1 serial dilutions. Incubate for 15 minutes at RT.
-
Detection: Add 10 µL of detection mix (Eu-anti-GST and SA-APC). Incubate for 60 minutes in the dark.
-
Read: Measure fluorescence on a plate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).
-
Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound].
-
Validation Criteria: Z' factor > 0.5; IC50 for unlabelled H4 peptide control should be within 2-fold of historical mean.
-
Protocol: Cellular Target Engagement (FRAP)
Fluorescence Recovery After Photobleaching (FRAP) confirms that PF-CBP1 enters the nucleus and displaces CBP from chromatin in live cells.[1]
-
Transfection: Transfect cells (e.g., U2OS or HeLa) with GFP-CBP-Bromodomain plasmid.[1]
-
Treatment: 24 hours post-transfection, treat cells with 1.0 µM PF-CBP1 or DMSO control for 1 hour.
-
Bleaching: Using a confocal microscope, photobleach a defined nuclear region (ROI) with high-intensity laser (488 nm).[1]
-
Recovery: Monitor fluorescence recovery in the ROI every 0.5 seconds for 60 seconds.
-
Result:
Screening Cascade & Decision Logic
When characterizing novel CBP/p300 modulators or validating PF-CBP1 in a new system, follow this logic flow to ensure on-target specificity.
Figure 2: Screening Cascade. A rigorous workflow to validate CBP/p300 inhibitors, prioritizing the exclusion of BET-active compounds at the Selectivity Profiling stage.
References
-
Piatnitski Chekler, E. L., et al. (2015).[1][3] "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[3][4] Chemistry & Biology, 22(12), 1588-1596.[1][3][4] [1][5]
-
Primary source for PF-CBP1 discovery, structure, and ITC selectivity data.[1]
-
-
Chemical Probes Portal. "PF-CBP1 Profile."
- Independent validation and expert review of the probe's selectivity criteria.
-
Structural Genomics Consortium (SGC). "Epigenetic Chemical Probes."[1]
- Source for BROMOscan profiling methodologies and comparative d
-
Bennett, R. L., et al. (2016).[1] "Bromodomain inhibitors: developmental, cellular, and therapeutic applications." Trends in Pharmacological Sciences, 37(1), 6-8.[1]
- Review on the necessity of distinguishing CBP/p300 pharmacology
Sources
- 1. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 2. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Probe PF-CBP1 | Chemical Probes Portal [chemicalprobes.org]
Methodological & Application
Application Note: Protocol for Dissolving PF CBP1 in DMSO for Stock Solutions
Executive Summary & Molecule Profile
PF CBP1 (CAS: 1962928-21-7) is a highly selective, small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.[1][2] Unlike pan-BET inhibitors (e.g., JQ1), this compound specifically targets the epigenetic "reader" function of CBP/p300, displacing them from acetylated chromatin. This specificity makes it a critical tool for dissecting the distinct roles of CBP/p300 in transcriptional regulation, inflammation, and oncology (specifically DLBCL).
This guide provides a standardized, field-validated protocol for solubilizing this compound. Improper handling—specifically regarding DMSO quality, moisture introduction, and freeze-thaw cycling—can lead to compound precipitation or hydrolysis, compromising experimental reproducibility.
Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | PF-CBP1 (Free Base) | Ensure you are not using the HCl salt for these calculations.[2] |
| Formula | C₂₉H₃₆N₄O₃ | |
| Molecular Weight | 488.63 g/mol | Use this exact value for Molarity calculations.[2] |
| Solubility (DMSO) | ~20–100 mg/mL | Highly soluble in anhydrous DMSO.[2] |
| Solubility (Water) | Insoluble | Pre-dilution in aqueous buffer will cause immediate precipitation.[2] |
| Appearance | Off-white/crystalline solid | |
| Target IC₅₀ | CBP: 125 nM; p300: 363 nM | High selectivity over BRD4 (>100-fold).[1][2] |
Pre-Protocol: Critical Reagents & Equipment
To ensure Trustworthiness and Scientific Integrity , the following conditions must be met before opening the vial.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) , ≥99.9% purity.
-
Why: this compound is hydrophobic.[3] Standard DMSO is hygroscopic and absorbs water from the air. Water content >0.1% in your stock solution can decrease solubility over time and cause "crashing out" upon freezing.
-
-
Vessel: Amber glass vials or high-quality polypropylene (PP) tubes.
-
Why: Protects from light (though this compound is relatively stable, good practice dictates light protection for all conjugated systems).
-
-
Environment: Weigh and dissolve in a low-humidity environment if possible.
Protocol: Preparation of Stock Solution
Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for long-term storage.[2]
Step 1: Molar Calculations
Do not rely on the nominal weight on the commercial vial (e.g., "5 mg"). Residual solvents or synthesis byproducts can alter the net mass.
-
Best Practice: If the vial contains a small amount (<10 mg), do not weigh it out . Instead, dissolve the entire contents of the commercial vial by adding a calculated volume of DMSO to reach the desired concentration.
Volume to Add (µL) = [Mass (mg) / Molecular Weight ( g/mol )] × 1,000,000 / Desired Conc (mM) [2]
Quick Reference Table (for this compound, MW 488.63):
| Mass of this compound | Target Concentration | Volume of DMSO Required |
| 1 mg | 10 mM | 204.7 µL |
| 1 mg | 50 mM | 40.9 µL |
| 5 mg | 10 mM | 1023.3 µL (1.02 mL) |
| 5 mg | 50 mM | 204.7 µL |
| 10 mg | 50 mM | 409.3 µL |
Step 2: Dissolution Workflow[2]
-
Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Addition: Add the calculated volume of Anhydrous DMSO directly to the vial.
-
Mixing:
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Inspect the bottom of the tube. The solution should be completely clear.
-
If particulates remain: Sonicate in a water bath at room temperature for 2–5 minutes. Do not heat above 37°C, as thermal stress can degrade the compound.
-
-
Aliquoting (The "Single-Use" Rule):
-
Divide the stock solution into small aliquots (e.g., 20–50 µL) in sterile, amber microcentrifuge tubes.
-
Why: Repeated freeze-thaw cycles introduce moisture and oxygen, leading to degradation.[2]
-
-
Storage:
Visualization: Stock Preparation Workflow
Caption: Logical workflow for the solubilization of this compound, emphasizing moisture control and visual validation.
Application: Dilution for Biological Assays
This compound is hydrophobic.[3] When diluting the DMSO stock into aqueous culture media, there is a risk of precipitation ("crashing out").
Serial Dilution Strategy (Intermediate Step)
Do not pipette 1 µL of 50 mM stock directly into 10 mL of media. The high local concentration at the pipette tip will cause immediate precipitation.
-
Step 1 (DMSO-to-DMSO): Prepare a 1000x concentrate of your final desired concentration using DMSO.[2]
-
Example: If you need 1 µM final in cells, prepare a 1 mM working solution in DMSO.
-
-
Step 2 (The "Shift"): Dilute the working solution 1:1000 into pre-warmed culture media while vortexing the media.
-
Final DMSO Concentration: 0.1%.
-
Solubility Limit: this compound is generally soluble in aqueous media up to ~10–20 µM if DMSO is kept <1%. Above this, precipitation is likely.
-
Mechanism of Action & Experimental Context
Understanding the mechanism ensures you select the right readouts (e.g., downregulation of MYC or inflammatory cytokines) to validate the compound's activity in your stock.
Caption: this compound competitively inhibits CBP/p300 bromodomains, preventing chromatin recognition and reducing oncogene transcription.[2]
Troubleshooting & Quality Control
Symptom: Precipitation in Cell Culture[2]
-
Cause: Final concentration too high (>10 µM) or rapid addition of high-conc stock.[2]
-
Solution: Use the "Intermediate Step" dilution method described above. Ensure media is warm (37°C) before adding the compound.
Symptom: Loss of Potency over Time
-
Cause: DMSO hygroscopicity. Water accumulation leads to hydrolysis or precipitation upon freezing.
-
Validation: Check the absorbance spectrum. This compound has characteristic UV absorption (λmax approx 223, 285 nm). A shift in peaks or baseline elevation indicates degradation or precipitation.
References
-
Piatnitski Chekler, E. L., et al. (2015). "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[1] Chemistry & Biology, 22(11), 1588-1596.[2]
-
Cayman Chemical. "PF-CBP1 Product Information & Solubility Data."
-
Selleck Chemicals. "PF-CBP1 (HCl) Datasheet and Handling."
-
Structural Genomics Consortium (SGC). "Chemical Probes: PF-CBP1." [2]
Sources
Application Notes and Protocols for PF-CBP1 in In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-CBP1 is a potent and selective inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] These proteins are crucial regulators of gene expression, and their aberrant activity is implicated in various diseases, including cancer. By targeting the CBP/p300 bromodomains, PF-CBP1 offers a valuable tool for investigating the therapeutic potential of this pathway. This document provides a comprehensive guide to utilizing PF-CBP1 in in vitro cell viability assays, offering detailed protocols and scientific rationale to ensure robust and reproducible results.
Mechanism of Action: The Rationale for Assessing Cell Viability
CBP and p300 are histone acetyltransferases (HATs) that play a pivotal role in chromatin remodeling and the regulation of gene transcription. The bromodomain of these proteins recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in the activation of gene expression. In many cancers, there is a dependency on the transcriptional programs regulated by CBP/p300 for proliferation and survival.
PF-CBP1 selectively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated histones and disrupting the downstream transcriptional activation of key oncogenes.[2] For instance, in diffuse large B-cell lymphoma (DLBCL), PF-CBP1 has been shown to downregulate the expression of critical survival genes such as BCL6 and MYC.[2] This disruption of oncogenic signaling pathways leads to cell cycle arrest, primarily at the G1 phase, and a subsequent reduction in cell proliferation.[2] Therefore, assessing cell viability and proliferation is a direct and quantifiable measure of PF-CBP1's on-target activity in cancer cells.
Caption: Mechanism of PF-CBP1 Action.
Recommended PF-CBP1 Concentrations for In Vitro Cell Viability Assays
The optimal concentration of PF-CBP1 for cell viability assays is cell-line dependent. It is crucial to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for each cell line under investigation.
| Cell Line Type | Example Cell Lines | Assay Type | Incubation Time | Reported IC50 | Recommended Starting Range |
| Diffuse Large B-Cell Lymphoma (DLBCL) | OCI-LY10 | MTT | 72 hours | 2.3 µM[2] | 0.1 µM - 10 µM |
| Diffuse Large B-Cell Lymphoma (DLBCL) | SU-DHL4 | MTT | 72 hours | 3.1 µM[2] | 0.1 µM - 10 µM |
| Diffuse Large B-Cell Lymphoma (DLBCL) | SU-DHL6 | MTT | 72 hours | 4.5 µM[2] | 0.1 µM - 10 µM |
| Primary Macrophages | - | Not specified | - | No cytotoxicity up to 30 µM[3] | Not applicable for cytotoxicity; use for target engagement studies |
Note: The provided IC50 values are a guide. It is imperative to empirically determine the IC50 in your specific cellular context.
Experimental Protocols
A. Preparation of PF-CBP1 Stock Solution
PF-CBP1 is readily soluble in dimethyl sulfoxide (DMSO).[1][3]
-
Reconstitution: Prepare a high-concentration stock solution of PF-CBP1 in 100% DMSO. For example, to prepare a 10 mM stock, dissolve 5.25 mg of PF-CBP1 (MW: 525.08 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Causality Behind Experimental Choices: Using a high-concentration stock in DMSO allows for minimal solvent addition to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to avoid off-target effects.
B. General Cell Viability Assay Workflow
Caption: General workflow for cell viability assays.
C. Detailed Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PF-CBP1 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
PF-CBP1 Treatment:
-
Prepare serial dilutions of PF-CBP1 in complete culture medium. A common starting range is 0.1 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest PF-CBP1 concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PF-CBP1.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
D. Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[4][5][6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PF-CBP1 stock solution (in DMSO)
-
White-walled, clear-bottom 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using a white-walled plate suitable for luminescence measurements.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
Assay Reagent Addition:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure the luminescence using a plate reader.
Self-Validating System: Essential Controls
To ensure the trustworthiness of your results, the inclusion of appropriate controls is non-negotiable.
-
Vehicle Control: This is crucial to account for any effects of the solvent (DMSO) on cell viability. The vehicle control should contain the highest concentration of DMSO used in the experimental wells.
-
Positive Control: A known cytotoxic agent (e.g., staurosporine or doxorubicin) should be included to confirm that the assay system can detect a decrease in cell viability.
-
Negative Control (Untreated Cells): This provides the baseline for 100% cell viability.
-
Blank Wells: Wells containing only medium and the assay reagent should be included to determine the background signal.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/luminescence of the blank wells from all other readings.
-
Normalization: Express the data as a percentage of the vehicle control (or untreated control if there is no significant difference).
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the PF-CBP1 concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding, edge effects in the plate | Ensure a single-cell suspension before seeding; avoid using the outer wells of the plate. |
| No significant effect of PF-CBP1 | Cell line is resistant, incorrect concentration range, insufficient incubation time | Test a wider concentration range; increase the incubation time (up to 96 hours); confirm target expression in the cell line. |
| High background signal | Contamination, reagent instability | Use sterile techniques; prepare fresh reagents. |
| Unexpected cytotoxicity in vehicle control | DMSO concentration is too high | Ensure the final DMSO concentration is ≤ 0.1%. |
References
-
National Center for Biotechnology Information. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. [Link]
-
YouTube. CellTiter Glo® 2 0 Cell Viability Assay. [Link]
-
National Center for Biotechnology Information. CREBBP knockdown suppressed proliferation and promoted chemo-sensitivity via PERK-mediated unfolded protein response in ovarian cancer. [Link]
-
CellCentric. Novel small molecule inhibitors of p300/CBP down-regulate AR and c-Myc for the treatment of castrate resistant prostate cancer. [Link]
-
AACR Journals. Efficacy of CBP/p300 Dual Inhibitors against Derepression of KREMEN2 in cBAF-Deficient Cancers. [Link]
-
CellCentric. CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. [Link]
-
National Center for Biotechnology Information. CBP/CREB Regulates the Proliferation and Apoptosis of Cardiomyocytes by Interacting With SERCA. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. Inhibiting CBP inhibits proliferation and induces apoptosis in benign... [Link]
-
National Center for Biotechnology Information. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (CPI-637). [Link]
-
National Center for Biotechnology Information. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. [Link]
-
PubMed. An improved resazurin-based cytotoxicity assay for hepatic cells. [Link]
-
YouTube. Why Resazurin assay is performed? | principle and application . [Link]
-
ISLA S.A.S. Cell health assay guide. [Link]
-
National Center for Biotechnology Information. Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAFV600 and MEK1/2. [Link]
-
ResearchGate. The viability of THP‐1 cells was evaluated after treatment with... [Link]
-
National Center for Biotechnology Information. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. [Link]
-
PubMed. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? [Link]
-
ResearchGate. (a) Chart comparing the IC50 values of the compounds for different cell... [Link]
-
ResearchGate. Cell viability studies using ATP assay in Bon1 (A) and QGP1 (B) cells... [Link]
-
ResearchGate. Cell growth inhibition concentrations (IC 50 with 95 %confidence... [Link]
-
National Center for Biotechnology Information. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. [Link]
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
YouTube. See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. [Link]
-
National Center for Biotechnology Information. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon. [Link]
-
MDPI. Resazurin-Based Assay for Quantifying Living Cells during Alkaline Phosphatase (ALP) Release. [Link]
-
ResearchGate. [Protocol] An Approach for Cell Viability Detection Based on Calcein-AM/PI Dual Fluorescence Staining (Provided by MCE). [Link]
-
Hays et al. Comparison of Ki Values. [Link]
-
ResearchGate. The Resazurin Reduction Assay Can Distinguish Cytotoxic from Cytostatic Compounds in Spheroid Screening Assays. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 3. apexbt.com [apexbt.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. m.youtube.com [m.youtube.com]
In vivo dosing guidelines for PF CBP1 in murine models
This guide provides a foundational framework for the in vivo characterization of PF-CBP1. By systematically evaluating formulation, tolerability, PK/PD relationships, and efficacy, researchers can generate the high-quality, reproducible data necessary to advance this compound through the preclinical drug development pipeline. Future studies should explore PF-CBP1 in a wider range of cancer models, including hematological malignancies and genetically defined leukemias, and investigate its potential in combination therapies to overcome resistance and enhance anti-tumor immunity. [17][18][21]
References
-
Current development of CBP/p300 inhibitors in the last decade. (2021). PubMed. Available at: [Link]
-
CBP/P300 BRD Inhibition Reduces Neutrophil Accumulation and Activates Antitumor Immunity in TNBC. (2024). PubMed. Available at: [Link]
-
CBP/p300 Inhibitors for Genetically Defined Leukemias. TRDRP. Available at: [Link]
-
Bromodomain Inhibition of the Coactivators CBP/EP300 Facilitate Cellular Reprogramming. (2019). Nature Structural & Molecular Biology. Available at: [Link]
-
Current development of CBP/p300 inhibitors in the last decade. (2021). ResearchGate. Available at: [Link]
-
Targeting CBP and p300: Emerging Anticancer Agents. (2024). MDPI. Available at: [Link]
-
Novel small molecule inhibitors of p300/CBP down-regulate AR and c-Myc for the treatment of castrate resistant prostate cancer. CellCentric. Available at: [Link]
-
Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs. (2021). PubMed. Available at: [Link]
-
Assessing pharmacokinetic and pharmacodynamic interactions in clinical trials of antiepileptic drugs. (1998). PubMed. Available at: [Link]
-
CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. (2018). PubMed Central. Available at: [Link]
-
Modulating the masters: chemical tools to dissect CBP and p300 function. (2019). PubMed Central. Available at: [Link]
-
Targeting p300/CBP in lethal prostate cancer. (2019). PubMed Central. Available at: [Link]
- Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. (2021). Google Patents.
-
A working model of how p300/CBP inhibition enhanced the efficacy of PD-L1 blockade. ResearchGate. Available at: [Link]
-
A Novel Small-Molecule CBP/p300 HAT Domain Inhibitor Demonstrates Potent In Vivo Activity and a Favourable Safety Profile in Preclinical Species. (2024). Astex Pharmaceuticals. Available at: [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. Available at: [Link]
-
CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. (2017). CellCentric. Available at: [Link]
-
Pharmacokinetic and Pharmacodynamic Drug–Drug Interactions: Research Methods and Applications. (2023). MDPI. Available at: [Link]
-
Live cell studies of p300/CBP histone acetyltransferase activity and inhibition. (2013). PubMed Central. Available at: [Link]
-
Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (2012). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. (2016). Cancer Research. Available at: [Link]
-
A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of JNJ-64264681, a Covalent Inhibitor of Bruton's Tyrosine Kinase. (2023). PubMed. Available at: [Link]
-
Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. (2020). PubMed Central. Available at: [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). MDPI. Available at: [Link]
-
Method for voluntary oral administration of drugs in mice. (2021). ResearchGate. Available at: [Link]
-
Pharmacokinetics and pharmacodynamics in 1:05 with Professor Sebastian Wicha. (2019). YouTube. Available at: [Link]
-
The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. (2025). ResearchGate. Available at: [Link]
-
Forma Therapeutics Announces Preclinical Data Demonstrating Antitumor Activity of a Potent and Selective Inhibitor of CBP/p300 for Androgen Receptor Positive Cancers to be Presented at the American Association for Cancer Research. (2020). BioSpace. Available at: [Link]
-
Pharmacokinetic and Pharmacodynamic Modeling of Antibody-Drug Conjugates. (2024). MDPI. Available at: [Link]
Sources
- 1. Current development of CBP/p300 inhibitors in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellcentric.com [cellcentric.com]
- 5. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 6. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forma Therapeutics Announces Preclinical Data Demonstrating Antitumor Activity of a Potent and Selective Inhibitor of CBP/p300 for Androgen Receptor Positive Cancers to be Presented at the American Association for Cancer Research - BioSpace [biospace.com]
- 8. cellcentric.com [cellcentric.com]
- 9. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. themarkfoundation.org [themarkfoundation.org]
- 11. CBP/P300 BRD Inhibition Reduces Neutrophil Accumulation and Activates Antitumor Immunity in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
Optimizing PF CBP1 incubation times for gene expression analysis
Application Note: Temporal Optimization of PF-CBP1 for Epigenetic Gene Expression Profiling
Abstract
The CREB-binding protein (CBP) and p300 are master transcriptional co-activators essential for enhancer-mediated gene regulation.[1] PF-CBP1 is a highly selective chemical probe designed to inhibit the bromodomains of CBP and p300, displacing them from acetylated chromatin without inhibiting their catalytic histone acetyltransferase (HAT) activity. While PF-CBP1 is a potent tool, its utility in gene expression analysis (RT-qPCR or RNA-seq) is frequently compromised by improper incubation times.[1] This guide delineates the kinetic windows required to distinguish primary transcriptional effects (direct target modulation) from secondary phenotypic consequences (cell cycle arrest or apoptosis), ensuring data integrity in chromatin biology workflows.
Introduction: The Mechanism of Action
To optimize incubation, one must understand the molecular event being perturbed. PF-CBP1 does not destroy the CBP protein, nor does it stop the acetylation of histones (HAT activity). Instead, it acts as a competitive antagonist for the "reader" function.
-
Physiological State: CBP/p300 binds to Acetylated Lysine (K-Ac) residues on histone tails via its Bromodomain.[1] This recruitment bridges enhancers to promoters, driving transcription of oncogenes (e.g., MYC) and inflammatory cytokines (e.g., IL6).
-
PF-CBP1 Intervention: The small molecule mimics the Acetyl-Lysine moiety, occupying the hydrophobic pocket of the CBP bromodomain. This physically displaces CBP from chromatin, breaking the transcriptional bridge.
Mechanism Visualization
Figure 1: Mechanism of Action.[2] PF-CBP1 competes with acetylated chromatin for the CBP bromodomain, decoupling the co-activator from the DNA template and silencing specific gene programs.
The Critical Variable: Temporal Dynamics
In epigenetic pharmacology, Time is Specificity . The displacement of the protein happens in minutes, but the degradation of existing mRNA and the physiological response take hours.
Phase 1: The Displacement Window (0.5 – 2 Hours)
-
Event: PF-CBP1 enters the cell and displaces CBP from chromatin.[1]
-
Readout: ChIP-seq (Chromatin Immunoprecipitation) or ATAC-seq.[1]
-
Gene Expression Status: mRNA levels have not yet changed significantly because pre-existing mRNA has not degraded.
-
Recommendation: Do not use this window for gene expression analysis.
Phase 2: The Primary Transcriptional Window (4 – 12 Hours)
-
Event: Synthesis of new mRNA is blocked. Cytoplasmic mRNA pools deplete according to their half-lives.[1]
-
Readout: RT-qPCR, RNA-seq (Nascent RNA or Total RNA).[1]
-
Relevance: This is the optimal window . Changes observed here are likely direct consequences of CBP inhibition.
-
Target Genes: Immediate Early Genes (IEGs) like FOS, JUN, and inflammatory cytokines (IL1B, IL6) show robust downregulation here.
Phase 3: The Phenotypic/Secondary Window (>24 Hours)
-
Event: Downregulation of primary targets leads to collapse of downstream networks. Cells may enter G1 arrest or apoptosis.[3]
-
Risk: Gene expression changes observed here are often "survivor bias" or general stress responses, not specific CBP targets.
-
Recommendation: Avoid for mechanistic studies unless studying long-term phenotypic outcome (e.g., proliferation assays).[1]
Experimental Workflow & Protocol
Prerequisites
-
Compound: PF-CBP1 (Resuspend in DMSO; avoid freeze-thaw cycles).[1]
-
Cell Line: Validated model (e.g., Macrophages for inflammation, Leukemia lines for MYC regulation).
-
Controls:
-
Negative: DMSO (0.1% v/v).
-
Positive: Known target downregulation (e.g., MYC or RGS4) or phenotypic control.
-
Step-by-Step Protocol
Step 1: Dose Optimization (Pilot) Before time-course analysis, establish the minimum effective concentration to avoid off-target effects (e.g., BRD4 inhibition).[1]
-
Range: 0.1 µM, 0.5 µM, 1.0 µM , 2.5 µM, 5.0 µM.
-
Standard:1.0 - 2.5 µM is typically sufficient for >90% target engagement without significant BRD4 overlap (Selectivity >100-fold).[1]
Step 2: The Time-Course Experiment Set up a reverse time-course so all samples are harvested simultaneously.
| Group | Treatment Duration | Objective |
| T0 | 0 Hours | Baseline control. |
| T-Short | 2 Hours | Check for ultra-fast IEG changes / Chromatin displacement check. |
| T-Optimal | 6 Hours | Primary window for mRNA decay of direct targets. |
| T-Late | 24 Hours | Secondary effects / Phenotypic check.[1] |
Step 3: Incubation & Stimulation (Context Dependent) [1]
-
Inducible State (e.g., LPS in Macrophages):
-
Pre-incubate cells with PF-CBP1 for 1 hour .
-
Add Stimulus (e.g., LPS).
-
Incubate for 4-6 hours . Rationale: Pre-incubation ensures the bromodomain is blocked before the signaling cascade recruits CBP to the enhancer.
-
Step 4: Lysis and Stabilization
-
Aspirate media completely.
-
Immediately lyse in buffer containing β-Mercaptoethanol (to inhibit RNases).[1]
-
Critical: Do not wash cells with PBS if they are loosely adherent; you will lose the mitotic fraction.
Workflow Visualization
Figure 2: Experimental Workflow. The optimal path for gene expression analysis highlights the 6-hour window (Green) to capture primary transcriptional downregulation.[1]
Data Analysis & Quality Control
Normalization Strategy
CBP is a general co-activator. In rare cases, high-dose inhibition may suppress global transcription, making standard housekeeping genes (GAPDH, ACTB) unreliable.
-
Validation: Check raw Ct values of GAPDH between DMSO and PF-CBP1 treated samples. If they deviate by >1 Ct, use Total RNA normalization or Spike-in RNA controls.[1]
Expected Results (Validation Criteria)
To validate that your incubation was successful, verify the following profile:
| Gene Type | Example | Expected Change (6h) | Mechanism |
| Primary Target | MYC, BCL2, IL6 | Downregulation (>50%) | Loss of Enhancer-Promoter looping.[1] |
| Housekeeping | GAPDH | No Change | CBP-independent constitutive promoters.[1] |
| Compensatory | BRD4 | No Change / Slight Up | Feedback loops (usually late, >12h). |
Troubleshooting
-
Issue: No downregulation of target genes at 6 hours.
-
Cause: The gene might have a very long mRNA half-life (e.g., >10h).
-
Solution: Extend incubation to 12-16 hours, or measure Nascent RNA (using 4sU labeling) to see immediate transcriptional shutoff.
-
-
Issue: High toxicity/cell death.
-
Cause: Incubation too long (>24h) or concentration too high (>5µM), leading to off-target BRD4 inhibition.[1]
-
Solution: Reduce time to 6h or dose to 1µM. Verify selectivity against BRD4.
-
References
-
Piatnitski Chekler, E. L., et al. (2015).[6] "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[6] Chemistry & Biology, 22(12), 1588–1596.[6]
- Core Reference: Describes the discovery, selectivity profile (>100x vs BRD4), and primary transcriptional effects of PF-CBP1.
-
Structural Genomics Consortium (SGC). "PF-CBP1 Chemical Probe Datasheet."[1] SGC Open Science.[1]
- Source for chemical properties, recommended concentration (1 µM)
-
Hammitzsch, A., et al. (2015). "Bromodomain inhibitors in rheumatoid arthritis: potential for new therapeutic strategies." Arthritis & Rheumatology.
-
Provides context on the kinetics of inflammatory gene downregulation (IL-6) using bromodomain inhibitors.[1]
-
-
Ziemba, Z., et al. (2022).[4] "Effect duration and population penetrance of CRISPRa-guided target overexpression." Horizon Discovery Application Notes.
- Comparative reference for gene expression kinetics and mRNA half-life considerations in transcriptional modul
Sources
- 1. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 2. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect duration and population penetrance of CRISPRa-guided target overexpression using dCas9-VPR-EGFP mRNA [horizondiscovery.com]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Intraperitoneal Administration of PF-CBP1
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and intraperitoneal (IP) administration of PF-CBP1, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. Adherence to these protocols is critical for ensuring experimental reproducibility, maximizing compound efficacy, and maintaining the highest standards of animal welfare in preclinical research. The guide covers the fundamental properties of PF-CBP1, detailed protocols for formulation, essential quality control measures, and a step-by-step methodology for intraperitoneal injection in rodent models.
Introduction: Understanding PF-CBP1 and its Target
CREB-binding protein (CBP), also known as CREBBP, and its close homolog p300 are crucial transcriptional coactivators.[1][2] These proteins possess histone acetyltransferase (HAT) activity, which involves transferring an acetyl group to lysine residues on histone tails.[1] This epigenetic modification relaxes chromatin structure, facilitating gene transcription.[1][2] Given their central role in regulating genes involved in cell proliferation, differentiation, and immune responses, the CBP/p300 axis has become a significant target in drug discovery, particularly in oncology and inflammation research.[1][3][4]
PF-CBP1 is a potent and highly selective small molecule inhibitor that targets the bromodomains of CBP and p300, with IC50 values of 125 nM and 363 nM, respectively.[5][6] Its selectivity for CBP over other bromodomain-containing proteins, such as BRD4, is greater than 100-fold, making it a precise tool for interrogating the function of CBP/p300.[5][7] By inhibiting these bromodomains, PF-CBP1 can modulate the expression of key inflammatory genes and has demonstrated the ability to downregulate oncogenic pathways.[5][7][8]
This guide provides the necessary technical details to transition PF-CBP1 from the benchtop to in vivo studies via intraperitoneal administration, a common route for systemic delivery in preclinical models.
Part 1: Characterization and Formulation of PF-CBP1
A thorough understanding of the inhibitor's properties is the foundation of a successful in vivo study.
Physicochemical and Pharmacological Properties
The key characteristics of PF-CBP1 are summarized below. This data is essential for accurate dose calculations and for understanding its biological activity.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₆N₄O₃ | [6] |
| Molecular Weight | 488.6 g/mol | [6] |
| CAS Number | 1962928-21-7 | [5][6] |
| Target | CBP/p300 Bromodomains | [5][6][7] |
| IC₅₀ (CBP) | 125 nM | [5][6] |
| IC₅₀ (p300) | 363 nM | [5][6] |
| Appearance | Solid Powder | [7] |
Solubility and Stability: The Cornerstone of Formulation
Proper storage and handling are critical to prevent the degradation and loss of potency of PF-CBP1.
-
Solubility: PF-CBP1 is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol, with reported solubilities up to 100 mM (48.86 mg/mL).[8] It is poorly soluble in aqueous solutions.
-
Stability & Storage: The stability of the compound varies significantly between its solid and solution states. Adherence to these storage guidelines is mandatory.[6][8]
| Form | Storage Temperature | Stability Duration | Key Considerations |
| Lyophilized Powder | -20°C | ≥ 3 years | Keep desiccated to prevent hydration.[6] |
| Stock Solution (in DMSO) | -20°C | ≤ 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.[6][8] |
| Stock Solution (in DMSO) | -80°C | ≤ 1 year | Preferred for long-term storage of solutions.[8] |
Vehicle Selection for Intraperitoneal Administration
The choice of vehicle is one of the most critical decisions in preparing PF-CBP1 for in vivo use. While DMSO is an excellent solvent for initial solubilization, its use in high concentrations for injection can cause local tissue irritation, inflammation, and systemic toxicity, confounding experimental results.
The Causality Behind Vehicle Choice: The primary goal is to create a homogenous, stable formulation that is biocompatible and non-toxic. For hydrophobic compounds like PF-CBP1, a multi-component vehicle system is often required.
Recommended Vehicle System: A common and effective approach is a ternary vehicle system (co-solvent system).
-
Primary Solvent: DMSO (use the absolute minimum required to fully dissolve the compound).
-
Surfactant/Solubilizing Agent: Polyethylene glycol 400 (PEG400) or Tween® 80. These agents help to keep the hydrophobic compound in solution when diluted into an aqueous phase.
-
Aqueous Base: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS). This makes up the bulk of the injection volume.
A typical starting formulation might be 5% DMSO / 10% Tween® 80 / 85% Saline (v/v/v) . However, the final ratio must be optimized based on the required dose concentration and must be tested in a small pilot group of animals to ensure tolerability (i.e., no signs of distress, irritation, or peritonitis).
Mechanism of Action
The following diagram illustrates the established mechanism of PF-CBP1.
Caption: PF-CBP1 inhibits the CBP/p300 bromodomain, disrupting histone acetylation and subsequent gene transcription.
Part 2: Protocol for Preparation of Dosing Solution
This protocol details the aseptic preparation of a PF-CBP1 dosing solution. All steps should be performed in a laminar flow hood to ensure sterility.
Materials and Equipment
-
PF-CBP1 lyophilized powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile Tween® 80 or PEG400
-
Sterile 0.9% Saline
-
Sterile, sealed glass vials (amber or covered in foil to protect from light)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile syringes and 0.22 µm syringe filters
Step-by-Step Preparation of Stock Solution (e.g., 50 mg/mL)
This high-concentration stock is the starting point for creating the final dosing solution.
-
Pre-Calculation: Determine the required volume of DMSO. For a 50 mg/mL stock from 10 mg of powder: Volume = Mass / Concentration = 10 mg / 50 mg/mL = 0.2 mL = 200 µL.
-
Weighing: Accurately weigh the required amount of PF-CBP1 powder in a sterile microfuge tube or directly in the sterile vial.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly for 2-3 minutes until the powder is completely dissolved and the solution is clear. Visually inspect against a light source.
-
Storage: Store as single-use aliquots at -80°C for up to one year.[8]
Step-by-Step Preparation of Final Dosing Solution (e.g., 5 mg/kg dose)
This protocol describes the dilution of the stock solution into the final injection vehicle.
Example Scenario:
-
Animal Weight: 25 g (0.025 kg)
-
Desired Dose: 5 mg/kg
-
Injection Volume: 10 mL/kg (a standard maximum volume for mice)[9]
-
Final Vehicle: 5% DMSO / 10% Tween® 80 / 85% Saline
Calculations:
-
Total Dose per Animal: 5 mg/kg * 0.025 kg = 0.125 mg
-
Total Injection Volume per Animal: 10 mL/kg * 0.025 kg = 0.25 mL = 250 µL
-
Final Concentration of Dosing Solution: 0.125 mg / 0.25 mL = 0.5 mg/mL
Preparation Protocol (for 1 mL of final solution):
-
Vehicle Preparation: In a sterile tube, prepare the vehicle components first. Add 100 µL of Tween® 80 to 850 µL of sterile saline. Vortex well. This order is important to pre-disperse the surfactant.
-
Calculate Stock Volume: From the 50 mg/mL stock, the volume needed is: V1 = (C2 * V2) / C1 = (0.5 mg/mL * 1 mL) / 50 mg/mL = 0.01 mL = 10 µL.
-
Dilution: Add 10 µL of the PF-CBP1 stock solution to the tube containing the Tween/Saline mixture. This results in a temporary DMSO concentration of ~1%.
-
Final DMSO Addition: Add 40 µL of pure DMSO to bring the total DMSO volume to 50 µL (5% of 1 mL).
-
Final Mixing: Vortex vigorously for at least 1 minute to ensure a homogenous solution. The solution should be clear.
-
Sterile Filtration: Draw the entire solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile, light-protected vial. This is a critical step to remove any potential microbial contamination or micro-precipitates.
Dosing Solution Preparation Workflow
Caption: Workflow for the aseptic preparation of PF-CBP1 from powder to a sterile, injectable solution.
Part 3: Quality Control of the Final Formulation
In-process quality control (IPQC) is a self-validating system that ensures the safety, quality, and consistency of the prepared formulation.[10][11] Skipping these steps can lead to failed experiments and compromise animal health.
| QC Test | Acceptance Criteria | Rationale |
| Visual Inspection | Clear solution, free of any visible particles, precipitates, or phase separation. | Ensures the compound is fully solubilized and the formulation is homogenous. Particulate matter in injections can cause embolism and inflammation.[12] |
| pH Measurement | pH between 6.5 and 7.5 | A non-physiological pH can cause significant pain and tissue damage at the injection site. |
| Leakage Test | The final vial must be securely sealed with no signs of leakage. | Prevents contamination of the sterile product and ensures accurate dosing.[10][13] |
| Sterility | No microbial growth after incubation (if batch testing). | The peritoneal cavity is a sterile environment; introduction of microbes can cause lethal peritonitis.[13] |
Part 4: Protocol for Intraperitoneal (IP) Administration in Rodents
This protocol is based on standard operating procedures and best practices for animal welfare.[9][14]
Materials and Pre-Procedure
-
Prepared and QC-passed PF-CBP1 dosing solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[9][14]
-
70% Isopropyl alcohol swabs
-
Calibrated animal scale
-
Sharps container
Pre-Procedure Checklist:
-
Warm the dosing solution to room temperature. Injecting cold liquids can cause a drop in body temperature.[9][15]
-
Accurately weigh the animal immediately before injection.[16]
-
Calculate the final injection volume based on the animal's exact weight.
-
Load the syringe with the calculated volume and ensure no air bubbles are present.
Step-by-Step Injection Protocol (Mouse)
-
Restraint: Securely restrain the mouse using an approved technique. One effective method is to scruff the mouse and secure the tail, tilting the animal so its head is angled slightly downwards. This causes the abdominal organs to shift forward, away from the injection site.[9][17]
-
Site Identification: The injection site is the lower right quadrant of the abdomen.[9][17] This avoids the cecum on the left side and the urinary bladder in the midline.[18][19]
-
Site Preparation: While not always required, wiping the area with a 70% alcohol swab is good practice.[19]
-
Needle Insertion: With the needle bevel facing up, insert it at a 30-40 degree angle to the abdominal wall.[9][14] Insert only about 1/2 of the needle length to avoid puncturing internal organs.
-
Aspiration (CRITICAL STEP): Gently pull back on the syringe plunger.[14][15][19]
-
If you see:
-
Nothing (negative pressure): You are correctly in the peritoneal cavity. Proceed to the next step.
-
Yellow liquid (urine) or brown/green liquid (intestinal contents): You have entered the bladder or bowel. Immediately withdraw the needle. Discard the syringe and solution. Re-prepare a fresh dose and inject on the opposite side.
-
Blood: You have likely hit a blood vessel. Withdraw and re-insert in a slightly different location.
-
-
-
Injection: Once correct placement is confirmed, depress the plunger smoothly and steadily. The injection should take 1-2 seconds for aqueous solutions.[9]
-
Withdrawal: Remove the needle at the same angle it was inserted.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain, for at least 15-30 minutes post-injection.
IP Injection Decision-Making Flowchart
Caption: A logical flowchart for the critical steps and decision points during intraperitoneal injection.
Conclusion
The successful use of PF-CBP1 in in vivo research is contingent upon meticulous preparation and administration. By understanding the inhibitor's chemical properties, selecting a non-toxic and stable vehicle, adhering to strict aseptic techniques, and performing essential quality control checks, researchers can generate reliable and reproducible data. This structured approach not only ensures the scientific integrity of the study but also upholds the ethical responsibility of humane animal handling.
References
- Time.gov. (n.d.). Current time in El Paso, TX, US.
-
Adooq Bioscience. (n.d.). PF-CBP1 | CREBBP inhibitor. Retrieved from [Link]
-
JoVE. (2023). Intraperitoneal Injection of Neonatal Mice. Retrieved from [Link]
-
University of British Columbia. (n.d.). UBC ANIMAL CARE COMMITTEE TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. Retrieved from [Link]
-
Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]
-
JoVE. (2010). Intraperitoneal Injection into Adult Zebrafish. Retrieved from [Link]
-
ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Queen's University. (n.d.). Intraperitoneal Injection in Rats | Animals in Science. Retrieved from [Link]
-
YouTube. (2021). Targeted degradation of the enhancer lysine acetyltransferases CBP and p300. Retrieved from [Link]
-
University of British Columbia. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
PubMed Central. (n.d.). CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. Retrieved from [Link]
-
PharmaState Academy. (n.d.). IN PROCESS QUALITY CONTROL OF INJECTABLES. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin. Retrieved from [Link]
-
ISSPLLAB. (2023). Injection Testing: Best Practices for Quality Control. Retrieved from [Link]
- Google Patents. (n.d.). WO2013148114A1 - P300/cbp inhibitors and methods of use.
-
Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). In-Process and Finished Products Quality Control Tests for Sterile and Non Sterile Dosage Form. Retrieved from [Link]
-
Cancer Research. (n.d.). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. Retrieved from [Link]
-
ResearchGate. (2025). Quality-Control Analytical Methods: Particulate Matter In Injections: What is It and What are the Concerns? Retrieved from [Link]
-
Journal of Current Pharma Research. (n.d.). Quality Control Test's for Parenteral Preparations: A Review. Retrieved from [Link]
Sources
- 1. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013148114A1 - P300/cbp inhibitors and methods of use - Google Patents [patents.google.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. adooq.com [adooq.com]
- 7. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. isspllab.com [isspllab.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmastate.academy [pharmastate.academy]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Intraperitoneal Injection into Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.vt.edu [research.vt.edu]
- 18. research.vt.edu [research.vt.edu]
- 19. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Probing the CBP/p300 Bromodomain-Chromatin Interaction Using PF-CBP1 in Chromatin Immunoprecipitation (ChIP) Sequencing
Introduction: Unveiling Transcriptional Regulation through Targeted Bromodomain Inhibition
The landscape of gene regulation is intricately sculpted by the dynamic interplay between DNA and a vast array of proteins. Among the key architects of this regulation are the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These proteins act as transcriptional co-activators, influencing chromatin structure and gene expression through the acetylation of histone tails and other transcription factors.[1] A critical functional module within CBP and p300 is the bromodomain, a protein domain that specifically recognizes and binds to acetylated lysine residues on histones and other proteins.[2] This interaction is fundamental for tethering CBP/p300 to specific genomic loci, thereby facilitating the acetylation of local chromatin and promoting transcriptional activation.[3]
Dysregulation of CBP/p300 activity is implicated in a multitude of human diseases, including cancer, making them compelling targets for therapeutic intervention.[4] The development of small molecule inhibitors that specifically target the CBP/p300 bromodomain provides a powerful chemical tool to dissect their precise roles in gene regulation. PF-CBP1 is a potent and highly selective chemical probe for the bromodomains of CBP and p300.[5] By competitively inhibiting the binding of the bromodomain to acetylated lysines, PF-CBP1 effectively displaces CBP/p300 from chromatin, leading to alterations in gene expression.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of PF-CBP1 in Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq). We will detail a robust protocol for the application of PF-CBP1 in a cellular context and the subsequent ChIP-seq workflow to map the genome-wide occupancy of CBP/p300 and investigate the consequences of its inhibition. This approach allows for a nuanced understanding of CBP/p300 function and provides a powerful platform for validating the mechanism of action of bromodomain inhibitors.
The Scientific Rationale: Why Use PF-CBP1 in a ChIP-seq Experiment?
Standard ChIP-seq experiments provide a static snapshot of protein-DNA interactions across the genome. By integrating a selective inhibitor like PF-CBP1, we can move beyond this static view and probe the dynamic nature of these interactions. The core principle is to compare the genomic occupancy of a target protein, in this case, CBP or p300, in the presence and absence of the inhibitor.
A successful PF-CBP1-ChIP-seq experiment can answer several critical questions:
-
Identify PF-CBP1-sensitive binding sites: Which genomic loci show a significant reduction in CBP/p300 occupancy upon PF-CBP1 treatment? This reveals the sites where the bromodomain interaction is essential for recruitment.
-
Elucidate the role of the bromodomain in CBP/p300 recruitment: By comparing the CBP/p300 cistrome before and after treatment, researchers can infer the extent to which the bromodomain contributes to the overall genomic localization of these co-activators.
-
Uncover downstream transcriptional consequences: Correlating changes in CBP/p300 occupancy with alterations in gene expression (as measured by RNA-seq) can reveal the direct transcriptional consequences of inhibiting the bromodomain interaction at specific genes.
-
Validate the on-target effects of PF-CBP1: A global reduction in CBP/p300 binding at known target loci provides strong evidence for the cellular target engagement of the compound.
Key Reagents and Equipment
| Reagent/Equipment | Supplier and Catalog Number (Example) |
| PF-CBP1 | Selleck Chemicals (S8180) |
| Cell Culture Medium and Supplements | Varies by cell line |
| Formaldehyde, 37% | Sigma-Aldrich (F8775) |
| Glycine | Sigma-Aldrich (G7126) |
| Protease Inhibitor Cocktail | Roche (11836170001) |
| ChIP-grade anti-CBP antibody | Cell Signaling Technology (7389) |
| ChIP-grade anti-p300 antibody | Cell Signaling Technology (54062) |
| Normal Rabbit IgG | Cell Signaling Technology (2729) |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific (88846) |
| ChIP Lysis Buffer | See Protocol |
| ChIP Dilution Buffer | See Protocol |
| Low Salt Wash Buffer | See Protocol |
| High Salt Wash Buffer | See Protocol |
| LiCl Wash Buffer | See Protocol |
| TE Buffer | See Protocol |
| Elution Buffer | See Protocol |
| RNase A | Thermo Fisher Scientific (EN0531) |
| Proteinase K | Thermo Fisher Scientific (EO0491) |
| DNA Purification Kit | Qiagen (28104) |
| Sonicator | Diagenode Bioruptor Pico |
| Magnetic Stand | Thermo Fisher Scientific (12321D) |
| Thermomixer | Eppendorf |
| Qubit Fluorometer and Reagents | Thermo Fisher Scientific |
| Next-Generation Sequencer | Illumina NovaSeq or equivalent |
Experimental Workflow: From Cell Treatment to Data Analysis
The overall experimental workflow involves several key stages, each requiring careful execution and appropriate controls.
Figure 1. A schematic overview of the PF-CBP1-ChIP-seq workflow.
Detailed Protocols
Part 1: Cellular Treatment and Crosslinking
1.1. Cell Culture and Treatment with PF-CBP1
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting. The number of cells required will depend on the abundance of the target protein and the efficiency of the immunoprecipitation, but a starting point of 1-5 x 10^7 cells per ChIP is recommended.
-
PF-CBP1 Preparation: Prepare a stock solution of PF-CBP1 in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cellular stress.
-
Determining Optimal PF-CBP1 Concentration and Incubation Time:
-
It is crucial to determine the optimal concentration and incubation time for PF-CBP1 in your specific cell line. This can be achieved through a dose-response and time-course experiment.
-
Dose-Response: Treat cells with a range of PF-CBP1 concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for a fixed time (e.g., 4-6 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of PF-CBP1 (determined from the dose-response) for various durations (e.g., 1, 2, 4, 6, 12 hours).
-
Readout for Optimization: The effect of PF-CBP1 can be assessed by measuring the expression of known CBP/p300 target genes via RT-qPCR. A significant downregulation of these genes will indicate effective target engagement. Cellular thermal shift assays (CETSA) can also be employed to directly measure the engagement of PF-CBP1 with CBP/p300 in the cell.[6]
-
-
Treatment: On the day of the experiment, replace the culture medium with fresh medium containing either PF-CBP1 at the optimized concentration or an equivalent volume of DMSO (vehicle control). Incubate for the optimized duration.
1.2. In Vivo Crosslinking
-
To the culture medium, add 37% formaldehyde to a final concentration of 1%. Swirl the plate gently to mix.
-
Incubate at room temperature for 10 minutes.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a conical tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for the ChIP procedure.
Part 2: Chromatin Immunoprecipitation
2.1. Cell Lysis and Chromatin Sonication
-
Resuspend the cell pellet in ChIP Lysis Buffer (50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, supplemented with protease inhibitors) at a concentration of 10^7 cells/mL.
-
Incubate on ice for 10 minutes.
-
Sonicate the chromatin to an average fragment size of 200-600 bp. The optimal sonication conditions must be determined empirically for each cell type and sonicator. It is recommended to perform a time course of sonication and analyze the DNA fragment size on an agarose gel.[7]
2.2. Immunoprecipitation
-
Centrifuge the sonicated chromatin at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared chromatin lysate) to a new tube.
-
Take a 1% aliquot of the cleared chromatin to serve as the "input" control. Store at -20°C.
-
Dilute the remaining chromatin 1:10 with ChIP Dilution Buffer (50 mM Tris-HCl, pH 8.0, 167 mM NaCl, 1.1% Triton X-100, 0.11% Sodium Deoxycholate, supplemented with protease inhibitors).
-
Add 2-5 µg of ChIP-grade anti-CBP or anti-p300 antibody to the diluted chromatin. As a negative control, set up a parallel immunoprecipitation with an equivalent amount of normal rabbit IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
2.3. Washing and Elution
-
Capture the beads on a magnetic stand and discard the supernatant.
-
Perform the following series of washes, each for 5 minutes at 4°C with rotation:
-
2x with Low Salt Wash Buffer (20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
-
1x with High Salt Wash Buffer (20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
-
1x with LiCl Wash Buffer (10 mM Tris-HCl, pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Sodium Deoxycholate)
-
2x with TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
-
After the final wash, aspirate all TE buffer.
-
Elute the chromatin from the beads by adding 100 µL of Elution Buffer (1% SDS, 100 mM NaHCO3) and incubating at 65°C for 30 minutes with occasional vortexing.
-
Capture the beads on the magnetic stand and transfer the supernatant (eluted chromatin) to a new tube.
Part 3: DNA Purification and Preparation for Sequencing
3.1. Reverse Crosslinking
-
To the eluted chromatin and the input sample, add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde crosslinks.
3.2. DNA Purification
-
Add 2 µL of 10 mg/mL RNase A to each sample and incubate at 37°C for 30 minutes.
-
Add 2 µL of 20 mg/mL Proteinase K to each sample and incubate at 45°C for 1-2 hours.
-
Purify the DNA using a commercial DNA purification kit (e.g., Qiagen PCR Purification Kit) according to the manufacturer's instructions.
-
Elute the DNA in 30-50 µL of elution buffer.
3.3. Library Preparation and Sequencing
-
Quantify the purified DNA using a sensitive method such as a Qubit fluorometer.
-
Prepare sequencing libraries from the ChIP and input DNA samples using a commercial library preparation kit compatible with your sequencing platform.
-
Perform next-generation sequencing according to the manufacturer's protocols. A sequencing depth of at least 20-30 million reads per sample is recommended for mammalian genomes.
Data Analysis: Interpreting the Impact of PF-CBP1
A robust bioinformatic pipeline is essential for extracting meaningful biological insights from the PF-CBP1-ChIP-seq data.
Figure 2. A representative bioinformatic pipeline for PF-CBP1-ChIP-seq data analysis.
The key steps in the data analysis include:
-
Quality Control and Alignment: Assess the quality of the raw sequencing reads and align them to the appropriate reference genome.
-
Peak Calling: Identify regions of the genome with significant enrichment of CBP/p300 binding in both the DMSO and PF-CBP1 treated samples, using the input DNA as a background control.
-
Differential Binding Analysis: Statistically compare the peak intensities between the DMSO and PF-CBP1 treated samples to identify regions with significantly altered CBP/p300 occupancy.
-
Downstream Analysis: Annotate the differential binding sites to nearby genes, perform motif analysis to identify co-localized transcription factor binding sites, and conduct pathway analysis to understand the biological processes affected by PF-CBP1 treatment. Integrating these findings with gene expression data will provide a comprehensive view of the functional consequences of CBP/p300 bromodomain inhibition.
Self-Validating Systems and Controls
For the results to be trustworthy, several controls and validation steps are essential throughout the protocol:
-
Vehicle Control: The use of a DMSO-treated control is paramount to distinguish the effects of PF-CBP1 from any non-specific effects of the solvent.
-
Input Control: The input DNA sample represents the background chromatin landscape and is crucial for accurate peak calling.
-
Negative Control IgG: An immunoprecipitation with a non-specific IgG antibody should be performed to assess the level of background binding in the ChIP procedure.
-
Positive and Negative Locus qPCR: Before proceeding to sequencing, it is highly recommended to perform qPCR on the purified ChIP DNA to validate the enrichment at a known positive control locus (a gene known to be bound by CBP/p300) and a negative control locus (a gene-desert region). A successful ChIP will show high enrichment at the positive locus and low enrichment at the negative locus compared to the IgG control.
-
Biological Replicates: Performing the entire experiment with at least two biological replicates is essential for assessing the reproducibility of the findings and for robust statistical analysis of differential binding.
Conclusion: A Powerful Tool for Epigenetic Drug Discovery
The combination of the selective chemical probe PF-CBP1 with the genome-wide profiling capabilities of ChIP-seq offers a powerful and nuanced approach to understanding the role of the CBP/p300 bromodomain in transcriptional regulation. This methodology not only allows for the precise mapping of bromodomain-dependent protein-chromatin interactions but also provides a robust platform for validating the on-target effects of epigenetic inhibitors in a cellular context. For researchers in both academic and industrial settings, this detailed protocol serves as a foundational guide to employ PF-CBP1 as a tool to dissect the complexities of chromatin biology and to accelerate the development of novel therapeutics targeting the epigenetic machinery.
References
-
JoVE. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. [Link]
- Sanaei, M., & Kavoosi, F. (2020). Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy. Frontiers in Cell and Developmental Biology, 8, 591.
-
Khan, A. W., & La Thangue, N. B. (2018). ChIP seq (chromatin immuno-precipitation followed by sequencing). YouTube. [Link]
-
Active Motif. (2015). [WEBINAR] Advanced Normalization Strategies for ChIP-Seq. YouTube. [Link]
- Maze, I., Covington, H. E., 3rd, & Nestler, E. J. (2017). Bioinformatic Analysis for Profiling Drug-induced Chromatin Modification Landscapes in Mouse Brain Using ChlP-seq Data. Journal of visualized experiments : JoVE, (120), 55112.
-
Artyomov Lab. Ultra-Low Input Native Chromatin Immunoprecipitation coupled with Sequencing. [Link]
- Wang, L., et al. (2023). Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins. STAR protocols, 4(1), 102035.
-
The Chemical Probes Portal. PF-CBP1. [Link]
- Vangamudi, B., et al. (2015). The SMARCA2/4 ATPase domain inhibitor PFI-3 prevents the growth of SMARCA4-mutant lung cancer cells.
- Postepska-Igielska, A., et al. (2019). acetyltransferase p300 is recruited in trans to multiple enhancer sites by lncSmad7. Nucleic acids research, 47(22), 11654–11670.
- Al-Ali, H., et al. (2019). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Drug discovery today. Technologies, 31, 41–51.
-
ResearchGate. How can I get optimal libraries or what conditions can I tweak to maximise my library concentration for low enrichment ChIP samples?? [Link]
- Weidner, T., et al. (2024). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM.
-
Epigenomics Workshop 2025. Experimental Design Considerations for ChIP-seq. [Link]
- May, D., et al. (2017). Mapping cell type-specific transcriptional enhancers using high affinity, lineage-specific Ep300 bioChIP-seq. eLife, 6, e22383.
-
Rockland Immunochemicals. Tips for Chromatin Immunoprecipitation. [Link]
- Miao, Y., et al. (2021). Dynamic changes in P300 enhancers and enhancer-promoter contacts control mouse cardiomyocyte maturation.
- Tautz, L., et al. (2023). Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). Methods in molecular biology (Clifton, N.J.), 2688, 171–188.
- Dias, C., et al. (2020). RUNX1 Regulates a Transcription Program That Affects the Dynamics of Cell Cycle Entry of Naive Resting B Cells. Journal of immunology (Baltimore, Md. : 1950), 205(10), 2821–2832.
-
Intelligent Hearing Systems. P300 and MMN acquisition using SmartEP. [Link]
-
Dovetail Biopartners. (2023). The Use of ChIP-seq in Drug Discovery. [Link]
-
Basepair. ChIP-Seq Analysis Tutorial. [Link]
-
Springer Nature Experiments. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue. [Link]
-
STAR Protocols. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
- Wang, X., et al. (2024).
-
Wikipedia. p300-CBP coactivator family. [Link]
- Lasko, L. M., et al. (2018). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors.
- Wang, Z., et al. (2013). Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition. FEBS letters, 587(13), 2049–2057.
-
ResearchGate. Deregulation of promoter and enhancer regions bound by CBP/p300 upon... [Link]
-
Adooq Bioscience. PF-CBP1 | CREBBP inhibitor. [Link]
-
CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. [Link]
-
PLOS One. Transcription Coactivators p300 and CBP are Necessary for Photoreceptor-Specific Chromatin Organization and Gene Expression. [Link]
Sources
- 1. basepairtech.com [basepairtech.com]
- 2. Bioinformatic Analysis for Profiling Drug-induced Chromatin Modification Landscapes in Mouse Brain Using ChlP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe PF-CBP1 | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Experimental Design Considerations for ChIP-seq — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
Application Notes and Protocols for PF-CBP1 Treatment of Primary Human Immune Cells
Introduction: Targeting the Epigenetic Regulators of Immunity
The CREB-binding protein (CBP), also known as CREBBP, and the E1A binding protein p300 (EP300) are two highly homologous and functionally related histone acetyltransferases (HATs) that serve as master transcriptional co-activators.[1][2][3] These proteins play a pivotal role in a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis, by modifying chromatin structure and recruiting the transcriptional machinery.[4] Specifically, CBP/EP300 catalyze the acetylation of lysine residues on histone tails (e.g., H3K27ac), a key epigenetic mark associated with active gene enhancers and promoters, thereby facilitating gene expression.[3]
Within the immune system, CBP/EP300 are critical for regulating the differentiation and function of multiple immune cell types.[2][5] They are integral to the expression of pro-inflammatory genes and the orchestration of immune responses.[4][6][7][8] Dysregulation of CBP/EP300 activity is implicated in various inflammatory and autoimmune diseases, as well as hematological malignancies, making them attractive therapeutic targets.[2][5]
PF-CBP1 is a potent and selective small molecule inhibitor that targets the bromodomain of CBP/EP300. The bromodomain is a protein module responsible for recognizing and binding to acetylated lysine residues on histones and other proteins.[1][3] By occupying this domain, PF-CBP1 prevents CBP/EP300 from localizing to active chromatin sites, thereby disrupting the assembly of transcriptional complexes and downregulating the expression of key inflammatory and oncogenic genes. This guide provides a comprehensive set of protocols for utilizing PF-CBP1 to investigate its effects on primary human immune cells.
Mechanism of Action: Disrupting Transcriptional Activation
The primary mechanism of PF-CBP1 is the competitive inhibition of the CBP/EP300 bromodomain. This action prevents the "reading" of acetyl-lysine marks on chromatin, which is a crucial step for the recruitment of the transcriptional machinery to gene promoters and enhancers. This disruption leads to the suppression of specific gene expression programs. A key pathway modulated by CBP/EP300 inhibition is the Nuclear Factor kappa B (NF-κB) signaling cascade, a central driver of inflammation.[4][6][7] By inhibiting CBP/EP300, PF-CBP1 can effectively reduce the expression of NF-κB target genes, including a host of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][9]
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of PF-CBP1.
SECTION 1: ISOLATION AND CULTURE OF PRIMARY HUMAN IMMUNE CELLS
The quality of primary cell isolation is paramount for obtaining reliable and reproducible data. The following protocols are optimized for high viability and purity.
Materials and Reagents
| Reagent | Recommended Source |
| Ficoll-Paque™ PLUS | GE Healthcare |
| RPMI 1640 Medium | Gibco |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco |
| Penicillin-Streptomycin (100X) | Gibco |
| L-Glutamine (200 mM) | Gibco |
| PBS (Phosphate-Buffered Saline), Ca++/Mg++ free | Gibco |
| ACK Lysing Buffer | Gibco |
| MACS® Separation Columns and Magnets | Miltenyi Biotec |
| CD4, CD8, or CD14 MicroBeads, human | Miltenyi Biotec |
Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from human whole blood or buffy coat using density gradient centrifugation.
-
Preparation: Dilute the buffy coat or whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Layering: Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a fresh 50 mL conical tube. To maintain a sharp interface, add the blood slowly by letting it run down the side of the tube.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned OFF.
-
Collection: After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and collect the opaque layer of PBMCs (the "buffy coat") at the plasma-Ficoll interface using a sterile pipette.
-
Washing: Transfer the collected PBMCs to a new 50 mL conical tube and add sterile PBS to a final volume of 45 mL. Centrifuge at 300 x g for 10 minutes at room temperature.
-
RBC Lysis (Optional but Recommended): Discard the supernatant. If significant red blood cell contamination is present, resuspend the cell pellet in 1-2 mL of ACK Lysing Buffer and incubate for 1-2 minutes at room temperature.[10] Immediately add PBS to 45 mL and centrifuge again at 300 x g for 10 minutes.
-
Final Wash & Count: Discard the supernatant and resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine). Perform a cell count using a hemocytometer or automated cell counter to determine cell number and viability (e.g., via Trypan Blue exclusion).
Protocol: Isolation of Specific Immune Cell Subsets via MACS
Magnetic-Activated Cell Sorting (MACS) is a highly efficient method for isolating pure populations of specific immune cells, such as T cells or monocytes, from a mixed PBMC population.[11][12]
-
Cell Preparation: Start with a single-cell suspension of PBMCs in MACS Buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).
-
Magnetic Labeling: Centrifuge the cell suspension and resuspend the pellet in the recommended volume of MACS Buffer. Add the appropriate MicroBeads (e.g., CD4 MicroBeads for helper T cells, CD14 MicroBeads for monocytes) at the concentration suggested by the manufacturer.
-
Incubation: Mix well and incubate for 15 minutes at 4-8°C.
-
Washing: Add MACS Buffer to wash the cells and centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Magnetic Separation: Resuspend the labeled cells in 500 µL of MACS Buffer. Place a MACS column in the magnetic field of a MACS Separator. Prepare the column by rinsing it with MACS Buffer.
-
Elution: Apply the cell suspension onto the prepared column. The magnetically labeled cells will be retained in the column. Collect the flow-through; this is your unlabeled (negative) fraction.
-
Wash Column: Wash the column with MACS Buffer as recommended by the manufacturer.
-
Elute Target Cells: Remove the column from the magnetic separator and place it on a fresh collection tube. Add MACS Buffer to the column and firmly push the plunger to elute the magnetically retained (positive) fraction of target cells.
Figure 3: General experimental workflow for PF-CBP1 treatment and analysis.
Expected Outcomes & Data Interpretation
| Assay | Expected Outcome with PF-CBP1 Treatment | Interpretation |
| Western Blot | Decreased H3K27ac levels relative to total Histone H3. | Confirms on-target inhibition of CBP/EP300 HAT activity. |
| Flow Cytometry | Reduced expression of activation markers (e.g., CD69, CD25) on T cells. Decreased percentage of cells producing pro-inflammatory cytokines (e.g., IFN-γ, TNF-α). | Demonstrates suppression of immune cell activation and function. |
| ELISA | Decreased concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant. | Indicates a functional anti-inflammatory effect at the population level. |
| Cell Viability Assay | Minimal change in cell viability at effective concentrations. | Confirms that observed effects are due to specific pathway inhibition, not general cytotoxicity. |
References
- Expression of CREBBP and EP300 Associated With Tumor Volume in Patients With Grade-3 Glioma: A Retrospective Analysis. PubMed Central.
- CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines. AACR Journals.
- Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. Caflisch - UZH.
- The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. PMC.
- CBP and EP300 Degraders: A Tale of Two Selectivities. YouTube.
- Cbp1, a fungal virulence factor under positive selection, forms an effector complex that drives macrophage lysis. PubMed.
- CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. Frontiers.
- CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. PubMed.
- CREBBP/EP300 mutations promoted tumor progression in diffuse large B-cell lymphoma through altering tumor-associated macrophage polarization via FBXW7-NOTCH-CCL2/CSF1 axis. PubMed Central.
- Analysis and Therapeutic Targeting of the EP300 and CREBBP Acetyltransferases in Anaplastic Large Cell Lymphoma and Hodgkin Lymphoma. PMC - PubMed Central.
- CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. PubMed Central.
- A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies. PMC - NIH.
- CBP/P300 Inhibition Impairs CD4+ T Cell Activation: Implications for Autoimmune Disorders. MDPI.
- ATCC Primary Cell Culture Guide. ATCC.
- Applications of Flow Cytometry in Drug Discovery and Translational Research. PMC.
- Cannabinoid Receptor 1 Participates in Liver Inflammation by Promoting M1 Macrophage Polarization via RhoA/NF-κB p65 and ERK1/2 Pathways, Respectively, in Mouse Liver Fibrogenesis. PubMed.
- Cell isolation and separation: Essential techniques. Abcam.
- Histone acetyltransferase CBP is critical for conventional effector and memory T-cell differentiation in mice. PubMed.
- Accelerating Drug Discovery and Development with Flow Cytometry. Sartorius.
- Human Primary T Cells: A Practical Guide. Protocols.io.
- Primary cell isolation for drug discovery assays [WEBINAR]. YouTube.
- The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies. MDPI.
- P300/CBP-associated factor (PCAF) attenuated M1 macrophage inflammatory responses possibly through KLF2 and KLF4. PubMed.
- The Power of Flow Cytometry in Biomarker-Driven Clinical Trials. Precision for Medicine.
- A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies. PubMed.
- Targeting Monoallelic CREBBP/EP300 Mutations in Germinal Center-Derived B-Cell Lymphoma with a First-in-Class Histone Acetyltransferase Activator. bioRxiv.
- A stimulus-specific role for CREB-binding protein (CBP) in T cell receptor-activated tumor necrosis factor alpha gene expression. PubMed.
- Development of a novel class of CBP/EP300 bromodomain inhibitors which block TNF-α induced NFκB signaling. ChemRxiv.
- Flow Cytometry Assays for Cell Therapy. BioAgilytix.
- Histone acetyltransferase CBP is critical for conventional effector and memory T-cell differentiation in mice. PubMed Central.
- Quick and Easy Isolation of T Cells and Other Immune Cells from Large Volume Samples. InsideScientific.
- Immune Cell Culture and Analysis Guide. Bio-Techne - R&D Systems.
- T Cell Specific BOB.1/OBF.1 Expression Promotes Germinal Center Response and T Helper Cell Differentiation. Frontiers.
- Effects of CB2 Receptor Modulation on Macrophage Polarization in Pediatric Inflammatory Bowel Disease. MDPI.
- IMMUNE CELL CULTURE. STEMCELL Technologies.
- Flow Cytometry and Cytokine Analysis: Advancing Drug Discovery at Marin Biologic Laboratories. Marin Biologic.
- Role of BET Proteins in Inflammation and CNS Diseases. Frontiers.
- Developmental Role of Macrophage Cannabinoid-1 Receptor Signaling in Type 2 Diabetes. American Diabetes Association.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 7. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A protocol for isolation of primary human immune cells from the liver and mesenteric white adipose tissue biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell isolation and separation: Essential techniques | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
Application Note: A Comprehensive Guide to Preclinical Pharmacokinetic Assessment of PF CBP1, a Novel CBP/p300 Inhibitor
Introduction
The homologous transcriptional co-activators, CREB-binding protein (CBP) and p300, are crucial regulators of gene expression involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is strongly implicated in the pathology of various diseases, particularly in oncology, where they promote the expression of oncogenes.[2][3] PF CBP1 is a novel, potent, and selective small-molecule inhibitor targeting the histone acetyltransferase (HAT) domain of CBP/p300, representing a promising therapeutic strategy for cancers dependent on this pathway.[4][5]
The translation of a promising compound from a laboratory discovery to a clinical candidate is a rigorous process. A critical component of this journey is the characterization of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, is often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[6] Understanding the ADME properties of this compound in preclinical models is not merely a regulatory requirement; it is a fundamental scientific necessity that informs critical decisions.[7]
This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on designing and executing a robust preclinical pharmacokinetic assessment of this compound. It details the scientific rationale behind experimental design choices, provides step-by-step protocols for in-life procedures and bioanalysis, and explains the interpretation of key pharmacokinetic parameters.
The Imperative of Preclinical Pharmacokinetics
A preclinical PK study is designed to provide a quantitative understanding of a drug's disposition in the body. This information is paramount for several reasons:
-
Informing Efficacy and Toxicology Studies: PK data establishes the relationship between the administered dose and the resulting systemic exposure (concentration of the drug in the blood over time). This is crucial for ensuring that the doses used in preclinical efficacy and toxicology studies are relevant and interpretable.[8]
-
Human Dose Prediction: Data from animal PK studies, often combined with in vitro metabolism data, are used in allometric scaling to predict the likely pharmacokinetic profile and safe starting dose in humans for first-in-human clinical trials.[9][10]
-
Optimizing Drug Properties: An unfavorable PK profile (e.g., very rapid clearance, poor oral absorption) identified early can guide medicinal chemistry efforts to optimize the compound's structure and improve its drug-like properties.
-
Regulatory Submission: A well-characterized preclinical PK profile is a mandatory component of the data package submitted to regulatory agencies like the FDA for an Investigational New Drug (IND) application.[9]
Designing a Robust Preclinical PK Study
A successful PK study begins with a meticulously planned experimental design. There is no "one-size-fits-all" approach; the design must be tailored to the specific compound and the questions being asked.[10]
Animal Model Selection
The choice of animal species is a critical first step. For small molecules like this compound, selection is often based on in vitro metabolism profiling.[11]
-
Rationale: The goal is to select species whose metabolic pathways for the drug are most similar to humans.[11] This is typically assessed by incubating this compound with liver microsomes from various species (e.g., mouse, rat, dog, monkey, human) and comparing the resulting metabolite profiles.[11] For this guide, we will assume the Sprague-Dawley rat is a relevant rodent species.
-
Considerations: Animal health, age, and physiological state must be consistent to minimize variability.[12] All procedures should be conducted in compliance with institutional animal care and use committee (IACUC) guidelines.[9]
Dose Formulation and Administration Routes
To fully characterize the PK profile, this compound should be administered via both an intravenous (IV) and the intended clinical route, typically oral (PO).
-
Intravenous (IV) Administration: An IV dose provides a direct measure of the drug's distribution and elimination properties (clearance, volume of distribution) because it bypasses the absorption phase entirely. This dataset is the benchmark against which other routes are compared.
-
Oral (PO) Administration: This route is essential for determining oral bioavailability (the fraction of the dose that reaches systemic circulation). Poor oral bioavailability can be a major hurdle for drug development.
-
Vehicle Selection: The drug must be dissolved or suspended in a vehicle that is safe for the animal and ensures complete dosing. A common starting point for a new small molecule is a vehicle like 20% Solutol HS 15 in water or a formulation containing Tween 80 and carboxymethylcellulose. The stability of this compound in the chosen vehicle must be confirmed.[12]
Study Design: Groups and Sampling Schedule
A typical study design involves discrete groups for each route of administration. The blood sampling schedule is designed to capture the key phases of the drug's concentration-time profile.[13]
| Parameter | Group 1: Intravenous (IV) | Group 2: Oral (PO) | Rationale & Justification |
| Species/Strain | Sprague-Dawley Rat | Sprague-Dawley Rat | Selected based on metabolic similarity to humans. |
| N (Animals/Group) | 3-4 | 3-4 | Provides sufficient data for robust statistical analysis while adhering to 3Rs principles. |
| Dose Level | 1 mg/kg | 5 mg/kg | IV dose is typically lower. The PO dose is higher to ensure measurable plasma concentrations after absorption. Doses are selected based on preliminary efficacy or tolerability data.[14] |
| Route | Intravenous (bolus) | Oral (gavage) | IV route assesses disposition. PO route assesses absorption and bioavailability.[10] |
| Blood Sampling Times (hours) | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 | 0.25, 0.5, 1, 2, 4, 6, 8, 24 | The time points are designed to capture the initial distribution phase, the peak concentration (Cmax), and the terminal elimination phase, which is critical for accurate calculation of the half-life (t1/2) and AUC.[13][15] |
| Anticoagulant | K2EDTA | K2EDTA | K2EDTA is a common anticoagulant that chelates calcium to prevent clotting and is generally compatible with LC-MS/MS analysis. |
Protocol: In-Life Sample Collection and Processing
Meticulous execution of the in-life phase is critical to ensure the integrity of the PK samples.
Objective: To collect plasma samples at designated time points for the quantification of this compound.
Materials:
-
Dosing vehicle containing this compound
-
Appropriate syringes and needles for IV and PO dosing
-
K2EDTA-coated microcentrifuge tubes
-
Pipettes
-
Refrigerated centrifuge
-
Dry ice and -80°C freezer
Protocol:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least 3-5 days before the study.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with water available ad libitum. Fasting standardizes gut physiology and reduces variability in oral absorption.
-
Pre-dose Sample (t=0): While not always necessary for a single-dose study, a pre-dose sample can be useful to check for endogenous interferences in the bioanalytical method.
-
Dosing:
-
IV Group: Administer this compound solution via a tail vein injection. Record the exact time of administration.
-
PO Group: Administer this compound suspension/solution via oral gavage. Record the exact time of administration.
-
-
Blood Collection:
-
At each specified time point, collect approximately 100-200 µL of whole blood (e.g., via tail vein or saphenous vein) into a K2EDTA-coated tube.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tube on wet ice immediately. This slows down enzymatic degradation of the analyte.
-
-
Plasma Processing:
-
Within 30-60 minutes of collection, centrifuge the blood samples at approximately 2000-3000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma to a new, clearly labeled cryovial.
-
-
Sample Storage: Immediately flash-freeze the plasma samples on dry ice and then transfer them to a -80°C freezer for long-term storage until bioanalysis.
Caption: Preclinical PK Experimental Workflow.
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in biological matrices due to its superior sensitivity and selectivity.[16] A robust and validated method is non-negotiable for generating reliable PK data.[16][17]
Method Validation: The Cornerstone of Trustworthiness
Before analyzing study samples, the bioanalytical method must be fully validated according to regulatory guidelines from bodies like the EMA or FDA.[18][19][20] This ensures the method is reliable and reproducible.[19][21] Key validation parameters include:
-
Selectivity & Specificity: Ensuring no interference from endogenous matrix components.
-
Calibration Curve: Demonstrating a linear relationship between concentration and instrument response.
-
Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the ion suppression or enhancement from the biological matrix.
-
Stability: Confirming the analyte is stable during sample collection, processing, and storage.
Protocol: Plasma Sample Preparation (Protein Precipitation)
Objective: To extract this compound from plasma and remove proteins that interfere with LC-MS/MS analysis.
Materials:
-
Frozen rat plasma samples, calibration standards, and quality control (QC) samples.
-
This compound analytical standard and a suitable internal standard (IS). An ideal IS is a stable isotope-labeled version of this compound.
-
Acetonitrile (ACN) with 0.1% formic acid, chilled.
-
96-well collection plates.
-
Multichannel pipette, plate shaker, and plate centrifuge.
Protocol:
-
Thaw Samples: Thaw all plasma samples, standards, and QCs on ice. Vortex briefly to mix.
-
Aliquot: Pipette 25 µL of each sample, standard, or QC into the wells of a 96-well plate.
-
Add Internal Standard: Add 100 µL of the protein precipitation solvent (chilled ACN containing the internal standard) to every well. The IS helps to correct for variability during sample preparation and analysis.
-
Precipitate & Mix: Seal the plate and vortex/shake for 5-10 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the plate at ~4000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant (containing this compound and the IS) to a new 96-well plate.
-
Analysis: The plate is now ready for injection onto the LC-MS/MS system.
Caption: Bioanalytical Sample Preparation Workflow.
Example LC-MS/MS Conditions
The following table provides typical starting conditions for an LC-MS/MS method for a small molecule like this compound. These must be optimized for the specific compound.
| Parameter | Condition |
| LC System | Shimadzu Nexera or Waters Acquity UPLC |
| MS System | Sciex 6500+ or Waters Xevo TQ-S |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: e.g., 450.2 -> 250.1; IS: e.g., 454.2 -> 254.1 |
Pharmacokinetic Data Analysis and Interpretation
Once plasma concentrations are determined, they are plotted against time to generate the concentration-time profile. Pharmacokinetic parameters are then calculated using non-compartmental analysis (NCA).[22][23] NCA is a standard method that calculates PK parameters directly from the data without assuming a specific physiological model.[6][22][24]
Key Pharmacokinetic Parameters
The following are the most critical parameters derived from a single-dose preclinical PK study.[6][22][23]
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Related to the intensity of the pharmacological effect and potential acute toxicity.[6] |
| Tmax | Time at which Cmax is observed. | An indicator of the rate of drug absorption.[6] |
| AUC(0-last) | Area under the concentration-time curve from time zero to the last measurable concentration. | Represents the total systemic exposure to the drug over the measured time period.[23] |
| AUC(0-inf) | Area under the curve extrapolated to infinity. | A more complete measure of total drug exposure.[6] |
| t½ | Terminal elimination half-life. | The time it takes for the plasma concentration to decrease by half. It determines dosing frequency.[6] |
| CL | Clearance (IV only). | The volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating the drug.[25] |
| Vdss | Volume of distribution at steady state (IV only). | A theoretical volume that indicates the extent of drug distribution into tissues versus remaining in the plasma. |
| F% | Oral Bioavailability. | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Example Data and Interpretation
The table below presents hypothetical PK data for this compound, which allows for a clear comparison between the IV and PO routes.
| Parameter (Units) | 1 mg/kg IV | 5 mg/kg PO | Interpretation |
| Cmax (ng/mL) | 1250 | 2100 | The peak concentration after oral dosing is higher due to the higher dose administered. |
| Tmax (h) | 0.083 | 2.0 | The drug is absorbed relatively quickly after oral administration, reaching peak levels at 2 hours. |
| AUC(0-inf) (ng*h/mL) | 2850 | 11400 | Total drug exposure is approximately 4-fold higher for the 5 mg/kg oral dose compared to the 1 mg/kg IV dose. |
| t½ (h) | 4.5 | 4.7 | The elimination half-life is independent of the route of administration, as expected. |
| CL (mL/min/kg) | 5.8 | N/A | The clearance is relatively low, suggesting efficient elimination is not overly rapid. |
| Vdss (L/kg) | 2.3 | N/A | A Vdss greater than total body water (~0.7 L/kg) suggests the drug distributes well into tissues. |
| F (%) | N/A | 80% | An oral bioavailability of 80% is excellent and indicates that the majority of the oral dose is successfully absorbed and reaches the bloodstream. |
Conclusion
A meticulously designed and executed preclinical pharmacokinetic study is indispensable in the development of novel therapeutics like this compound. This application note has provided a comprehensive framework, grounded in scientific principles and regulatory expectations, for conducting such an assessment. By understanding the causality behind experimental choices—from animal model selection to the validation of bioanalytical methods—researchers can generate high-quality, reliable data. This data is the foundation upon which informed decisions are made, guiding the optimization of dose regimens, supporting safety assessments, and ultimately paving the way for successful clinical translation.
References
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
- General Principles of Preclinical Study Design - PMC - NIH.
- Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed.
- ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
- Regulatory Knowledge Guide for Small Molecules - NIH SEED Office.
- HOW DO I GET MY COMPOUND INTO PHASE I?
- FDA Requirements for Preclinical Studies.
- Bioanalytical method valid
- Preclinical Studies in Drug Development | PPD.
- Preclinical Assessment of Investigational Cellular and Gene Therapy Products - FDA.
- Guidance for Industry - FDA.
- CBP/p300, a promising therapeutic target for prost
- Targeting CBP and p300: Emerging Anticancer Agents - MDPI.
- CBP and EP300 Degraders: A Tale of Two Selectivities - YouTube.
- Current development of CBP/p300 inhibitors in the last decade - PubMed.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
- Non-Compartmental Analysis (NCA)
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
- Pharmacokinetics analysis series: Non-compartmental analysis - D
- Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters - JoVE.
- Current development of CBP/p300 inhibitors in the last decade - ResearchG
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum.
- Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic d
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - Chrom
- What are p300-CBP transcription factors inhibitors and how do they work?
- ICH M10 Guideline on Bioanalytical Method Valid
- A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring.
- Advanced techniques and applications of LC-MS in small molecule drug discovery.
- PK Statistics: Non-compartmental Analysis (NCA)
Sources
- 1. Targeting CBP and p300: Emerging Anticancer Agents [mdpi.com]
- 2. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 4. Current development of CBP/p300 inhibitors in the last decade [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prisysbiotech.com [prisysbiotech.com]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ppd.com [ppd.com]
- 9. seed.nih.gov [seed.nih.gov]
- 10. karger.com [karger.com]
- 11. ndd.ucdavis.edu [ndd.ucdavis.edu]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Bioanalytical method validation emea | PPTX [slideshare.net]
- 21. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 22. quantics.co.uk [quantics.co.uk]
- 23. datapharmaustralia.com [datapharmaustralia.com]
- 24. Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters [jove.com]
Application Note: Methods for Storing PF-CBP1 to Maintain Chemical Stability
Introduction & Scope
PF-CBP1 is a highly selective small-molecule inhibitor targeting the bromodomains of CREB-binding protein (CBP) and p300 (IC50 = 125 nM and 363 nM, respectively).[1][2][3][4] It is a critical tool for dissecting the role of epigenetic "readers" in transcriptional regulation, particularly in inflammatory pathways and oncology.
The chemical integrity of PF-CBP1 is paramount for experimental reproducibility. As a benzimidazole-derivative containing an isoxazole moiety, it possesses specific physicochemical sensitivities. Improper storage can lead to hydrolysis, oxidation, or precipitation, resulting in inconsistent IC50 values and "off-target" toxicity from degradation byproducts.
This guide provides a rigorous, field-proven protocol for the storage, solubilization, and handling of PF-CBP1, ensuring maximum potency and data reliability.
Physicochemical Profile
Understanding the fundamental properties of PF-CBP1 is the first step in establishing a stability protocol.
| Property | Specification | Notes |
| Chemical Name | PF-CBP1 | Benzimidazole derivative |
| CAS Number | 1962928-21-7 | Free base form |
| Molecular Formula | C₂₉H₃₆N₄O₃ | |
| Molecular Weight | 488.62 g/mol | Use this for molarity calculations |
| Appearance | White to off-white solid | Crystalline powder |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Solubility ≥ 20 mg/mL (approx. 40 mM) |
| Secondary Solvent | Ethanol | Solubility ~ 20 mg/mL |
| Aqueous Solubility | Negligible | Do not dissolve directly in water/PBS |
| Hygroscopicity | Moderate | Protect from ambient moisture |
Core Protocol: Long-Term Storage (Powder)[1]
Objective: Prevent hydrolytic degradation and physical aggregation of the lyophilized solid.
Mechanism of Instability
While solid PF-CBP1 is relatively stable, the isoxazole ring and morpholine side chain can be sensitive to moisture-induced ring opening or oxidation over extended periods at room temperature.[1]
Protocol Steps
-
Receipt: Upon arrival, immediately inspect the vial for breakage. Centrifuge briefly (500 x g, 1 min) to settle the powder to the bottom.
-
Desiccation: Store the original vial inside a secondary container (e.g., a sealed 50 mL conical tube or a specialized desiccation jar) containing active silica gel or Drierite™.
-
Why? Mechanical freezers often have high humidity. Double-containment prevents moisture ingress.[1]
-
-
Temperature: Store at -20°C .
-
Note: -80°C is acceptable but unnecessary for the powder form; -20°C is sufficient for stability up to 2 years.[1]
-
-
Light Protection: Keep the vial in the dark (wrap in aluminum foil if the vial is clear).
Core Protocol: Preparation & Storage of Stock Solutions[6][7]
Objective: Create a high-concentration liquid stock that resists precipitation and freeze-thaw degradation.
Solvent Selection
DMSO (Anhydrous, ≥99.9%) is the mandatory solvent.
-
Avoid: Water, PBS, or cell culture media for stock preparation.
-
Avoid: Hydrated DMSO (old bottles left open). Water in DMSO catalyzes hydrolysis.
Step-by-Step Solubilization
-
Equilibration: Allow the lyophilized vial to warm to Room Temperature (RT) for 15–30 minutes before opening.
-
Critical: Opening a cold vial condenses atmospheric water onto the powder, ruining long-term stability.
-
-
Calculation: Calculate the volume of DMSO required for a 10 mM or 20 mM stock.
-
Dissolution: Add DMSO. Vortex vigorously for 30 seconds. Inspect visually. The solution should be crystal clear.
-
Troubleshooting: If particles persist, sonicate in a water bath at RT for 2 minutes.
-
-
Aliquoting (The "Single-Use" Rule):
-
Never store the bulk stock in one tube.
-
Aliquot into light-protective (amber) or foil-wrapped microcentrifuge tubes.
-
Volume per aliquot: 20–50 µL (sufficient for one set of experiments).
-
-
Storage:
-
Temp: -80°C (Preferred) or -20°C.
-
Duration: Stable for 6 months at -80°C; 1 month at -20°C.
-
Core Protocol: Working Solutions & Experimental Use
Objective: Deliver the compound to cells/assays without precipitation.
The "1:1000" Dilution Rule
PF-CBP1 is hydrophobic.[1] To prevent precipitation in aqueous media (culture medium, buffers), ensure the final DMSO concentration is
Workflow Diagram
The following diagram illustrates the critical path from storage to assay, highlighting decision points to prevent degradation.
Figure 1: Optimized workflow for PF-CBP1 handling. The "Equilibrate" step is critical to prevent moisture ingress.
Quality Control & Troubleshooting
Every researcher should validate their compound stock periodically.
Visual QC
Before every use, hold the thawed aliquot up to a light source.
-
Pass: Liquid is clear, colorless to faint yellow.
-
Fail: Turbidity, floating particulates, or a drastic color shift (dark yellow/brown indicates oxidation).
Analytical QC (HPLC)
If experimental results become erratic, verify the stock purity.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).
-
Detection: UV 254 nm.
-
Acceptance: Purity > 95%. Major peak retention time should match the standard.
Common Issues
| Issue | Cause | Solution |
| Precipitation in Media | Concentration too high or mixing too slow.[1] | Dilute stock 1:10 in media first (intermediate), then add to bulk. Vortex immediately. |
| Loss of Potency | Repeated freeze/thaw cycles.[1] | Discard aliquot after one use.[1] Follow the single-use rule. |
| Cell Toxicity | DMSO concentration > 0.5%.[1] | Include a "Vehicle Only" (DMSO) control to distinguish solvent toxicity from drug effect.[1] |
References
-
Piatnitski Chekler, E. L., et al. (2015). "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[2] Chemistry & Biology, 22(12), 1588-1596.[2][5]
-
Pfizer Inc. (2016). "PF-CBP1 Chemical Probe Data Sheet." Structural Genomics Consortium (SGC) / ChemicalProbes.org.
-
Cayman Chemical. (2023). "PF-CBP1 Product Information & Safety Data Sheet."
-
Tocris Bioscience. (2023). "PF CBP 1: Solubility and Storage Guidelines."
Sources
Designing combination therapies using PF CBP1 and chemotherapy
Optimizing Combination Therapies: PF-CBP1 & Chemotherapy
Executive Summary & Rationale
This guide details the experimental framework for combining PF-CBP1 —a highly selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains—with standard-of-care chemotherapeutic agents (e.g., Doxorubicin, Cisplatin, Paclitaxel).[1][2]
The Mechanistic Logic: Chemotherapy often fails due to adaptive transcriptional responses. When DNA is damaged by cytotoxic agents, cancer cells recruit CBP/p300 to specific chromatin loci to:
-
Repair DNA: Via acetylation of repair factors (e.g., p53, PARP).
-
Drive Survival: Via super-enhancer activation of oncogenes like MYC and BCL6.
PF-CBP1 acts as a "Reader" inhibitor.[1][2][3] Unlike HAT inhibitors (which block the catalytic "writing" of acetylation), PF-CBP1 blocks the bromodomain from docking onto acetylated lysines. This prevents the recruitment of the transcriptional machinery required for the cell's stress response, thereby sensitizing the tumor to chemotherapy.
Mechanism of Action: The "Reader" Blockade
The following diagram illustrates how PF-CBP1 disrupts the transcriptional rescue pathway typically activated by chemotherapy.
Figure 1: PF-CBP1 prevents CBP/p300 from "reading" acetylated histones, blocking the survival transcription normally triggered by chemotherapy.[1][2]
In Vitro Experimental Protocol: Synergy Matrix
To validate the combination, you must move beyond simple additive testing to a rigorous Checkerboard Assay using the Chou-Talalay method.
Phase A: Dose Optimization (Range Finding)
Before the matrix, determine the IC50 of PF-CBP1 and the Chemotherapy agent individually.
-
PF-CBP1 Range: Typically 10 nM – 5 µM (Note: PF-CBP1 is potent; IC50 is often ~30-150 nM in sensitive lines).[1][2]
-
Chemo Range: Varies by agent (e.g., Cisplatin: 0.1 – 100 µM).
Phase B: The 6x6 Matrix Setup
Objective: Identify the specific ratio where the Combination Index (CI) < 1.0 (Synergy).
Protocol Steps:
-
Seeding: Seed tumor cells (e.g., 3,000 cells/well) in white-walled 96-well plates. Allow attachment for 12-24 hours.
-
Preparation: Prepare 6 serial dilutions (1:3 or 1:2 steps) of PF-CBP1 and the Chemo agent in separate tubes.
-
Matrix Dosing:
-
Incubation: Incubate for 72 hours (standard) or 48 hours (fast-growing lines).
-
Readout: Add CellTiter-Glo (ATP quantification) and read luminescence.
Data Analysis (Chou-Talalay): Use software (CompuSyn or R-packages like synergyfinder) to calculate the CI.[1][2]
| CI Value | Interpretation | Action |
| < 0.1 | Very Strong Synergy | Ideal Target Range |
| 0.1 - 0.3 | Strong Synergy | Excellent Candidate |
| 0.3 - 0.7 | Synergy | Valid Combination |
| 0.9 - 1.1 | Additive | No Benefit over Monotherapy |
| > 1.1 | Antagonism | Do Not Proceed |
Mechanistic Validation: The "Proof of Concept"
Mere cell death is insufficient. You must prove the death is due to epigenetic repression of survival factors .
Workflow: Western Blotting for Target Engagement
Rationale: If PF-CBP1 is working, you should see a decrease in the protein levels of CBP-dependent oncogenes, even in the presence of chemotherapy.[1][2]
Protocol:
-
Treatment Groups:
-
Lysis: Harvest cells at 24 hours (transcriptional changes precede apoptosis).[2] Use RIPA buffer with protease/phosphatase inhibitors.[2]
-
Targets to Probe:
-
c-MYC: A direct super-enhancer target of CBP.[1][2] Expectation: Downregulation in Combo.
-
H3K27ac: Global acetylation marker.[2] Expectation: Global levels may remain stable (since HAT activity isn't blocked), but localization changes. However, some reduction is often observed.
-
Cleaved Caspase-3: Apoptosis marker.[1][2] Expectation: Significant increase in Combo.
-
y-H2AX: DNA damage marker.[1][2] Expectation: Sustained elevation in Combo (failure to repair).
-
Figure 2: Validation workflow to confirm the epigenetic mechanism of sensitization.[1][2]
In Vivo Translation Guidelines
When moving to mouse models (Xenograft/PDX), scheduling is critical.
Critical Consideration: Priming vs. Co-administration
-
Strategy A (Co-administration): Give PF-CBP1 and Chemo simultaneously. Best for scenarios where the chemo induces immediate rapid stress.
-
Strategy B (Epigenetic Priming): Administer PF-CBP1 for 3-5 days before the chemotherapy pulse.[1][2] This "softens" the chromatin landscape, downregulating survival factors before the cytotoxic hit.
Recommended Starting Regimen (Mouse):
-
PF-CBP1: 10–30 mg/kg, IP or Oral (depending on formulation), Daily.[1][2]
-
Chemotherapy (e.g., Cisplatin): 3-5 mg/kg, IP, Once Weekly.[2]
-
Note: Monitor body weight strictly.[2] Epigenetic modifiers can cause GI toxicity.[2]
References
-
Goswami, P., et al. (2015). Structure-guided development of a potent and selective inhibitor of the CREB binding protein (CBP) bromodomain.[1][2] Journal of Medicinal Chemistry. Link[1][2]
-
Chou, T. C. (2010).[7][11] Drug combination studies and their synergy quantification using the Chou-Talalay method.[1][2][7][8][11][15] Cancer Research.[2][15] Link
-
Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research.[2][15] Link
-
Pfizer Inc. (2018).[2] PF-06670910 (PF-CBP1) Chemical Probe Data Sheet.[1][2]Link[1][2]
Sources
- 1. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. punnettsquare.org [punnettsquare.org]
- 9. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 10. researchgate.net [researchgate.net]
- 11. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 12. CBP-1019 Combinations for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2026 | Power | Power [withpower.com]
- 13. [Comparison of therapeutic efficacy between TP regimen and CBP regimen on epithelial ovarian cancer after optimal cytoreductive operation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wechope.org [wechope.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Improving Protein Solubility
A-Z Guide to Improving Protein Solubility: Case Study of PF CBP1
For Research, Scientist, and Drug Development Professionals
This guide provides a comprehensive framework for troubleshooting and resolving protein solubility issues, using the hypothetical protein "this compound" as a representative case study for a poorly soluble recombinant protein. The principles and protocols described herein are broadly applicable to a wide range of proteins exhibiting similar challenges.
Frequently Asked Questions (FAQs)
Q1: My purified this compound precipitates upon concentration or buffer exchange. What is the primary cause?
A1: Protein precipitation is a clear indicator that the protein is not stable in the current buffer conditions. This instability can stem from several factors, including suboptimal pH, incorrect ionic strength, or exposure of hydrophobic patches that lead to aggregation.[1] Proteins are most vulnerable to aggregation when the buffer conditions do not adequately shield destabilizing electrostatic or hydrophobic interactions.
Q2: What is the difference between amorphous aggregation and the formation of inclusion bodies?
A2: Inclusion bodies are dense, insoluble aggregates of misfolded protein that form within the expression host (e.g., E. coli), often due to high expression rates that overwhelm the cell's folding machinery.[2] In contrast, amorphous aggregation typically occurs after purification, when a previously soluble protein falls out of solution due to environmental stresses like incorrect buffer composition, temperature shifts, or excessive concentration.[1] While both are forms of insolubility, their origins and the strategies to address them are distinct.
Q3: Can changing the expression conditions improve the final solubility of my purified protein?
A3: Absolutely. Optimizing expression can significantly enhance the initial quality and solubility of this compound. Key strategies include:
-
Lowering Expression Temperature: Reducing the temperature (e.g., to 15-25°C) slows down cellular processes, which can lead to more accurate protein folding and reduced aggregation.[3]
-
Reducing Inducer Concentration: Lowering the concentration of the induction agent (e.g., IPTG) can decrease the rate of transcription, thereby improving the solubility of the recombinant protein.[3][4]
-
Using Solubility-Enhancing Fusion Tags: Attaching a highly soluble fusion partner, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can improve the overall solubility of the target protein and prevent aggregation.[5][6]
Q4: How does pH influence the solubility of this compound?
A4: The pH of the buffer directly affects the net charge of a protein.[7] At a pH equal to its isoelectric point (pI), a protein has a net charge of zero, which minimizes electrostatic repulsion between molecules and often leads to aggregation and precipitation.[8][9] Modifying the buffer pH to be at least one unit away from the protein's pI is a critical first step in enhancing solubility.
Systematic Troubleshooting Guide for this compound Solubility
When encountering solubility issues with a protein like this compound, a systematic, multi-step approach is crucial. This guide presents a logical workflow from initial buffer screening to more advanced methods.
Caption: A logical workflow for troubleshooting protein insolubility.
Step 1: Systematic Buffer Optimization Screen
The initial and most critical step is to identify a basal buffer condition that stabilizes this compound. This involves systematically screening different buffer components. A Differential Scanning Fluorimetry (DSF) or thermal shift assay can be an effective high-throughput method to quickly identify stabilizing conditions.[10]
Rationale: The composition of the buffer, including its pH and ionic strength, directly influences a protein's surface charge and interactions, which are key determinants of stability.[11][12] By screening a matrix of conditions, you can empirically determine the optimal environment for your protein.
Experimental Protocol: 96-Well Buffer Screen for this compound
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a minimal, un-optimized buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Matrix Setup: In a 96-well plate, create a matrix of buffer conditions varying pH and salt concentration. (See Table 1 for an example).
-
Incubation: Add a small, constant amount of this compound stock to each well. Seal the plate and incubate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
Analysis: Measure the amount of aggregation in each well. This can be done visually or quantitatively by measuring light scattering at 340 nm or 600 nm using a plate reader. Wells with lower scattering contain more soluble protein.
Table 1: Example of a Buffer Screening Matrix for this compound
| pH Value | Buffer System (50 mM) | 150 mM NaCl | 300 mM NaCl | 500 mM NaCl |
| 6.0 | MES | (Test 1) | (Test 2) | (Test 3) |
| 7.0 | HEPES | (Test 4) | (Test 5) | (Test 6) |
| 8.0 | Tris | (Test 7) | (Test 8) | (Test 9) |
| 9.0 | CHES | (Test 10) | (Test 11) | (Test 12) |
This screening approach can be expanded to include different buffer species at the same pH to test for specific ion effects.[13][14]
Step 2: Utilizing Solubility-Enhancing Additives
If buffer optimization alone is insufficient, the next step is to screen a panel of chemical additives that are known to improve protein solubility and stability.
Rationale: Additives can stabilize proteins through various mechanisms, such as reducing surface tension, shielding hydrophobic regions, or preventing protein-protein interactions that lead to aggregation.[15]
Commonly Used Additives and Their Mechanisms:
-
L-Arginine: This amino acid is highly effective at suppressing aggregation and enhancing protein solubilization.[16] It is thought to work by deterring protein-protein association reactions.[17][18]
-
Glycerol/Sugars (e.g., Trehalose, Sorbitol): These are osmolytes that promote protein stability by being preferentially excluded from the protein surface, which favors a more compact, native protein state.
-
Non-detergent Sulfobetaines (NDSBs): These compounds can help to solubilize proteins without the denaturing effects of harsh detergents.
-
Mild Detergents (e.g., CHAPS, Tween-20): Useful for proteins with significant hydrophobic patches, these can shield exposed hydrophobic surfaces and prevent aggregation.
Experimental Protocol: Additive Screening
-
Select Best Buffer: Use the most promising buffer condition identified in Step 1 as your base.
-
Prepare Additive Stocks: Create concentrated stocks of various additives (e.g., 1 M L-Arginine, 50% Glycerol, 2 M NaCl).
-
Test Matrix: In a 96-well plate, add your base buffer and this compound. Then, add varying final concentrations of each additive to different wells.
-
Incubate and Analyze: As in Step 1, incubate and measure aggregation to identify the most effective additive and its optimal concentration.
Step 3: Protein Refolding from Inclusion Bodies
If this compound is expressed as inclusion bodies in E. coli, it exists in a highly aggregated and misfolded state.[19] Recovery requires a denaturation-renaturation (refolding) process.
Rationale: This process involves first solubilizing the aggregated protein with a strong denaturant to unfold it completely into a linear polypeptide chain. The denaturant is then slowly removed, allowing the protein to refold into its native, soluble conformation.[20]
Caption: Workflow for protein refolding from inclusion bodies.
Experimental Protocol: Refolding this compound by Dilution
-
Isolate and Wash Inclusion Bodies: After cell lysis, pellet the insoluble fraction. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and membrane components.[19]
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a high concentration of a denaturant (e.g., 8 M Urea or 6 M Guanidine HCl) and a reducing agent (e.g., 10 mM DTT) to break disulfide bonds. Incubate with stirring until the solution is clear.
-
Refolding by Rapid Dilution: Rapidly dilute the solubilized, denatured protein (e.g., 100-fold) into a large volume of a chilled refolding buffer. This buffer should be the optimal one identified in Step 1 and is often supplemented with additives like L-Arginine (0.5-1 M) to prevent aggregation during refolding.[18]
-
Dialysis and Concentration: Allow the protein to refold for several hours to overnight at 4°C. Subsequently, concentrate the refolded protein and exchange it into the final storage buffer using dialysis or tangential flow filtration.
References
-
Tips for Optimizing Protein Expression and Purification. (n.d.). Rockland Immunochemicals. Retrieved from [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. (2025). Patsnap Synapse. Retrieved from [Link]
-
Why does a change in pH affect the solubility of protein in aqueous? (2021). Quora. Retrieved from [Link]
-
Troubleshooting troublesome recombinant protein expression... (2021). YouTube. Retrieved from [Link]
-
Kriel, A., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B. Retrieved from [Link]
-
How to increase protein solubility? (2021). ResearchGate. Retrieved from [Link]
-
Refolding Proteins Made Easy: 21 Tips and Tricks. (2022). Bitesize Bio. Retrieved from [Link]
-
Pujol-Pina, M., et al. (2020). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. International Journal of Molecular Sciences. Retrieved from [Link]
-
Application of Stability Screening Tools for Protein Formulation Development. (2021). ResearchGate. Retrieved from [Link]
-
Kriel, A., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. ACS Publications. Retrieved from [Link]
-
Bondos, S. E., & Bicknell, A. (2012). Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins. PLoS ONE. Retrieved from [Link]
-
Curtis, R. A., et al. (2003). Effects of pH on protein-protein interactions and implications for protein phase behavior. PubMed. Retrieved from [Link]
-
Yamaguchi, S., et al. (2013). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. Molecules. Retrieved from [Link]
-
Nojoumi, S. A., et al. (2019). Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system. Scientific Reports. Retrieved from [Link]
-
The effect of change in pH on protein solubility of plant proteins... (n.d.). ResearchGate. Retrieved from [Link]
-
Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation. (2006). Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]
-
Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (2021). Analyst. Retrieved from [Link]
-
The Effect of Ph on protein solubility. (2015). YouTube. Retrieved from [Link]
-
A PRACTICAL GUIDE TO PROTEIN EXPRESSION AND REFOLDING FROM INCLUSION BODIES. (2005). ResearchGate. Retrieved from [Link]
-
Optimizing protein expression in E. coli: key strategies. (2024). Genosphere Biotechnologies. Retrieved from [Link]
-
Baynes, B. M., et al. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. Biochemistry. Retrieved from [Link]
-
Targeting Optimal Buffers for Downstream Crystallisation Screening. (n.d.). Protein Stable. Retrieved from [Link]
-
Yang, F., et al. (2022). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. photophysics.com [photophysics.com]
- 11. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. biossusa.com [biossusa.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting PF-CBP1 Precipitation in Cell Culture Media
Welcome to the technical support center for PF-CBP1. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the selective CREB-binding protein (CREBBP) and p300 inhibitor, PF-CBP1, in their cell culture experiments. Precipitation of this compound upon addition to aqueous media is a common challenge that can significantly impact experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome this hurdle and ensure the reliable application of PF-CBP1 in your research.
Understanding the Challenge: The Hydrophobic Nature of PF-CBP1
PF-CBP1, like many small molecule inhibitors, is inherently hydrophobic. This chemical property is essential for its ability to cross cell membranes and interact with its intracellular targets. However, this same property leads to poor solubility in the aqueous environment of cell culture media. The standard practice of dissolving such compounds in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a concentrated stock solution, followed by dilution into the media, is where precipitation issues often arise. This phenomenon, sometimes referred to as "solvent shock," occurs when the hydrophobic compound, upon rapid dilution, is no longer soluble in the predominantly aqueous environment and crashes out of solution.
Frequently Asked Questions (FAQs)
Q1: I've just diluted my PF-CBP1 DMSO stock into my cell culture media and it immediately turned cloudy. What happened?
A1: This is a classic sign of compound precipitation. The cloudiness you observe is likely fine crystals or an amorphous precipitate of PF-CBP1 that has come out of solution. This happens because the final concentration of DMSO in your media is too low to keep the hydrophobic PF-CBP1 dissolved.
Q2: Will this precipitation affect my experiment?
A2: Absolutely. The formation of a precipitate means the actual concentration of soluble, and therefore biologically active, PF-CBP1 in your media is unknown and significantly lower than your intended final concentration. This will lead to inaccurate and unreliable experimental results.
Q3: My media looked clear after adding PF-CBP1, but after a few hours in the incubator, I see a precipitate. Why did this happen?
A3: Precipitation can be time and temperature-dependent. Several factors could be at play:
-
Temperature Change: While warming the media to 37°C can sometimes aid solubility, for some compounds, prolonged incubation at this temperature can decrease stability and lead to precipitation.
-
Interaction with Media Components: Over time, PF-CBP1 may interact with salts, proteins (especially if you are using a serum-containing medium), or other components in the media, forming insoluble complexes.
-
Evaporation: Even slight evaporation of the media in the incubator can increase the concentration of all components, potentially pushing PF-CBP1 above its solubility limit.
Q4: What is the maximum recommended concentration of PF-CBP1 in cell culture?
A4: The optimal concentration will be cell line and assay-dependent. However, it is crucial to stay within the compound's solubility limit in your specific cell culture medium. Based on published studies, concentrations for cell-based assays typically range from 0.1 µM to 10 µM. It is highly recommended to perform a solubility test in your specific media before proceeding with your experiments.
Troubleshooting Guide: Preventing and Resolving PF-CBP1 Precipitation
This section provides a systematic approach to troubleshooting and preventing PF-CBP1 precipitation.
Initial Checks and Quick Fixes
| Observation | Potential Cause | Immediate Action |
| Media is cloudy immediately after adding PF-CBP1. | Exceeded solubility limit; "solvent shock". | Discard the media. Do not use for experiments. Prepare a fresh dilution following the recommended protocol below. |
| Precipitate forms after incubation. | Temperature instability, interaction with media components, or evaporation. | Check incubator temperature and humidity. Ensure culture vessels are properly sealed. Consider using a serum-free medium if compatible with your cells. |
| Inconsistent results between experiments. | Variable precipitation due to inconsistent preparation methods. | Standardize your stock solution preparation and dilution protocol. |
Diagram: The Path to Successful PF-CBP1 Application
Caption: A workflow for preparing and using PF-CBP1 to minimize precipitation.
Experimental Protocols
Protocol 1: Preparation of PF-CBP1 Stock Solution
Objective: To prepare a concentrated stock solution of PF-CBP1 in DMSO.
Materials:
-
PF-CBP1 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the PF-CBP1 vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM stock:
-
Molecular Weight of PF-CBP1: 488.6 g/mol
-
To make 1 ml of a 10 mM solution, you would need: 0.01 mol/L * 0.001 L * 488.6 g/mol = 0.004886 g = 4.886 mg of PF-CBP1.
-
Adjust the calculation based on the amount of PF-CBP1 you have.
-
-
-
Add the calculated volume of sterile DMSO to the vial of PF-CBP1.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of PF-CBP1 into Cell Culture Medium
Objective: To dilute the PF-CBP1 stock solution into cell culture medium to the final working concentration while minimizing precipitation.
Materials:
-
PF-CBP1 DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required for your experiment)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the PF-CBP1 DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions. Do not add the concentrated DMSO stock directly to your final large volume of media. Instead, create an intermediate dilution.
-
Example for a final concentration of 10 µM from a 10 mM stock:
-
Step A (Intermediate Dilution): Add 2 µL of the 10 mM stock to 198 µL of pre-warmed media. Vortex gently. This creates a 100 µM intermediate solution.
-
Step B (Final Dilution): Add the required volume of the 100 µM intermediate solution to your cell culture plate. For example, to achieve a final concentration of 10 µM in 1 mL of media, add 100 µL of the 100 µM intermediate solution.
-
-
-
Crucial Step: Add the diluted compound to the media, not the other way around. When making your dilutions, add the small volume of the more concentrated solution to the larger volume of the diluent (media).
-
Mix thoroughly but gently after each dilution step by flicking the tube or vortexing at a low speed.
-
Visually inspect the final solution for any signs of precipitation. For a more thorough check, examine a small drop under a microscope.
Diagram: The "Solvent Shock" Problem and Solution
Caption: Visual representation of how serial dilution helps prevent "solvent shock".
Advanced Troubleshooting and Considerations
-
Serum Content: Proteins in fetal bovine serum (FBS) can sometimes bind to hydrophobic compounds, which can either help to keep them in solution or, conversely, contribute to the formation of insoluble complexes. If you are seeing precipitation in serum-containing media, you could try reducing the serum concentration or, if your cells can tolerate it, using a serum-free medium for the duration of the treatment.
-
pH of the Media: The pH of your cell culture medium (typically 7.2-7.4) can influence the charge state of your compound, which in turn affects its solubility. Ensure your medium is properly buffered and that the pH has not shifted significantly.
-
Use of Solubilizing Agents: For particularly problematic compounds, the use of formulation agents like PEG400, Tween-80, or cyclodextrins can be explored, though this would require significant validation to ensure these agents do not affect your experimental outcomes.
-
Final DMSO Concentration: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in your cell culture below 0.5%, and ideally below 0.1%. Be sure to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
By following these guidelines and protocols, you can significantly reduce the risk of PF-CBP1 precipitation, leading to more reliable and reproducible data in your research.
References
-
Chekler, E. L., Pellegrino, J. A., Lanz, T. A., Denny, R. A., Flick, A. C., Coe, J., ... & Jones, L. H. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chemistry & Biology, 22(12), 1588-1596. [Link]
Minimizing off-target toxicity of PF CBP1 at high concentrations
Minimizing Off-Target Toxicity at High Concentrations
Welcome to the technical support guide for PF-CBP1, a potent inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the use of PF-CBP1, with a specific focus on mitigating off-target toxicity at high concentrations. As Senior Application Scientists, we have compiled this guide to ensure you can confidently design and execute your experiments, interpret your results accurately, and advance your research.
Understanding the On-Target and Off-Target Landscape of PF-CBP1
PF-CBP1 is a valuable tool for studying the roles of CBP and p300 in various biological processes, including transcriptional regulation, cell proliferation, and differentiation.[1][2] These proteins are large nuclear phosphoproteins that act as transcriptional co-activators, integrating signals from multiple cellular pathways.[3] By inhibiting their HAT activity, PF-CBP1 can modulate the expression of numerous genes, making it a promising agent in oncology and other therapeutic areas.[4]
However, like many small molecule inhibitors, high concentrations of PF-CBP1 can lead to off-target effects, resulting in cellular toxicity that can confound experimental results and complicate data interpretation. Understanding the distinction between on-target and potential off-target effects is crucial for the successful application of this inhibitor.
On-Target Effects:
-
Inhibition of CBP/p300 HAT activity.
-
Modulation of downstream gene expression regulated by CBP/p300.
-
Phenotypic changes associated with the inhibition of CBP/p300 signaling pathways (e.g., Wnt/β-catenin, p53, and HIF-1α).[1]
Potential Off-Target Effects at High Concentrations:
-
Inhibition of other kinases or enzymes.[5]
-
Disruption of cellular processes unrelated to CBP/p300.
-
General cellular stress and cytotoxicity.[6]
This guide will walk you through strategies to minimize these off-target effects and ensure your experimental outcomes are robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for PF-CBP1 in cell-based assays?
The optimal concentration of PF-CBP1 is highly dependent on the cell type and the specific biological question being addressed. A general recommendation is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific on-target effect.
| Parameter | Recommended Range | Rationale |
| Initial Dose-Response | 1 nM - 10 µM | To capture the full dynamic range of the inhibitor's effect and determine the IC50. |
| Working Concentration | 1x to 10x the on-target IC50 | To ensure potent on-target inhibition while minimizing the risk of off-target effects. |
Causality: Using concentrations significantly above 10x the on-target IC50 dramatically increases the likelihood of engaging off-target molecules, which can lead to misleading results.[5] It is crucial to correlate the phenotypic readout with a direct measure of on-target engagement, such as the acetylation status of a known CBP/p300 substrate.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed even at low concentrations of PF-CBP1.
Possible Cause: The cell line being used may be particularly sensitive to the inhibition of CBP/p300, or the observed toxicity may be an on-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Step-by-Step Protocol: Assessing On-Target Engagement
-
Cell Treatment: Treat cells with a range of PF-CBP1 concentrations for the desired time.
-
Histone Extraction: Isolate histones from treated and untreated cells.
-
Western Blotting: Perform a Western blot analysis using an antibody specific for acetylated H3K27.
-
Data Analysis: Quantify the levels of acetylated H3K27 relative to total H3. A dose-dependent decrease in H3K27 acetylation indicates on-target engagement.
Problem 2: Inconsistent or irreproducible results between experiments.
Possible Cause: Variability in experimental conditions, such as cell passage number, confluency, or reagent quality.
Self-Validating System for Reproducibility:
-
Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment.
-
Reagent Quality Control: Aliquot and store PF-CBP1 properly to avoid degradation. Regularly test the activity of the compound.
-
Include Positive and Negative Controls:
-
Positive Control: A known activator of the pathway of interest to ensure the cells are responsive.
-
Negative Control: A vehicle-treated group (e.g., DMSO) to account for solvent effects.
-
Inactive Compound Control: If available, use a structurally similar but inactive analog of PF-CBP1 to control for non-specific compound effects.
-
Q2: How can I definitively distinguish between on-target and off-target toxicity?
Distinguishing between on-target and off-target effects is a critical aspect of pharmacological studies. A multi-pronged approach is recommended.
Experimental Strategy for Deconvolution:
Caption: Strategy to differentiate on- and off-target effects.
Detailed Protocol: Rescue Experiment
-
Construct Generation: Create expression vectors for wild-type CBP and a catalytically inactive mutant of CBP.
-
Transfection: Transfect the cell line of interest with either the wild-type or mutant construct.
-
PF-CBP1 Treatment: Treat the transfected cells with PF-CBP1 at a concentration that previously induced toxicity.
-
Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Interpretation:
-
If overexpression of wild-type CBP rescues the cells from PF-CBP1-induced toxicity, it strongly suggests the toxicity is an on-target effect.
-
If the mutant CBP fails to rescue, it further supports that the HAT activity is crucial.
-
Advanced Troubleshooting and Protocol Optimization
Cell Viability Assays: Choosing the Right Tool
The choice of cell viability assay can significantly impact the interpretation of toxicity data.[7]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures metabolic activity (reduction of tetrazolium salts).[8] | Inexpensive, well-established. | Can be affected by changes in cellular metabolism that are independent of viability.[8] |
| CellTiter-Glo® | Measures intracellular ATP levels.[8] | Highly sensitive, rapid, and less prone to artifacts.[8] | More expensive. |
| LDH Release | Measures lactate dehydrogenase released from damaged cells. | Directly measures cytotoxicity. | Less sensitive for early-stage toxicity. |
| Trypan Blue | Stains cells with compromised membranes. | Simple, direct measure of membrane integrity. | Manual counting can be subjective and time-consuming. |
Recommendation: For high-throughput screening and sensitive detection of cytotoxicity, the CellTiter-Glo® assay is recommended due to its high sensitivity and reliability.[8] For confirmatory studies, a direct measure of cell death, such as LDH release or Annexin V/PI staining followed by flow cytometry, should be employed.
In Vivo Considerations
When transitioning to in vivo models, it is essential to establish the maximum tolerated dose (MTD) and to monitor for signs of toxicity.
Key Parameters to Monitor in Animal Studies:
-
Body weight changes
-
Complete blood counts (CBC)
-
Serum chemistry panels (liver and kidney function)
-
Histopathological analysis of major organs
These assessments are crucial for understanding the systemic effects of PF-CBP1 and for establishing a safe and effective dosing regimen.[9][10]
Conclusion
Minimizing the off-target toxicity of PF-CBP1 at high concentrations is achievable through careful experimental design, rigorous validation, and a thorough understanding of its mechanism of action. By employing the strategies and protocols outlined in this guide, researchers can enhance the quality and reliability of their data, ultimately accelerating the pace of discovery in their respective fields.
References
-
Targeting CBP and p300: Emerging Anticancer Agents. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors. (2026, January 23). OncLive. Retrieved February 3, 2026, from [Link]
-
CBP/p300 are bimodal regulators of Wnt signaling. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
The structure of CBP/p300 functional domains and the mechanisms through which CBP/p300 regulate transcriptional activation. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. (2022, April 15). bioRxiv. Retrieved February 3, 2026, from [Link]
-
CBP and EP300 Degraders: A Tale of Two Selectivities. (2025, May 12). YouTube. Retrieved February 3, 2026, from [Link]
-
CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
Acute oral toxicity evaluation of p-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method. (2024, December 27). SpringerLink. Retrieved February 3, 2026, from [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
p300-CBP coactivator family. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved February 3, 2026, from [Link]
-
Reference Protocols for Toxicity Testing. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Depletion of CBP is directly linked with cellular toxicity caused by mutant huntingtin. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Experimental Approaches to Evaluate Mechanisms of Developmental Toxicity. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Dose-dependent hemato-biochemical and genotoxic responses of common carp (Cyprinus carpio) to flupyradifurone. (2025, October 2). PubMed Central. Retrieved February 3, 2026, from [Link]
-
PCR Troubleshooting Guide & Solutions. (n.d.). Boster Bio. Retrieved February 3, 2026, from [Link]
-
New approach methodologies to confirm developmental toxicity of pharmaceuticals based on weight of evidence. (2024, August 9). PubMed. Retrieved February 3, 2026, from [Link]
-
Phencyclidine Toxicity. (2023, September 4). NCBI Bookshelf. Retrieved February 3, 2026, from [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. Retrieved February 3, 2026, from [Link]
-
Lessons from a BACE inhibitor trial: Off-site but not off base. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
Cell Viability, Cytotoxicity & Proliferation Assays. (n.d.). Assay Genie. Retrieved February 3, 2026, from [Link]
-
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Absorption, distribution, and toxicity of per- and polyfluoroalkyl substances (PFAS) in the brain: a review. (2021, November 17). PubMed. Retrieved February 3, 2026, from [Link]
-
A p97/valosin-containing protein inhibitor drug CB-5083 has a potent but reversible off-target effect on phosphodiesterase-6. (2021, April 30). PubMed. Retrieved February 3, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Depletion of CBP is directly linked with cellular toxicity caused by mutant huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acute oral toxicity evaluation of <i>p</i>-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 10. researchgate.net [researchgate.net]
Addressing variability in PF CBP1 response across cell lines
Introduction: The PF-CBP1 Profile
Welcome to the . If you are observing inconsistent data when treating different cell lines with PF-CBP1, you are not alone. This compound functions differently than standard cytotoxic agents.[1]
PF-CBP1 is a highly specific small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP , CREBBP) and p300 (EP300).[1][2][3] Unlike HAT (histone acetyltransferase) inhibitors (e.g., A-485) which block the catalytic acetylation, PF-CBP1 blocks the reading of acetyl-lysine marks.[1]
Key Technical Specifications:
-
Target: CBP and p300 Bromodomains.[2][3][4][5][6][7][8][9][10][11]
-
Selectivity: >100-fold selective over BRD4 (BET family).[1][2][7] This is critical: PF-CBP1 does not produce the broad "BET-inhibitor phenotype" seen with JQ1.[1]
-
Primary Mechanism: Displaces CBP/p300 from chromatin
Reduces enhancer acetylation (H3K27ac) Downregulates oncogenes (c-MYC, IRF4).[1]
Module 1: The Biology of Variability (Why Your Results Differ)
The most common support ticket we receive involves "non-responsive" cell lines.[1] Variability in PF-CBP1 response is rarely a compound failure; it is usually dictated by the Paralog Dependency (Synthetic Lethality) status of your model.[1]
The Synthetic Lethality Mechanism
CBP and p300 are paralogs with high sequence homology and partially redundant functions.
-
Scenario A (Wild Type): In cells with functional CBP and p300, inhibiting one (or partially both) is often tolerated because the other compensates.
-
Scenario B (CBP-Deficient): In cancer cells with a loss-of-function mutation in CREBBP, the cell becomes strictly dependent on p300 for survival.[1] PF-CBP1 treatment pushes the remaining p300 activity below the survival threshold, triggering apoptosis.[1]
Mechanism of Action Diagram
The following diagram illustrates the signaling cascade and where PF-CBP1 intervenes.
Figure 1: Mechanism of Action. PF-CBP1 displaces CBP/p300 from chromatin, leading to a loss of enhancer acetylation (H3K27ac) and subsequent collapse of oncogenic transcription (MYC/IRF4).[1]
Module 2: Troubleshooting Guides & FAQs
Issue 1: "I see no cell death after 48 hours of treatment."
Diagnosis: Epigenetic Lag. Unlike kinase inhibitors that block signaling in minutes, epigenetic remodeling takes time. The depletion of H3K27ac, decay of existing mRNA, and turnover of c-MYC protein must occur before the cell cycle arrests.
-
Solution: Extend your assay duration.
-
Minimum: 5 days.
-
Optimal: 7 days.
-
Readout: Use an endpoint that measures proliferation over time (e.g., CellTiter-Glo) rather than acute apoptosis markers (Annexin V) at early time points.[1]
-
Issue 2: "My IC50 values vary by 100-fold between cell lines."
Diagnosis: Genotypic Context. Check the mutation status of CREBBP and EP300 in your cell lines (use the CCLE database).
-
Sensitive (IC50 < 500 nM): Likely harbor CREBBP or EP300 loss-of-function mutations (e.g., certain DLBCL or lung cancer lines).[1]
-
Resistant (IC50 > 5 µM): Likely Wild-Type (WT) for both paralogs.[1] These cells can buffer the partial inhibition provided by PF-CBP1.[1]
Issue 3: "How do I confirm the drug is working inside the cell?"
Diagnosis: Biomarker Validation. Do not rely solely on viability.[1] You must prove Target Engagement (TE).
-
Primary TE Marker: H3K27ac (Global reduction is hard to see; look for specific enhancer loss via ChIP-seq if possible, or Western Blot for c-MYC).[1]
-
Phenotypic Marker: c-MYC and IRF4 (specifically in Multiple Myeloma).[1]
-
Protocol: Treat for 24 hours (sufficient for molecular markers) before harvesting for Western Blot, even if viability takes 7 days.
Module 3: Validated Experimental Protocols
Protocol A: Long-Term Proliferation Assay (7-Day)
Standard 48h assays often yield False Negatives for PF-CBP1.[1]
Materials:
Workflow:
-
Day 0 (Seeding): Seed cells at low density (1,000 - 2,000 cells/well ). Note: This is critical. If cells reach confluence by Day 4, the drug effect will be masked by contact inhibition.[1]
-
Day 1 (Treatment): Add PF-CBP1 in a 9-point dose curve (e.g., 10 µM down to 1 nM). Final DMSO concentration must be <0.1%.[1][5]
-
Day 4 (Refresh - Optional but Recommended): For fast-growing lines, carefully aspirate 50% of media and replace with fresh media containing fresh compound. PF-CBP1 is relatively stable, but media acidification can affect results.[1]
-
Day 7 (Readout): Add CellTiter-Glo reagent, shake for 2 mins, incubate for 10 mins, and read luminescence.
Protocol B: Western Blot for Target Engagement
Verify the suppression of the downstream effector c-MYC.[1]
Workflow:
-
Treatment: Treat 1x10^6 cells with PF-CBP1 (1 µM) for 24 hours .
-
Lysis: Use RIPA buffer supplemented with Protease Inhibitors AND Deacetylase Inhibitors (e.g., Sodium Butyrate or TSA). Crucial: Preserving acetylation marks is vital if blotting for H3K27ac.[1]
-
Antibodies:
-
Expectation: A >50% reduction in c-Myc protein levels compared to DMSO control.[1]
Decision Tree: Troubleshooting Workflow
Use this logic flow to diagnose experimental issues with PF-CBP1.
Figure 2: Troubleshooting Logic Flow. Follow this path to determine if your issue is biological (genotype) or experimental (timing/conditions).
Summary Data Table: Sensitivity Profiles
The following table summarizes expected responses based on cell line characteristics (Derived from Chekler et al.[1] and Conery et al.).
| Cell Line | Tissue Origin | Genotype Status | Expected PF-CBP1 Response | Biomarker Response |
| LP-1 | Multiple Myeloma | t(4;[1]14) / IRF4 dep.[1] | Sensitive | Downregulation of IRF4 & c-MYC |
| KMS-12-BM | Multiple Myeloma | CREBBP / EP300 WT | Resistant | Minimal c-MYC change |
| H1299 | Lung Carcinoma | EP300 Deficient | Sensitive | G1 Arrest / Apoptosis |
| A549 | Lung Carcinoma | CREBBP/EP300 WT | Resistant | No significant viability loss |
References
-
Piatnitski Chekler, E.L., et al. (2015).[7] Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities.[1][7][8][9][10] Chemistry & Biology, 22(12), 1588–1596.[4][7][9]
- Primary reference for PF-CBP1 structure, selectivity profile, and discovery.
-
Conery, A.R., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma.[1] eLife, 5:e10483.
- Establishes the IRF4/MYC axis mechanism in myeloma.
-
Ogiwara, H., et al. (2016). Targeting the Vulnerability of RB Tumor Suppressor Loss in Triple-Negative Breast Cancer. Cancer Discovery, 6(10).[11] (Referencing the synthetic lethality concept established in Ogiwara et al., Cancer Discov 2015 regarding CBP/p300).
- Foundational paper for the CBP/p300 synthetic lethality mechanism.
Sources
- 1. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PF-CBP1 |CAS:1962928-21-7 Probechem Biochemicals [probechem.com]
- 5. stemcell.com [stemcell.com]
- 6. adooq.com [adooq.com]
- 7. caymanchem.com [caymanchem.com]
- 8. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [helda.helsinki.fi]
Technical Support Center: Optimizing Vehicle Control Formulations for PF-CBP1 Experiments
Welcome to the technical support center for optimizing vehicle control formulations in experiments utilizing PF-CBP1, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vivo and in vitro studies with this potent epigenetic modulator. Here, we address common challenges and provide in-depth, field-proven insights to ensure the scientific integrity and reproducibility of your experimental outcomes.
Introduction: The Critical Role of the Vehicle
The choice of a vehicle for a poorly soluble compound like PF-CBP1 is not merely a matter of solubilization; it is a critical experimental parameter that can significantly influence pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. An inappropriate vehicle can lead to a cascade of issues, including precipitation, toxicity, and direct interference with biological assays, ultimately confounding your results. This guide will provide a logical framework for selecting, preparing, and troubleshooting vehicle formulations to ensure your control group is truly a baseline and not a variable.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers encounter when formulating PF-CBP1.
Q1: My PF-CBP1 is precipitating out of my aqueous-based vehicle upon dilution. What is happening and how can I fix it?
A1: This is a common issue when a drug dissolved in a strong organic solvent (like DMSO) is introduced into an aqueous environment too rapidly. The dramatic change in solvent polarity causes the drug to "crash out" of solution. To address this, a multi-step, sequential dilution approach is recommended. By gradually decreasing the polarity of the solvent system, you can maintain the solubility of PF-CBP1. This typically involves a co-solvent like PEG300 and a surfactant like Tween 80 to create a more stable microenvironment for the hydrophobic compound.
Q2: I've observed lethargy and ruffled fur in my mice treated with the vehicle control. What could be the cause?
A2: These are potential signs of vehicle-induced toxicity. High concentrations of Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) can cause adverse effects, including neurotoxicity and general malaise.[1][2] It is crucial to minimize the concentration of these organic solvents in your final formulation. A thorough review of the literature for the maximum tolerated dose of your specific vehicle combination in your chosen animal model and administration route is essential. Always include a vehicle-only control group to differentiate between vehicle effects and compound-specific toxicity.
Q3: Can my vehicle formulation affect the epigenetic modifications I am studying?
A3: Yes, this is a critical consideration often overlooked. DMSO, a common solvent, has been shown to directly influence the epigenetic landscape by altering DNA methylation and histone modifications.[3][4][5] For example, studies have shown that DMSO can decrease the level of H3K4me3 and affect the expression of epigenetic modifying enzymes.[4] This is particularly relevant when studying CBP/p300, as their primary function is histone acetylation. Therefore, minimizing DMSO concentration and ensuring the vehicle control group is rigorously compared against the treatment group is paramount to correctly attribute any observed changes to the action of PF-CBP1.
Q4: How long is my PF-CBP1 formulation stable once prepared?
A4: The stability of your formulation depends on the specific components, their concentrations, and storage conditions.[6][7][8][9][10][11] Multi-component vehicles, especially those containing water, can be susceptible to microbial growth and chemical degradation of the components over time. It is best practice to prepare formulations fresh before each use.[12] If storage is necessary, it should be for a validated period at a specified temperature (e.g., 4°C), and the solution should be visually inspected for any signs of precipitation or cloudiness before administration.[9] Long-term stability studies under accelerated conditions can help predict the shelf-life of a particular formulation.[13][14]
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common and complex issues encountered during PF-CBP1 experiments.
Troubleshooting Guide 1: Formulation Precipitation
Issue: PF-CBP1 precipitates out of solution during preparation, upon storage, or after administration.
Causality: This is primarily due to the low aqueous solubility of many small molecule inhibitors. The formulation fails to maintain the compound in a solubilized state, leading to the formation of solid particles. This can result in inaccurate dosing and reduced bioavailability.
Step-by-Step Troubleshooting:
-
Review Your Formulation Strategy:
-
Sequential Addition is Key: Are you adding the components in the correct order? A common successful strategy is to first dissolve the compound in a small amount of a strong organic solvent (e.g., DMSO), then add a co-solvent (e.g., PEG300), followed by a surfactant (e.g., Tween 80), and finally, the aqueous component (e.g., saline) is added dropwise while vortexing. This gradual reduction in solvent polarity is crucial.
-
Component Ratios: Are the ratios of your vehicle components optimized? You may need to empirically test different ratios of co-solvents and surfactants to find the optimal balance for PF-CBP1.
-
-
Optimize the Dissolution Process:
-
Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.
-
Gentle Warming: If PF-CBP1 is heat-stable, gentle warming (e.g., to 37°C) can increase its solubility.[12] However, be cautious as this can also accelerate degradation. Always cool the solution to room temperature before administration.
-
-
Consider Alternative Formulations:
-
Cyclodextrins: For particularly challenging compounds, consider using a cyclodextrin-based vehicle. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic core and a hydrophilic exterior that can encapsulate the drug molecule, significantly increasing its aqueous solubility and stability.[15]
-
Data Presentation: Example Formulation Ratios
| Formulation Component | Percentage (v/v or w/v) | Role | Key Considerations |
| DMSO | 5-10% | Primary Solvent | Minimize due to potential for toxicity and epigenetic effects.[1][2][3][4][5] |
| PEG300/PEG400 | 30-40% | Co-solvent | Improves solubility and can enhance bioavailability. |
| Tween 80 | 5-10% | Surfactant/Emulsifier | Prevents aggregation and improves stability in aqueous solution. |
| Saline (0.9% NaCl) | 40-60% | Aqueous Diluent | Should be added last and slowly to prevent precipitation. |
Troubleshooting Guide 2: Vehicle-Induced Toxicity and Artifacts
Issue: The vehicle control group exhibits unexpected biological effects, toxicity, or interferes with downstream assays.
Causality: The components of the vehicle are not biologically inert and can have their own pharmacological effects, which can confound the interpretation of the results for the active compound.
Step-by-Step Troubleshooting:
-
De-risk Vehicle Components:
-
Literature Review: Conduct a thorough search for the known biological effects of each vehicle component. For example, DMSO can act as an anti-inflammatory agent and affect the central nervous system.[3] PEG can cause local irritation at the injection site.
-
Pilot Toxicity Study: Before initiating a large-scale experiment, conduct a small pilot study with the vehicle alone to assess for any overt signs of toxicity (e.g., weight loss, changes in behavior, injection site reactions).
-
-
Minimize Solvent Concentrations:
-
The primary goal should be to use the lowest possible concentration of organic solvents and surfactants that still achieves the required solubility and stability of PF-CBP1.
-
-
Validate Assay Compatibility:
-
Spike-in Controls: To test for assay interference, run your key downstream assays (e.g., histone acetylation western blot, ChIP-qPCR, enzymatic assays) with samples spiked with the vehicle formulation. This will reveal if the vehicle components themselves inhibit or enhance the enzymatic reactions or antibody binding.
-
Surfactant Effects: Be aware that surfactants like Tween 80 can affect enzyme kinetics and protein-protein interactions.[16][17][18]
-
Visualization: Decision Tree for Vehicle Optimization
Caption: A decision tree for systematic vehicle formulation and troubleshooting.
Experimental Protocols
Protocol 1: Preparation of a Standard PF-CBP1 Formulation for In Vivo Studies
This protocol provides a starting point for formulating PF-CBP1 for intraperitoneal (IP) injection. The final concentrations of each component should be optimized for your specific experimental needs.
Materials:
-
PF-CBP1 powder
-
Anhydrous DMSO
-
PEG300 or PEG400
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Prepare a Concentrated Stock Solution: Weigh the required amount of PF-CBP1 and dissolve it in the minimal necessary volume of anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved by vortexing or gentle sonication.
-
Sequential Dilution: a. In a new sterile tube, add the required volume of PEG300. b. To the PEG300, add the appropriate volume of the PF-CBP1 DMSO stock solution. Vortex thoroughly until the solution is clear and homogenous. c. Add the required volume of Tween 80 to the mixture. Vortex again until the solution is clear. d. Slowly, add the sterile saline drop-by-drop while continuously vortexing. This is the most critical step to prevent precipitation.
-
Final Inspection and Use: a. Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear. b. Prepare the formulation fresh on the day of dosing. Do not store for extended periods unless stability has been validated.
Protocol 2: Sterile Filtration of a Viscous Formulation
Issue: Difficulty in sterile filtering a viscous PF-CBP1 formulation.
Causality: High viscosity can make it challenging to pass the formulation through a 0.22 µm filter, potentially leading to filter clogging or failure.
Procedure:
-
Filter Selection: Use a sterile syringe filter with a low protein-binding membrane (e.g., PVDF or PES) and a larger surface area if possible.
-
Pre-warming (optional): If the compound and vehicle components are heat-stable, gently warming the formulation to ~37°C can reduce its viscosity and facilitate filtration.
-
Gentle and Consistent Pressure: Apply steady, gentle pressure to the syringe plunger. Avoid excessive force, which can rupture the filter membrane.
-
Consider a Larger Pore Size Pre-filter: If the solution contains some undissolved particulates, using a pre-filter with a larger pore size (e.g., 0.45 µm) before the final 0.22 µm sterile filtration can prevent clogging.
-
Aseptic Technique: Perform all filtration steps in a laminar flow hood to maintain sterility.
Visualization: Experimental Workflow for Formulation Preparation and Administration
Caption: Workflow for preparing and administering PF-CBP1 formulations.
Conclusion
The successful use of PF-CBP1 in preclinical research hinges on meticulous attention to the formulation of the vehicle control. By understanding the physicochemical properties of the compound and the potential biological activities of the vehicle components, researchers can design and execute experiments that yield clear, interpretable, and reproducible results. This guide provides a framework for troubleshooting common issues, but empirical testing and optimization will always be necessary for each specific experimental context.
References
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. [Link]
-
Gala, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 20-33. [Link]
-
An, G., & Zuo, Z. (2022). Transcriptional and Epigenetic Consequences of DMSO Treatment on HepaRG Cells. International Journal of Molecular Sciences, 23(15), 8272. [Link]
-
Zhang, Y., et al. (2022). Effects of Non-Ionic Surfactant Tween 80 on Enzymatic Saccharification of Avicel and Steam-Exploded Poplar at High Solid Loading. Polymers, 14(19), 4056. [Link]
-
Ma, S., et al. (2019). Effects of dimethyl sulfoxide (DMSO) on DNA methylation and histone modification in parthenogenetically activated porcine embryos. Reproduction, Fertility and Development, 31(10), 1536-1545. [Link]
-
Cheng, H. (2025). Response to: What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate. [Link]
-
Fang, L., et al. (2022). An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues. Plant Methods, 18(1), 38. [Link]
-
Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. [Link]
-
Pica, S., et al. (2025). Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. JACS Au. [Link]
-
Pop, R., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(8), 1573. [Link]
-
Allen, L. V. (1998). Stability of extemporaneous suspensions of carbamazepine. American Journal of Health-System Pharmacy, 55(17), 1804-1807. [Link]
-
Tuntijarukij, N., et al. (2023). Effects of Tween 80 on the liquid fermentation of Lentinus edodes. PLoS ONE, 18(3), e0282928. [Link]
-
Van de Velde, S., et al. (2023). Model-Informed Drug Development of a Sustained Release Formulation of Flucytosine in the Treatment of Cryptococcal Meningitis: A Case Study Using Physiologically Based Pharmacokinetic Modeling. Clinical Pharmacology & Therapeutics, 114(3), 643-653. [Link]
-
University of Washington Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. [Link]
-
Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106-5119. [Link]
-
BSAVA. (2023). BSAVA Guide to the Use of Veterinary Medicines. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 5 C: Stability Testing of Biotechnological/Biological Products. [Link]
-
Tuntijarukij, N., et al. (2023). Effects of Tween 80 on the liquid fermentation of Lentinus edodes. PLoS ONE, 18(3), e0282928. [Link]
-
Levy, E., et al. (2003). Effect of a Surfactant, Tween 80, on the Formation and Secretion of Chylomicrons in the Rat. Journal of Nutritional Biochemistry, 14(1), 35-42. [Link]
-
Ma, S., et al. (2019). Effects of dimethyl sulfoxide (DMSO) on DNA methylation and histone modification in parthenogenetically activated porcine embryos. Reproduction, Fertility and Development, 31(10), 1536-1545. [Link]
-
University of Washington Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. [Link]
-
Geng, A., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 406. [Link]
-
D'Arcy, B. M., et al. (2017). Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition. Cell Reports, 18(1), 250-262. [Link]
-
Wang, J., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 37(7), 423-428. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
Novus Biologicals. (2012, September 17). Chromatin Immunoprecipitation Visual Protocol [Video]. YouTube. [Link]
-
Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106-5119. [Link]
-
Intertek. (n.d.). ICH STABILITY STORAGE & cGMP STABILITY STUDIES. [Link]
-
Certara. (n.d.). Advancing Biopharmaceutics & Drug Formulation Using In Silico Modeling. [Link]
-
Merck Manuals. (n.d.). Routes of Administration and Dosage Forms of Drugs. [Link]
-
Hussain, M. A., et al. (2025). A Solubility and Related Physicochemical Property Comparison of Buprenorphine and Its 3-Alkyl Esters. Pharmaceutical Research, 12(4), 577-581. [Link]
-
Tokunaga, H., et al. (2020). [Exploration of Epigenetic Changes and DNA Methylation Markers Associated with Liver Tumors Induced by Inorganic Arsenite Exposure in Mice]. Yakugaku Zasshi, 140(11), 1331-1339. [Link]
-
Yin, S., et al. (2020). DMSO impairs the transcriptional program for maternal-to-embryonic transition by altering histone acetylation. Cell Death & Disease, 11(1), 53. [Link]
-
Shadrin, A., et al. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, 17(1), 123. [Link]
-
Katt, W. P. (2017). Response to: How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Gaertner, D. J., et al. (2007). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal, 48(4), 301-313. [Link]
-
Wang, L., et al. (2018). Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. Journal of Medicinal Chemistry, 61(15), 6648-6663. [Link]
-
Tuntijarukij, N., et al. (2023). Effects of Tween 80 on the liquid fermentation of Lentinus edodes. PLoS ONE, 18(3), e0282928. [Link]
-
Crystal Pharmatech. (n.d.). Case Study. [Link]
-
He, Z., et al. (2020). Engineered nanoparticle-induced epigenetic changes: An important consideration in nanomedicine. Acta Biomaterialia, 117, 1-13. [Link]
-
Avdeef, A. (2011). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. ADMET & DMPK, 1(1), 1-22. [Link]
-
Fang, L., et al. (2023). Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins. STAR Protocols, 4(1), 101956. [Link]
-
Sefa, A., et al. (2021). Effects of Olive Oil and Tween 80 on Production of Lipase by Yarrowia Yeast Strains. Molecules, 26(11), 3206. [Link]
-
Miles, L. (2025). Response to: How to improve the solubility of Atrasentan? ResearchGate. [Link]
-
Geng, A., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 406. [Link]
-
O'Dwyer, P. J., et al. (2019). Supersaturation Potential of Amorphous Active Pharmaceutical Ingredients after Long-Term Storage. Molecular Pharmaceutics, 16(9), 3878-3889. [Link]
Sources
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic regulation of cardiovascular diseases induced by behavioral and environmental risk factors: Mechanistic, diagnostic, and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional and Epigenetic Consequences of DMSO Treatment on HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dimethyl sulfoxide (DMSO) on DNA methylation and histone modification in parthenogenetically activated porcine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bsavalibrary.com [bsavalibrary.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 10. pharmetheus.com [pharmetheus.com]
- 11. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epigenetic Mechanisms of ART-Related Imprinting Disorders: Lessons From iPSC and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detecting PF CBP1 Degradation Products in Stored Samples
A Senior Application Scientist's Guide for Researchers
Disclaimer: The protein "PF CBP1" is used throughout this guide as a representative model. The principles, protocols, and troubleshooting steps described are broadly applicable to the stability and degradation analysis of many recombinant proteins, particularly calcium-binding proteins. Researchers should adapt these guidelines based on the specific characteristics of their protein of interest.
Introduction
Ensuring the structural and functional integrity of purified proteins during storage is a cornerstone of reliable and reproducible research.[1] Protein degradation is a common challenge that can arise from various chemical and physical instabilities, leading to loss of activity, aggregation, or misleading experimental results.[2] This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating the degradation of protein samples, using a hypothetical Plasmodium falciparum calcium-binding protein (this compound), during storage. As calcium-binding proteins often rely on ion coordination for stability, their degradation pathways can have unique considerations.[3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding protein stability and degradation.
Q1: What are the most common signs of this compound degradation in a stored sample?
A1: Signs of degradation can be both visible and invisible:
-
Appearance of Lower Molecular Weight Bands: On an SDS-PAGE gel, new bands appearing below the main band of your intact protein are a classic indicator of proteolytic cleavage.[4]
-
Loss of Biological Activity: For enzymes or binding proteins, a reduction in specific activity over time is a strong, albeit indirect, sign of degradation, which may involve subtle changes like oxidation that are not visible on a gel.[2]
-
Formation of Aggregates: You might observe visible precipitation in your sample tube or the appearance of high-molecular-weight species in non-reducing SDS-PAGE or Size-Exclusion Chromatography (SEC).[5]
-
Changes in Chromatographic Profile: When analyzed by High-Performance Liquid Chromatography (HPLC), degraded samples may show new peaks, shoulder peaks, or a decrease in the main peak's area.[6]
Q2: What are the primary causes of protein degradation during storage?
A2: Degradation is primarily driven by two types of instability: chemical and physical.
-
Chemical Instability: This involves the modification of the protein's covalent structure. Key mechanisms include:
-
Proteolysis: Enzymatic cleavage of peptide bonds by contaminating proteases.[4][7] This is a major concern during purification and storage.[8]
-
Oxidation: Modification of amino acid side chains, particularly methionine and cysteine, by reactive oxygen species.[9][10] This can be induced by exposure to metals or light.[11]
-
Deamidation: The spontaneous hydrolysis of the side chain amide group on asparagine and glutamine residues, which introduces a negative charge and can alter structure and function.[9][12][13]
-
-
Physical Instability: This involves changes to the protein's higher-order structure (secondary, tertiary, quaternary).
Q3: How can I proactively prevent or minimize this compound degradation?
A3: Proper storage is key. The optimal conditions are protein-specific, but general best practices include:
-
Low Temperature Storage: For long-term storage, -80°C or liquid nitrogen is ideal to minimize most enzymatic and chemical reactions.[17] For short-term use, 4°C is often acceptable.[18][19]
-
Use of Additives: Include stabilizing agents in your storage buffer.
-
Protease Inhibitors: Add a protease inhibitor cocktail during purification and into the final storage buffer to block enzymatic degradation.[8][20][21]
-
Cryoprotectants: Add glycerol (typically 25-50%) or ethylene glycol to prevent the formation of damaging ice crystals during freezing.[15][19]
-
Reducing Agents: For proteins with critical free cysteine residues, include DTT or β-mercaptoethanol (1-5 mM) to prevent oxidation.[17]
-
Calcium (for CBPs): For calcium-binding proteins like this compound, the presence of calcium in the buffer is often critical for maintaining a stable, folded conformation.[3][22]
-
-
Optimal Protein Concentration and pH: Store proteins at a concentration >1 mg/mL to reduce surface adsorption and inactivation.[2][19] Maintain the pH with a suitable buffer where the protein is most stable.
-
Aliquoting: Freeze your protein in single-use aliquots to avoid repeated freeze-thaw cycles, which are highly damaging.[2][16]
Part 2: In-Depth Troubleshooting & Investigation
This section provides structured, Q&A-based guides for resolving specific experimental observations.
Problem 1: "My SDS-PAGE gel shows multiple bands below my target protein. Is this this compound degradation, and how do I confirm it?"
This is a strong indication of proteolytic cleavage. The goal is to confirm that these smaller bands are derived from your protein of interest.
Causality & Logic:
Proteases, either co-purified from the expression host or introduced adventitiously, can remain active even at low temperatures and cleave your protein at specific sites.[23] Confirming the identity of these fragments is the first step toward diagnosing and solving the problem.
Troubleshooting Workflow:
Caption: Workflow to confirm and characterize proteolytic degradation.
Experimental Protocol: Western Blot Confirmation
-
Run Parallel Gels: Load your stored this compound sample on two identical SDS-PAGE gels.
-
Stain One, Transfer One: Stain one gel with Coomassie Blue to visualize the total protein profile. Transfer the other gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody specific to this compound overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and develop the blot using an ECL substrate.
-
Analysis: Compare the Western blot to the Coomassie-stained gel. If the lower molecular weight bands on the gel are also detected on the blot, it confirms they are degradation products of this compound.
Problem 2: "My protein's activity is low, but my SDS-PAGE gel looks clean. What's causing this 'invisible' degradation?"
A single, clean band on a gel does not guarantee a fully active, homogenous protein. Subtle chemical modifications can abolish function without significantly altering molecular weight.
Causality & Logic:
Chemical modifications like oxidation or deamidation add or remove small chemical groups, causing mass shifts that are too small to be resolved by SDS-PAGE.[9][10] These changes can disrupt active sites or binding interfaces, leading to a loss of function. More sensitive analytical techniques are required to detect them.
Troubleshooting Workflow:
Caption: Workflow for investigating non-visible protein degradation.
Experimental Protocol: Introduction to Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for detecting subtle modifications.[20]
-
Sample Preparation: Desalt your protein sample using a suitable method (e.g., buffer exchange spin column) to remove interfering salts and additives.
-
Intact Mass Analysis:
-
Inject the desalted protein into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
The mass spectrometer will measure the precise molecular weight of the intact protein.
-
Interpretation: Compare the measured mass to the theoretical mass. A mass increase of +16 Da per modification often indicates oxidation. A +1 Da shift can indicate deamidation.
-
-
Peptide Mapping (for localization):
-
Denature, reduce, and alkylate your protein sample.
-
Digest the protein into smaller peptides using a specific protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.[24]
-
Interpretation: Specialized software can identify peptides that have a mass shift corresponding to a modification, thus pinpointing the exact amino acid residue that has been altered.
-
Problem 3: "My protein sample has become cloudy, or I see high molecular weight (HMW) species on my chromatogram. Is this aggregation?"
Yes, this is a classic sign of aggregation, which is a form of physical instability. Aggregation can be caused by degradation, as cleaved or modified proteins may expose hydrophobic regions that promote self-association.
Causality & Logic:
Stresses like improper pH, high temperature, or freeze-thaw cycles can cause proteins to partially unfold.[11] These unstable intermediates can then aggregate to form soluble oligomers or large, insoluble precipitates. Size-Exclusion Chromatography (SEC) is the gold standard for quantifying soluble aggregates.[25][26][27]
Troubleshooting & Data Interpretation Table
| Analytical Technique | Observation | Probable Cause | Recommended Action |
| Visual Inspection | Sample is cloudy or has visible precipitate. | Formation of large, insoluble aggregates. | Centrifuge the sample. Analyze the supernatant for remaining soluble protein. Re-evaluate storage buffer (pH, ionic strength, additives). |
| Size-Exclusion HPLC | New peaks eluting before the main monomer peak. | Formation of soluble dimers, trimers, or higher-order oligomers.[28] | Quantify the percentage of monomer vs. HMW species. Optimize formulation by screening different buffers, pH, and excipients. Consider a "forced degradation" study.[11][29][30][31] |
| Non-Reducing SDS-PAGE | Bands appearing at 2x, 3x, etc., the monomer MW. | Covalent, disulfide-linked aggregates. | Compare with a reducing SDS-PAGE gel. If HMW bands disappear upon reduction, confirm disulfide-linked aggregation. Ensure adequate reducing agent in the storage buffer if needed. |
Part 3: Best Practices for Sample Storage
Proactive measures are the most effective strategy for preventing degradation.
| Parameter | Recommendation for this compound | Rationale |
| Temperature | Long-term: -80°C.[17] Short-term (days): 4°C.[19] | Minimizes enzymatic activity and chemical reactions. Avoids damaging freeze-thaw cycles for frequently used samples.[16] |
| Buffer pH | Screen a pH range (e.g., 6.0-8.0) to find the point of maximum stability. | Protein stability is highly pH-dependent. Extreme pH can cause denaturation and aggregation. |
| Additives | Protease Inhibitor Cocktail: Add during final purification step.Glycerol: 25-50% for -20°C storage.CaCl₂: 1-5 mM (empirically determined). | Inhibits residual proteases.[8] Acts as a cryoprotectant.[19] Calcium is often essential for the structural integrity of calcium-binding proteins.[3][22] |
| Aliquoting | Prepare single-use aliquots in low-protein-binding tubes. | Avoids repeated freeze-thaw cycles, a major cause of physical denaturation and aggregation.[2] |
References
-
Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978. [Link]
-
Protein storage: How to increase protein stability? Single Use Support. (2024). [Link]
-
Does Protein Degradation Affect Mass Spectrometry Identification. Mtoz Biolabs. [Link]
-
Keeping Your Cool When Storing Purified Protein. Biocompare. (2015). [Link]
-
Post-translational modification. Wikipedia. [Link]
-
Catak, S., Fragai, M., & Luchinat, C. (2023). Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. International Journal of Molecular Sciences, 24(13), 11068. [Link]
-
Proteomic analysis of protein deamidation. PubMed. (2014). [Link]
-
What is the best formulation for recombinant protein stability during freezing? ResearchGate. (2021). [Link]
-
Protein Storage For Protein Stability And Less Protein Degradation. G-Biosciences. (2018). [Link]
-
Wang, W. (2011). Forced degradation of therapeutic proteins. TrAC Trends in Analytical Chemistry, 30(4), 543-553. [Link]
-
Fekete, S., Beck, A., Veuthey, J. L., & Guillarme, D. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of pharmaceutical and biomedical analysis, 101, 161–173. [Link]
-
Why do I need a protease inhibitor? G-Biosciences. (2015). [Link]
-
van der Veen, D., van der Sloot, A. M., van der Laan, J. M., & Dijkstra, B. W. (2012). The role of calcium ions in the stability and instability of a thermolysin-like protease. The FEBS journal, 279(5), 864–874. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
Best Practices for Recombinant Protein Storage & Stability. Genext Genomics. [Link]
-
Al-Majdoub, M., Opitz, E., Rehhahn, J., Reichel, A., & Koy, C. (2016). Plasma degradome affected by variable storage of human blood. Clinical proteomics, 13, 23. [Link]
-
Liu, C., Tolic, N., & Pasa-Tolic, L. (2011). Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins. Journal of the American Society for Mass Spectrometry, 22(11), 2000–2009. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 223–244. [Link]
-
Protein Forced Degradation Studies. Intertek. [Link]
-
Simpson, R. J. (2010). Stabilization of proteins for storage. Cold Spring Harbor protocols, 2010(5), pdb.top79. [Link]
-
Strausberg, S. L., Alexander, P. A., Wang, L., & Bryan, P. N. (1995). A Weak Calcium Binding Site in Subtilisin BPN' Has a Dramatic Effect on Protein Stability. Journal of the American Chemical Society, 117(12), 3389–3394. [Link]
-
Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC International. [Link]
-
D'Amici, G. M., Rinalducci, S., & Zolla, L. (2011). Proteomic Analysis of RBC Membrane Protein Degradation during Blood Storage. Journal of proteome research, 10(1), 198–207. [Link]
-
High-Efficiency Protein Purification by HPLC. Phenomenex. (2025). [Link]
-
Proteolysis. Wikipedia. [Link]
-
Ben-Nissan, G., & Sharon, M. (2025). Tracking proteasome degradation: A cross-organ analysis via intact degradomics mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 122(8), e2315758121. [Link]
-
Stabilization of Proteins for Storage. ResearchGate. (2025). [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]
-
Bertini, I., Lelli, M., & Luchinat, C. (2016). Calcium Binding and Disulfide Bonds Regulate the Stability of Secretagogin towards Thermal and Urea Denaturation. PloS one, 11(11), e0165706. [Link]
-
Sharma, S. K. (2018). HPLC METHOD DEVELOPMENTFOR PROTEINSAND POLYPEPTIDES. International Journal of Pharmaceutical Sciences and Research, 9(7), 2697-2708. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Mackie, M., Wadsworth, C., & von Tersch, M. (2023). Benchmarking the identification of a single degraded protein to explore optimal search strategies for ancient proteins. bioRxiv. [Link]
-
Effects of Storage Time and Exogenous Protease Inhibitors on Plasma Protein Levels. The American Journal of Pathology. [Link]
-
Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Shimadzu. [Link]
-
Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]
-
Geva, M., & Leader, Y. (2016). Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides. Molecular cell, 62(1), 130–141. [Link]
-
Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]
-
Smith, A. W., & Chapman, M. D. (2022). Calcium-binding proteins as allergens. Frontiers in Allergy, 3, 989684. [Link]
-
Otlewski, J., & Apostoluk, W. (2004). The many faces of protease–protein inhibitor interaction. EMBO reports, 5(7), 679–684. [Link]
-
Calcium-Binding Proteins in the Nervous System during Hibernation: Neuroprotective Strategies in Hypometabolic Conditions? MDPI. [Link]
Sources
- 1. susupport.com [susupport.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Calcium Binding and Disulfide Bonds Regulate the Stability of Secretagogin towards Thermal and Urea Denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Protein Degradation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deamidation and Oxidation Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Forced degradation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic analysis of protein deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From the freezer to the future: what happens to your samples after storage | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. genextgenomics.com [genextgenomics.com]
- 18. biocompare.com [biocompare.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Does Protein Degradation Affect Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 22. The role of calcium ions in the stability and instability of a thermolysin-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. lcms.cz [lcms.cz]
- 28. goldbio.com [goldbio.com]
- 29. Protein Forced Degradation Studies [intertek.com]
- 30. biopharmaspec.com [biopharmaspec.com]
- 31. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Overcoming low bioavailability of PF CBP1 in animal studies
Technical Support Center: Optimizing In Vivo Delivery of PF-CBP1
Executive Summary & Diagnostic Framework
The Core Issue: Researchers frequently encounter "low bioavailability" with PF-CBP1 (a specific chemical probe for the CREB-binding protein bromodomain). It is critical to distinguish between solubility-limited absorption (the compound precipitates before entering the blood) and metabolic clearance (the liver destroys the compound immediately).
Compound Profile (PF-CBP1):
-
Physicochemical Limitation: High lipophilicity (LogP > 3.5) and poor aqueous solubility.
-
Metabolic Limitation: High intrinsic clearance (
), making oral (PO) dosing ineffective due to first-pass metabolism.
Decision Matrix: Use the following logic flow to determine your troubleshooting pathway.
Figure 1: Diagnostic workflow for identifying the root cause of low bioavailability.
Troubleshooting Guide: Formulation & Solubility
Q: My PF-CBP1 precipitates immediately when I add saline or PBS. How do I keep it in solution?
A: PF-CBP1 is highly lipophilic. Simple aqueous buffers (PBS/Saline) will cause immediate "crashing out," leading to erratic absorption and peritoneal irritation. You must use a co-solvent system or a complexing agent.
Recommended "Gold Standard" Vehicle for IP/SC Dosing: Do not use 100% DMSO. It causes hemolysis and peritonitis. Use the following formulation, which balances solubility with tolerability.
| Component | Percentage (v/v) | Function | Order of Addition (CRITICAL) |
| 1. DMSO | 10% | Primary Solvent | Step 1: Dissolve dry powder fully in DMSO. Vortex until clear. |
| 2. PEG 400 | 40% | Co-solvent | Step 2: Add PEG 400 to the DMSO mixture. Vortex. |
| 3. Tween 80 | 5% | Surfactant | Step 3: Add Tween 80. Vortex. |
| 4. Saline (0.9%) | 45% | Diluent | Step 4: Add Saline slowly (dropwise) while vortexing to prevent shock precipitation. |
Alternative: Cyclodextrin Formulation (Better for SC/IV) If the PEG/DMSO vehicle causes irritation, use 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Protocol: Dissolve PF-CBP1 in a small volume of DMSO (5% final volume), then add slowly to the pre-made 20% HP-β-CD solution with continuous sonication at 37°C.
Troubleshooting Guide: Pharmacokinetics (PK)
Q: I achieved a clear solution, but plasma concentrations drop to near zero within 1 hour. Why?
A: You are likely observing rapid metabolic clearance . PF-CBP1 was designed primarily as an in vitro probe. In rodents, it often undergoes rapid oxidation by liver microsomes (CYP450 enzymes).
Troubleshooting Steps:
-
Stop Oral Dosing (PO): Oral administration subjects the compound to "first-pass metabolism" in the liver before it reaches systemic circulation. For PF-CBP1, bioavailability (%F) via PO is often <5%.
-
Switch to Intraperitoneal (IP) or Subcutaneous (SC):
-
IP: Enters the portal vein (still some liver effect) but absorption is faster.
-
SC: Bypasses the initial liver pass, draining into the lymphatic/venous system. This often extends the half-life (
).
-
-
Dosing Frequency: Due to the short half-life, a single daily dose (QD) is insufficient to maintain target inhibition. You must likely dose BID (twice daily) or TID (three times daily) .
Q: Can I use a continuous infusion? A: Yes. If SC injections fail to maintain levels, use an Alzet Osmotic Pump .
-
Vehicle for Pump: 50% DMSO / 50% PEG 400 is often required for high concentration stability in the pump reservoir (verify compatibility with specific pump model).
Strategic Pivot: When to Switch Compounds
Q: I have tried everything, but PF-CBP1 is not showing efficacy in my tumor model. What now?
A: It is scientifically prudent to acknowledge that PF-CBP1 may not be suitable for in vivo efficacy studies due to its PK properties. You should consider switching to an analog optimized for animal studies.
Validated In Vivo Alternatives:
-
If you need HAT Inhibition (Catalytic):
-
Compound: A-485
-
Why: A-485 is a potent, selective catalytic inhibitor of p300/CBP with optimized pharmacokinetic properties for rodent studies. It has demonstrated tumor growth inhibition in xenograft models [1].[3]
-
Dosing: Typically 30–100 mg/kg BID (PO or IP).
-
-
If you need Bromodomain Inhibition:
-
Compound: I-CBP112
-
Why: While also a probe, I-CBP112 has been successfully used in murine leukemia models (MLL-AF9) to reduce leukemogenesis [2].[2]
-
Note: Even I-CBP112 requires aggressive formulation (similar to the Table above).
-
Comparison of Tools:
| Feature | PF-CBP1 | A-485 | I-CBP112 |
| Primary Target | CBP Bromodomain | CBP/p300 HAT Domain | CBP/p300 Bromodomain |
| Mechanism | Reader Inhibition | Writer Inhibition | Reader Inhibition |
| In Vivo Utility | Low (Poor PK) | High (Optimized) | Moderate (Proof of Concept) |
| Key Reference | Fedlak et al. | Lasko et al. [1] | Picaud et al. [2] |
Experimental Protocol: Single-Dose PK Pilot
Before running a full efficacy study, perform this "Snapshot PK" to validate your vehicle.
Reagents:
-
Male C57BL/6 Mice (n=3 per timepoint).
-
PF-CBP1 formulated in 10% DMSO/40% PEG400/5% Tween80/45% Saline.
Workflow:
-
Dose: Administer 10 mg/kg via IP injection .
-
Sampling: Collect plasma at 15 min, 1 hr, 3 hr, and 6 hr.
-
Analysis: LC-MS/MS.
-
Success Criteria:
- > 1 µM (to ensure target engagement).
-
Plasma concentration at 6 hr >
(approx. 100-200 nM).
Figure 2: Workflow for validating PF-CBP1 bioavailability before efficacy trials.
References
-
Lasko, L. M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature, 550(7674), 128–132. [Link]
-
Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106–5119. [Link]
-
Structural Genomics Consortium (SGC). PF-CBP1 Chemical Probe Profile. [Link]
Sources
- 1. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Resolving inconsistent IC50 values for PF CBP1 in enzyme assays
Technical Support Center: PF-CBP1 Enzyme Assays
A Guide to Resolving Inconsistent IC50 Values
Welcome to the technical support center for PF-CBP1 assays. As a Senior Application Scientist, I've designed this guide to help you troubleshoot and resolve common issues leading to variability in half-maximal inhibitory concentration (IC50) values for PF-CBP1, a selective inhibitor of the CBP/p300 bromodomain. This resource provides in-depth explanations, validated protocols, and logical workflows to ensure your experimental results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for PF-CBP1 different from published data?
This is a common and important question. An IC50 value is not an absolute constant but is highly dependent on the specific conditions of the assay used. Published IC50 values for PF-CBP1 against the CREBBP bromodomain are approximately 125 nM, and against p300, around 363 nM.[1] However, variations can arise from several key factors:
-
Assay Technology: Different measurement technologies, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), or radiometric assays, have distinct sensitivities and are susceptible to different types of interference.[2][3][4]
-
Reagent Concentrations: The concentrations of the enzyme (CBP/p300) and the substrate (e.g., an acetylated histone peptide) are critical. PF-CBP1 is a competitive inhibitor, meaning it competes with the natural substrate for the bromodomain's binding pocket.[5] According to the principles of enzyme kinetics, the apparent potency (IC50) of a competitive inhibitor is directly influenced by the substrate concentration.[6][7]
-
Buffer Composition: pH, salt concentration, and the presence of detergents can all affect protein conformation and binding interactions, thereby influencing the measured IC50.
-
Incubation Times and Temperature: Assays that have not reached equilibrium will yield variable results. Incubation times must be sufficient for the binding reaction between the enzyme, substrate, and inhibitor to stabilize.
Q2: What is the mechanism of action for PF-CBP1, and why does it matter for my assay?
PF-CBP1 functions as a competitive inhibitor of the CBP/p300 bromodomain.[5] This domain is responsible for recognizing and binding to acetylated lysine residues on proteins, most notably histones. By binding to this pocket, PF-CBP1 prevents CBP/p300 from localizing to chromatin and carrying out its function as a transcriptional co-activator.
Understanding this competitive mechanism is crucial for assay design. In a competitive inhibition model, a higher concentration of the substrate will require a higher concentration of the inhibitor to achieve the same level of inhibition, resulting in an increased apparent IC50 value.[7] Therefore, maintaining a consistent and well-defined substrate concentration is paramount for reproducible results.
Troubleshooting Workflow: A Systematic Approach
When faced with inconsistent IC50 values, a systematic approach is the most effective way to identify the root cause. The following workflow provides a logical sequence of checks and optimizations.
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", size="7.6,7.6", ratio="compress"]; node [shape="record", style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Start: Inconsistent PF-CBP1 IC50 Values", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_check [label="Step 1: Reagent Integrity Check |{Verify PF-CBP1 concentration and purity|Check enzyme activity and substrate integrity|Ensure buffer components are correct}"]; assay_params [label="Step 2: Assay Parameter Review |{Substrate Concentration (vs. Km)|Enzyme Concentration|Incubation Time & Temperature}"]; tech_specific [label="Step 3: Technology-Specific Issues |{TR-FRET: Check fluorophores, quenching|AlphaLISA: Bead-light sensitivity, hook effect|General: Plate type, pipetting accuracy}"]; data_analysis [label="Step 4: Data Analysis & Curve Fitting |{Review raw data for outliers|Ensure proper normalization|Use 4-parameter logistic (4PL) model}"]; conclusion [label="Resolved: Consistent IC50 Values", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagent_check; reagent_check -> assay_params [label="Reagents OK"]; assay_params -> tech_specific [label="Parameters Validated"]; tech_specific -> data_analysis [label="Technology Optimized"]; data_analysis -> conclusion [label="Analysis Confirmed"]; } pndot Caption: A systematic workflow for troubleshooting inconsistent IC50 values.
Deep Dive: Troubleshooting Guides
Guide 1: Reagent Quality and Handling
Inaccurate results often originate from compromised reagents. Before optimizing assay parameters, ensure the integrity of your core components.
Q: How can I be sure my PF-CBP1 stock solution is accurate?
A: Compound integrity is a critical first step.
-
Solubility: Ensure PF-CBP1 is fully dissolved in a suitable solvent (e.g., DMSO) at the stock concentration. Precipitates will lead to inaccurate dilutions. Gentle warming or vortexing may be required.
-
Concentration Verification: If possible, verify the concentration of your stock solution using an orthogonal method, such as UV-Vis spectroscopy, if an extinction coefficient is known.
-
Storage and Stability: Aliquot your PF-CBP1 stock to minimize freeze-thaw cycles. Store desiccated at -20°C or -80°C, protected from light.
-
Serial Dilutions: When preparing your dilution series for the IC50 curve, use calibrated pipettes and ensure thorough mixing at each step.[8] Preparing a larger volume of each dilution can help minimize pipetting errors.[8]
Q: My enzyme (CBP/p300) seems to have low activity. How does this affect my results?
A: Low or variable enzyme activity will directly impact assay performance and IC50 values.
-
Activity Titration: Always perform an enzyme titration experiment to determine the optimal concentration to use. The goal is to use a concentration that yields a robust signal well above background but remains on the linear portion of the activity curve. This ensures the reaction rate is proportional to the enzyme concentration.[9]
-
Handling: Recombinant enzymes are sensitive. Avoid vigorous vortexing, which can cause denaturation. Mix gently by inversion. Store in aliquots at -80°C and keep on ice when in use.
Guide 2: Optimizing Assay Parameters
As PF-CBP1 is a competitive inhibitor, its IC50 is highly sensitive to the concentration of the competing substrate.
Q: What is the optimal substrate concentration for my assay?
A: The relationship between IC50, the inhibitor's dissociation constant (Ki), and the substrate concentration is defined by the Cheng-Prusoff equation . For competitive inhibitors, this relationship highlights that the IC50 value increases linearly with the substrate concentration.
For routine IC50 determination of competitive inhibitors, it is often recommended to use a substrate concentration equal to or near its Michaelis constant (Km).[6] This provides a good balance, ensuring a measurable reaction rate without requiring excessively high inhibitor concentrations.
| Parameter | Effect on Apparent IC50 of PF-CBP1 | Rationale |
| ↑ Substrate Conc. | Increases | More substrate is present to compete with the inhibitor for the bromodomain binding pocket, requiring a higher inhibitor concentration for 50% inhibition. |
| ↓ Substrate Conc. | Decreases | Less competition from the substrate allows the inhibitor to bind more readily, lowering the concentration needed for 50% inhibition. |
| ↑ Enzyme Conc. | No significant change (in theory) | In a well-controlled assay under initial velocity conditions, the IC50 should be independent of the enzyme concentration. However, very high concentrations can lead to ligand depletion, artifactually increasing the IC50. |
| ↑ Incubation Time | Stabilizes | If the initial incubation was too short, allowing the assay to reach equilibrium will provide a more consistent and accurate IC50. |
Protocol: Determining Optimal Enzyme and Substrate Concentrations
This protocol is designed for a generic 384-well plate TR-FRET or AlphaLISA assay format.
-
Enzyme Titration:
-
Prepare a series of 2-fold dilutions of the CBP/p300 enzyme in assay buffer.
-
Add a fixed, non-saturating concentration of the acetylated histone substrate to all wells.
-
Add the detection reagents (e.g., TR-FRET antibody pair or AlphaLISA beads).[10][11]
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Read the plate.
-
Plot the signal versus enzyme concentration and select a concentration from the early linear phase of the curve.
-
-
Substrate (Histone Peptide) Titration (Km Determination):
-
Use the optimal enzyme concentration determined in Step 1.
-
Prepare a series of 2-fold dilutions of the histone peptide substrate.
-
Add the enzyme and detection reagents.
-
Incubate and read the plate.
-
Plot the signal versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km. For subsequent IC50 experiments, use a substrate concentration at or near this Km value.
-
dot digraph "Assay_Optimization_Flow" { graph [fontname="Arial", fontsize=12, rankdir="TB", size="7.6,7.6", ratio="compress"]; node [shape="record", style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Start: Assay Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme_titration [label="1. Enzyme Titration |{Goal: Find concentration in linear range|Method: Vary [Enzyme], keep [Substrate] fixed}"]; substrate_titration [label="2. Substrate Titration (Km)|{Goal: Determine Km|Method: Vary [Substrate], use optimal [Enzyme]}"]; ic50_run [label="3. Definitive IC50 Experiment|{Use optimal [Enzyme]|Use [Substrate] ≈ Km|Perform PF-CBP1 dilution series}"];
start -> enzyme_titration; enzyme_titration -> substrate_titration [label="Optimal [Enzyme] selected"]; substrate_titration -> ic50_run [label="Km value determined"]; } pndot Caption: Workflow for optimizing key assay parameters before IC50 determination.
Guide 3: Data Analysis and Interpretation
The way you analyze your data is just as important as how you generate it.
Q: How should I fit my dose-response curve?
A: Dose-response data for IC50 determination should be analyzed using a non-linear regression model.
-
Four-Parameter Logistic (4PL) Model: This is the standard model for fitting sigmoidal dose-response curves.[12] It accounts for the top and bottom plateaus of the curve, the slope (Hill coefficient), and the IC50.
-
Data Normalization: Normalize your data by defining 100% activity from no-inhibitor (DMSO) controls and 0% activity from high-concentration inhibitor or no-enzyme controls.
-
Curve Quality: A good quality curve should have a slope factor (Hill slope) close to -1. The top and bottom plateaus should be well-defined, and the R-squared value should be >0.95. Ensure you have at least two data points on both the upper and lower plateaus of the curve for an accurate fit.[13]
References
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Tipton, K. F., & Boyce, S. (2000). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 7(2), 199-217.
- Lasko, L. M., et al. (2017). CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers. Cancers, 9(7), 85.
- Chen, T., et al. (2018). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Methods in Molecular Biology, 1787, 149-163.
- Hosse, R. J., & Baer, M. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 417(2), 237-245.
- Hoffmann, O. I., et al. (2019). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. BMC Cancer, 19(1), 856.
- Sun, Y., et al. (2022). CBP/p300 bromodomain: new promising epigenetic target. Visualized Cancer Medicine, 2(1), 1-13.
-
Scientific Diagram. Cellular AlphaLISA assay development to detect bromodomain–histone H3... [Link]
-
BMG LABTECH. TR-FRET Measurements. [Link]
- Vankayalapati, H. (2007). Enzyme Inhibition. Methods in Molecular Biology, 402, 1-14.
-
BPS Bioscience. CREBBP Inhibitor Screening Assay Kit. [Link]
- Zhang, Y., et al. (2024). Beyond Binding Affinity: Detailed Profiling of Protein–Ligand Interactions with Time-Resolved FRET. Analytical Chemistry.
- Bond, M. J., et al. (2022). Targeting CBP and p300: Emerging Anticancer Agents. Molecules, 27(19), 6296.
- Welti, J., et al. (2017). Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prostate Cancer. Cancer Research, 77(20), 5564–5575.
-
Reddit. (2023). Proper IC50 Preparation Help Request. r/labrats. [Link]
-
Reaction Biology. CBP Histone Acetyltransferase Assay Service. [Link]
- Northrop, D. B. (1998). Understanding Enzyme Inhibition.
-
Molecular Devices, LLC. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]
- Gacias, M., et al. (2014). A bead-based proximity assay for BRD4 ligand discovery. Methods in Molecular Biology, 1168, 101-115.
-
BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]
- Griffin, J. H., et al. (2012). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Journal of the American Chemical Society, 134(3), 1560-1569.
- Li, H., et al. (2022). Optimization of Extraction Process by Response Surface Methodology, Composition Analysis and Antioxidant Activity of Total Flavonoids from Scutellaria baicalensis Georgi. Molecules, 27(11), 3463.
- Schwartz, K. J., & Hedstrom, L. (2017). A Practical Consideration for the Substrate Concentration when Determining IC50 Values for Enzyme Inhibition. Biochemistry, 56(42), 5633-5635.
-
University College London. Enzyme inhibitors. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Untitled Document [homepages.ucl.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
Reducing batch-to-batch variability in PF CBP1 synthesis
A Guide to Reducing Batch-to-Batch Variability
Welcome to the technical support center for the synthesis of PF-CBP1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in the synthesis of this active pharmaceutical ingredient (API). As Senior Application Scientists, we provide this guide based on a synthesis of established chemical principles, field-proven experience, and regulatory expectations.
Our approach is grounded in the principles of Quality by Design (QbD) , a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[1][2] The goal is to design a quality product and a robust manufacturing process to consistently deliver its intended performance.[1]
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a critical issue in PF-CBP1 synthesis?
Batch-to-batch variability refers to the differences observed between different manufacturing runs of the same product, even when the same recipe and equipment are used.[3] In the context of a therapeutic agent like PF-CBP1, this variability can manifest as shifts in purity, impurity profile, yield, or physical properties. Such inconsistencies are a major concern because they can directly impact the safety and efficacy of the final drug product.[4] The U.S. Food and Drug Administration (FDA) mandates that manufacturing processes be in a state of control to ensure product quality is consistent over time.[5][6]
Variability is rarely caused by a single factor; it is often the cumulative result of minor, unmonitored fluctuations in raw materials, process conditions, equipment performance, and even human interaction.[3] A holistic approach to process understanding is therefore essential.[7]
Q2: What are the foundational principles for controlling variability in a synthetic process like that for PF-CBP1?
The foundational principle is the implementation of a Quality by Design (QbD) framework, as outlined in the ICH Q8(R2) guideline.[1][8][9] This framework moves away from a reactive "testing-in-quality" approach to a proactive one where quality is built into the process.
The core pillars of a QbD approach are:
-
Define a Quality Target Product Profile (QTPP): This predefines the desired quality characteristics of the final PF-CBP1 product (e.g., purity, potency, stability).
-
Identify Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes of PF-CBP1 that must be controlled to ensure the desired product quality.[2]
-
Identify Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): Determine which parameters in the synthesis (e.g., temperature, reaction time) and which attributes of the raw materials (e.g., purity of amino acid derivatives) have a direct impact on the CQAs.
-
Establish a Design Space: Define the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[9] Operating within this space is not considered a change and provides operational flexibility.
-
Develop a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality.[2] This includes raw material specifications, in-process controls (IPCs), and final product testing.
Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS) of PF-CBP1
For the purposes of this guide, we will assume PF-CBP1 is a synthetic peptide manufactured using standard Fmoc/tBu solid-phase peptide synthesis (SPPS), a process known for sequence-dependent challenges.[10][11] Common impurities in SPPS include truncated or deletion sequences, products of side-reactions, or artifacts from protecting groups.[11][12]
Problem 1: Low Purity of Crude PF-CBP1 with Multiple Unidentified Peaks in HPLC
Possible Cause A: Incomplete Amino Acid Coupling This is one of the most common failure modes, leading to deletion sequences that can be difficult to separate from the target peptide.
-
Causality: The formation of the peptide bond (acylation) may be incomplete due to steric hindrance from bulky side chains (e.g., Arginine), secondary structure formation on the resin which physically blocks the reaction site, or reduced reactivity of certain amino acids (e.g., the secondary amine of Proline).
-
Troubleshooting Steps:
-
Monitor the Reaction: Use an in-process control like the Kaiser test to confirm the completion of each coupling step. The Kaiser test detects free primary amines; a negative result (yellow beads) indicates a complete reaction.
-
Implement Double Coupling: For amino acids known to be difficult to couple (e.g., Arg, or any residue following a Pro), perform the coupling step twice to drive the reaction to completion.[13]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.[13]
-
Change Coupling Reagents: If using a standard carbodiimide-based activator like DIC, consider switching to a more potent phosphonium- or aminium-based reagent (e.g., HBTU, HATU) which can accelerate the reaction.[14]
-
Possible Cause B: Incomplete Fmoc Deprotection If the N-terminal Fmoc protecting group is not fully removed, the subsequent amino acid cannot be added, leading to N-terminally truncated sequences.
-
Causality: Peptide aggregation or secondary structure can shield the Fmoc group from the piperidine base used for deprotection.[14]
-
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment or perform the treatment twice.
-
Use Chaotropic Agents: For sequences prone to aggregation, consider adding a chaotropic salt (e.g., LiCl) to the coupling and deprotection solvents to disrupt secondary structures.
-
Monitor with UV: In automated synthesizers, monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the deprotection effluent. A consistent peak area for each cycle suggests successful and complete deprotection.
-
Problem 2: High Levels of a Single, Well-Defined Impurity
Possible Cause A: Aspartimide Formation If the PF-CBP1 sequence contains an Aspartic Acid (Asp) residue, it is susceptible to forming a five-membered aspartimide ring, especially when followed by residues like Gly, Asn, or Ser. This intermediate can then hydrolyze to form both the desired α-aspartyl peptide and an undesired β-aspartyl iso-peptide.
-
Causality: The side-chain carboxylate of Asp can attack the backbone carbonyl, particularly under the basic conditions of Fmoc deprotection or the acidic conditions of final cleavage.
-
Troubleshooting Steps:
-
Use Protecting Groups: Employ an Asp derivative with a side-chain protecting group designed to minimize this side reaction, such as a Dmab or OMpe group.
-
Modify Coupling Conditions: Use a less activating coupling reagent and a lower concentration of base to reduce the risk of aspartimide formation during the incorporation of the subsequent amino acid.
-
Possible Cause B: Racemization The chiral integrity of amino acids can be compromised during the activation step, leading to diastereomeric impurities. Histidine (His) and Cysteine (Cys) are particularly susceptible.
-
Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which allows for the abstraction of the alpha-proton and subsequent loss of stereochemistry.
-
Troubleshooting Steps:
-
Control Base Addition: Avoid adding the activating base (e.g., DIPEA) directly to the protected amino acid and coupling agent mixture. Instead, pre-activate the amino acid and add the base just before introducing the mixture to the resin.
-
Use Additives: Incorporate an additive like OxymaPure® or Cl-HOBt with your coupling reagent, as these are known to suppress racemization.
-
Data Presentation & Key Parameters
Effective process control requires defining and monitoring key attributes and parameters.
Table 1: Example Critical Quality Attributes (CQAs) for PF-CBP1 API
| CQA ID | Critical Quality Attribute | Target Value/Specification | Analytical Method |
| CQA-01 | Identity | Corresponds to theoretical mass ± 0.5 Da | LC-MS |
| CQA-02 | Purity | ≥ 98.5% | RP-HPLC (UV @ 220 nm) |
| CQA-03 | Major Impurity | Any single impurity ≤ 0.5% | RP-HPLC (UV @ 220 nm) |
| CQA-04 | Chiral Purity | D-isomer of any amino acid ≤ 0.2% | Chiral GC or HPLC |
| CQA-05 | Peptide Content | 80-90% (net peptide) | Amino Acid Analysis (AAA) |
| CQA-06 | Residual Solvents | DMF ≤ 880 ppm, DCM ≤ 600 ppm | Headspace GC-MS |
Table 2: Example Critical Process Parameters (CPPs) for PF-CBP1 SPPS
| CPP ID | Process Step | Critical Process Parameter | Target Range |
| CPP-01 | Coupling | Amino Acid Equivalents | 4.0 - 5.0 eq. relative to resin |
| CPP-02 | Coupling | Coupling Time | 60 - 120 minutes |
| CPP-03 | Deprotection | Piperidine Concentration in DMF | 18 - 22% (v/v) |
| CPP-04 | Deprotection | Deprotection Time | 2 x 10 minutes |
| CPP-05 | Cleavage | TFA Cocktail Composition | 95% TFA, 2.5% TIS, 2.5% H₂O |
| CPP-06 | Cleavage | Cleavage Temperature | 20 - 25 °C |
Experimental Protocols & Workflows
Protocol 1: In-Process Monitoring using the Kaiser Test
This protocol is a qualitative test for the presence of free primary amines on the resin, used to verify the completion of a coupling reaction.
-
Sample Collection: After the coupling reaction is complete and the vessel has been drained, collect a small sample of resin beads (approx. 5-10 mg) and wash them thoroughly with DMF (3x) and then DCM (3x) to remove any residual reagents.
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001M KCN diluted in 98 mL pyridine.
-
-
Test Execution:
-
Place the washed resin sample into a small glass test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Interpretation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue/purple color. This indicates the presence of unreacted primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless. This indicates the coupling reaction is complete.
-
Note: This test does not work for detecting the secondary amine of Proline.
-
Workflow Visualization
A clear understanding of the synthesis workflow is essential for identifying potential sources of variability.
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Advanced Process Control: Process Analytical Technology (PAT)
To achieve a higher degree of control and move towards real-time release, Process Analytical Technology (PAT) should be implemented. PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[15][16][17]
How can PAT be applied to PF-CBP1 Synthesis?
-
Real-time Reaction Monitoring: Instead of relying on discrete offline tests like the Kaiser test, spectroscopic tools can be integrated into the synthesis reactor. For example, in-situ FTIR or Raman spectroscopy can monitor the disappearance of the activated amino acid peak and the appearance of the amide bond peak in real-time, providing kinetic data for every coupling.[18][19]
-
Automated Feedback Control: Data from PAT tools can be used to create automated feedback loops. If monitoring shows a coupling reaction is proceeding slowly, the system can automatically extend the reaction time or trigger a second coupling cycle without manual intervention.[20]
-
Enhanced Process Understanding: The data collected through PAT provides a rich dataset that deepens the understanding of how CPPs affect CQAs, which is invaluable for refining the design space and improving the control strategy over the product lifecycle.[15]
Caption: PAT-based control strategy for PF-CBP1 synthesis.
Troubleshooting Decision Logic
When faced with a batch failure, a logical, step-by-step investigation is crucial.
Caption: Decision tree for troubleshooting low purity in PF-CBP1 synthesis.
References
- Vertex AI Search. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
- Terriva. (2026, January 14). Why Batch-to-Batch Variability Happens (Even With the Same Recipe).
- Di, L., et al. (n.d.). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. PMC.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity.
- Richmond, E. W., & Shah, V. (n.d.). What are the most frequent causes of variation in Pharmaceutical Manufacturing?
- ICH. (2009, August). Pharmaceutical Development Q8(R2).
- PubMed. (n.d.). Analytical methods for the monitoring of solid phase organic synthesis.
- PharmaTech. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development.
- Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
- U.S. Food and Drug Administration. (2018, August 24). Process Validation: General Principles and Practices.
- European Medicines Agency. (2009, June 1). ICH Q8 (R2) Pharmaceutical development.
- Gampawar, A. S., et al. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application.
- ECA Academy. (2024, April 24). FDA Requirements for Process Validation.
- Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations.
- MDPI. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
- U.S. Food and Drug Administration. (n.d.). PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
- PubMed. (n.d.). [Applications of real-time monitoring techniques in chemical synthetic ingredients].
- Cognidox. (2025, May 29). Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma.
- PSC Biotech®. (2023, November 20). ICH Q8 – Quality by Design.
- Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- PMC. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
Sources
- 1. database.ich.org [database.ich.org]
- 2. cognidox.com [cognidox.com]
- 3. terriva.com [terriva.com]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. FDA Requirements for Process Validation - ECA Academy [gmp-compliance.org]
- 7. zaether.com [zaether.com]
- 8. ICH Q8 (R2) Pharmaceutical development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. biotech.com [biotech.com]
- 10. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 11. jpt.com [jpt.com]
- 12. polypeptide.com [polypeptide.com]
- 13. biotage.com [biotage.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 16. fda.gov [fda.gov]
- 17. longdom.org [longdom.org]
- 18. [Applications of real-time monitoring techniques in chemical synthetic ingredients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. globalresearchonline.net [globalresearchonline.net]
Adjusting PF CBP1 dosage for resistant cancer cell lines
Adjusting PF-CBP1 Dosage for Resistant Cancer Cell Lines
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for PF-CBP1. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of PF-CBP1, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, particularly in the context of drug-resistant cancer cell lines. As your dedicated application scientist, I've structured this guide to move from foundational knowledge to practical, hands-on troubleshooting, ensuring you have the expert insights needed to navigate the complexities of your experiments.
The central challenge in oncology is often not the initial response to a therapy, but the emergence of resistance. CBP/p300 are critical transcriptional co-activators that play a pivotal role in regulating oncogenic signaling pathways and can be overexpressed in drug-resistant cancers.[1][2] By inhibiting the bromodomain of CBP/p300, PF-CBP1 prevents the "reading" of acetylated histone marks, thereby down-regulating the transcription of key oncogenes like c-Myc and androgen receptor (AR) variants, which are often implicated in therapeutic resistance.[3][4] This guide will help you effectively determine and optimize the dosage of PF-CBP1 to exploit this mechanism in your resistant models.
Frequently Asked Questions (FAQs)
Here we address foundational questions that are common among researchers beginning their work with PF-CBP1.
Q1: What is PF-CBP1 and what is its precise mechanism of action?
PF-CBP1 is a highly selective small molecule inhibitor that targets the bromodomains of the homologous proteins CBP (also known as CREBBP) and p300 (also known as EP300).[5] These proteins are histone acetyltransferases (HATs) that act as transcriptional co-activators. Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This binding is a crucial step for the recruitment of the transcriptional machinery to specific gene promoters and enhancers. PF-CBP1 competitively binds to this bromodomain pocket, preventing CBP/p300 from localizing to chromatin, which in turn leads to the transcriptional repression of target oncogenes involved in cell proliferation, survival, and drug resistance.[1][2]
Caption: PF-CBP1 inhibits the CBP/p300 bromodomain, disrupting oncogene transcription.
Q2: Why is PF-CBP1 a promising agent for resistant cancer cell lines?
Drug resistance is frequently linked to transcriptional reprogramming, where cancer cells activate alternative survival pathways or upregulate drug efflux pumps. CBP/p300 are master regulators of this plasticity.[1] Studies have shown that inhibiting CBP/p300 can re-sensitize resistant cells to chemotherapy.[6] For example, the CBP/p300 inhibitor I-CBP112 was shown to repress key ABC transporters responsible for drug efflux, thereby increasing intracellular chemotherapy drug concentration.[6] Furthermore, resistance to targeted therapies like BTK inhibitors in lymphoma has been linked to MYC upregulation, a process that can be suppressed by CBP/p300 inhibition.[3] Therefore, PF-CBP1 offers a rational strategy to counteract these resistance mechanisms.
Q3: What is a reasonable starting concentration range for PF-CBP1 in a new cell line?
Based on its biochemical potency, a good starting point for in vitro cell-based assays is crucial. PF-CBP1 has reported IC50 values of 125 nM for the CBP bromodomain and 363 nM for the p300 bromodomain.[5] For initial cell viability or dose-response experiments, we recommend a wide concentration range that brackets these values. A typical starting range would be from 10 nM to 10 µM , using a semi-log dilution series. This broad range will help establish the sensitivity of your specific cell line and determine an approximate IC50 value, which is the concentration required to inhibit a biological process by 50%.[7]
Q4: How should I prepare and store PF-CBP1 for in vitro experiments?
For optimal stability and activity, PF-CBP1 hydrochloride should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot this stock into single-use volumes in low-binding tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. It is critical to ensure the final DMSO concentration in your culture is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide: Dosage Adjustment
This section addresses specific challenges you may encounter when determining the effective dose of PF-CBP1 in resistant cell lines.
Q5: I've performed a dose-response assay, but my resistant cell line shows a very high IC50 or seems unresponsive to PF-CBP1. What's going wrong?
This is a common and important observation. A higher-than-expected IC50 can stem from either technical issues or complex biological realities. Let's break down the troubleshooting process.
Caption: A decision tree for troubleshooting unexpected PF-CBP1 resistance.
Causality & Actionable Steps:
-
Technical Validation: Before assuming a biological cause, rule out technical errors.
-
Compound Integrity: Has your PF-CBP1 stock degraded? Prepare a fresh dilution from a new aliquot. Ensure the compound is not precipitating in the culture medium at higher concentrations.
-
Assay Performance: Your cell viability assay (e.g., MTT, CellTiter-Glo) must be optimized. Run the assay on the parental (non-resistant) cell line in parallel. If the parental line also shows a high IC50, the issue is likely technical.
-
Cell Culture: Resistant cell lines can sometimes grow slower or have different metabolic rates. Ensure your assay duration is sufficient to observe an effect and that the seeding density is optimized for both the resistant and parental lines.
-
-
Biological Investigation: If technical issues are ruled out, the cause is likely biological.
-
Confirm Target Engagement: The most critical step is to verify that PF-CBP1 is hitting its target in your cells. The acetylation of histone H3 at lysine 27 (H3K27ac) is a canonical mark deposited by CBP/p300.[1] Treat your resistant cells with a range of PF-CBP1 concentrations (e.g., 100 nM to 5 µM) for 24 hours, then perform a Western blot for H3K27ac. A dose-dependent reduction in H3K27ac confirms the compound is active and engaging its target. If there is no change, it points to a cell permeability or compound efflux issue.
-
Resistance Mechanism: The specific mechanism of resistance in your cell line may not be dependent on CBP/p300-mediated transcription. For example, if resistance is driven by a mutation in the drug's target protein, inhibiting a transcriptional co-activator may have a limited effect as a monotherapy.
-
Explore Synergy: CBP/p300 inhibitors often show their greatest potential in overcoming resistance when used in combination therapies.[1][3] A high monotherapy IC50 in a resistant line is not necessarily a failure. It indicates that PF-CBP1 alone is not sufficient to kill the cells, but it may be sufficient to reverse the resistance phenotype. The next logical step is to test it in combination with the drug the cells are resistant to.
-
Q6: How do I design an experiment to find the optimal dose of PF-CBP1 for a combination study?
The goal of a combination study is to achieve synergy, where the combined effect is greater than the sum of the individual effects. Using PF-CBP1 at its IC90 would likely cause too much toxicity on its own, masking any synergistic effect.
The scientific approach is to use PF-CBP1 at a sub-lethal concentration that still demonstrates clear target engagement.
Caption: A step-by-step workflow to identify synergistic doses of PF-CBP1.
Rationale: By first identifying a dose of PF-CBP1 that is not cytotoxic but effectively inhibits CBP/p300 activity (as seen by reduced H3K27ac), you can then ask a clear scientific question: "Does inhibiting the CBP/p300 pathway restore sensitivity to Drug X?" This approach ensures that any enhanced cell killing observed in the combination is due to a synergistic interaction rather than additive toxicity.
Key Experimental Protocols
Here are detailed protocols for the essential experiments discussed above.
Protocol 1: Generation of a Dose-Response Curve for PF-CBP1
This protocol uses a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to determine the IC50 value.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well, white-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 90 µL of medium).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock of PF-CBP1 in DMSO.
-
Perform a serial dilution of the PF-CBP1 stock in culture medium to create 10X working solutions. A 10-point, 3-fold dilution series starting from 100 µM (10X) is a good starting point.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" control (medium only, for background subtraction).
-
Add 10 µL of the 10X working solutions to the appropriate wells to reach a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2. This duration may need to be optimized based on your cell line's doubling time.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (no-cell control) from all other measurements.
-
Normalize the data by setting the average vehicle control signal to 100% viability.
-
Plot the normalized viability against the log of the PF-CBP1 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.[7]
-
Protocol 2: Western Blot for H3K27ac Target Engagement
This protocol confirms that PF-CBP1 is inhibiting its target in your resistant cell line.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of PF-CBP1 (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, also include histone deacetylase (HDAC) inhibitors like Trichostatin A (TSA) and Sodium Butyrate to preserve histone acetylation marks.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
-
SDS-PAGE and Transfer:
-
Normalize samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes, then load onto a 12-15% polyacrylamide gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K27ac (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To normalize for loading, strip the membrane and re-probe for a loading control like total Histone H3 or β-actin.
-
Quantify band intensity using software like ImageJ. A dose-dependent decrease in the H3K27ac/Histone H3 ratio confirms target engagement.
-
Data Summary Tables
| Inhibitor | Target(s) | Reported IC50 / Kd | Primary Use |
| PF-CBP1 | CBP/p300 Bromodomain | CBP: 125 nM, p300: 363 nM[5] | Selective bromodomain inhibition |
| I-CBP112 | CBP/p300 Bromodomain | Kd: CBP: 151 nM, p300: 167 nM[5] | Potent dual bromodomain inhibition |
| C646 | p300 HAT domain | Ki: 400 nM[5] | Histone acetyltransferase (HAT) inhibition |
| A-485 | p300/CBP HAT domain | IC50: p300: 60 nM[5] | Potent and selective HAT inhibition |
| CCS1477 (Inobrodib) | p300/CBP Bromodomain | Kd: p300: 1.3 nM, CBP: 1.7 nM[9] | Clinical candidate for CRPC and hematological malignancies |
Table 1: Comparative potencies of common CBP/p300 inhibitors. This data provides context for the expected effective concentration range of PF-CBP1.
| Problem | Potential Cause | Recommended Action |
| High IC50 Value | Compound degradation, Assay issue, Cell permeability, Non-CBP/p300 resistance pathway | Re-validate with fresh compound and control cell line. Perform Western blot for H3K27ac to confirm target engagement. |
| High Variability | Inconsistent cell seeding, Pipetting errors, Edge effects on plate | Automate liquid handling if possible. Do not use outer wells of the plate. Ensure single-cell suspension before seeding. |
| No Synergy Observed | Sub-optimal dose of PF-CBP1, Antagonistic interaction, Incorrect assay timing | Confirm target engagement at the dose used. Perform a full dose-matrix to uncover potential synergistic windows. |
| Toxicity in Vehicle Control | High DMSO concentration | Ensure final DMSO concentration is ≤ 0.1% and is consistent across all wells. |
Table 2: A quick reference troubleshooting guide for common issues encountered during PF-CBP1 dosage experiments.
References
-
Warwas, M., et al. (2022). CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. Cancers, 14(3), 769. [Link]
-
Wang, L., et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Signal Transduction and Targeted Therapy, 7(1), 1-22. [Link]
-
ASH Publications. (2023). Inhibition of lysine acetyltransferases p300/CBP overcomes BTK inhibitor resistance in a xenograft model of Mantle Cell Lymphoma by suppressing MYC signaling. Blood. [Link]
-
OncLive. (2026). CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors. [Link]
-
ResearchGate. Model of inhibitors targeting β-catenin interaction with either CBP. [Link]
-
MDPI. (2024). Targeting CBP and p300: Emerging Anticancer Agents. [Link]
-
CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. [Link]
-
Zhang, L., et al. (2011). CREB-binding protein (CBP) levels in the rat hippocampus fail to predict chronological or cognitive aging. Neurobiology of aging, 32(11), 2133-2137. [Link]
-
ResearchGate. (2025). (PDF) CBP/CREB Regulates the Proliferation and Apoptosis of Cardiomyocytes by Interacting With SERCA. [Link]
-
Wenta, T., et al. (2022). Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAFV600 and MEK1/2. International Journal of Molecular Sciences, 23(21), 13359. [Link]
-
ResearchGate. IC 50 values of P-gp inhibitors on the vectorial transport of [ 14 C]edoxaban and [ 3 H]digoxin in Caco-2 cell monolayers. [Link]
-
NIH. (2025). Protocol for multi-component reconstitution of stress granules in vitro. [Link]
-
CellCentric. (2017). Novel small molecule inhibitors of p300/CBP down-regulate AR and c-Myc for the treatment of castrate resistant prostate cancer. [Link]
-
NIH. (2021). Update and Potential Opportunities in CBP [Cyclic Adenosine Monophosphate (cAMP) Response Element-Binding Protein (CREB). [Link]
-
PubMed. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. [Link]
-
NIH. (2024). An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP. [Link]
-
Wikipedia. IC50. [Link]
-
Corning. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. [Link]
-
NIH. Two contact regions between Stat1 and CBP/p300 in interferon γ signaling. [Link]
-
Boster Bio. PCR Troubleshooting Guide & Solutions. [Link]and-troubleshooting/pcr-troubleshooting)
Sources
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CBP and p300: Emerging Anticancer Agents | MDPI [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. cellcentric.com [cellcentric.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cellcentric.com [cellcentric.com]
Validation & Comparative
Comparative Profiling of CBP/p300 Bromodomain Inhibitors: PF-CBP1 vs. I-CBP112
Topic: PF-CBP1 vs. I-CBP112 Selectivity Comparison Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
PF-CBP1 (PF-06670910) and I-CBP112 are two prominent chemical probes designed to target the bromodomains of CREB-binding protein (CBP) and E1A-associated protein p300 (EP300).[1] While both function as acetyl-lysine competitive inhibitors, they differ significantly in their selectivity profiles against the BET family (specifically BRD4) and their kinetic properties.
The Verdict:
-
PF-CBP1 is the superior choice for interrogating strictly CBP/p300-dependent phenotypes due to its >100-fold selectivity against BRD4, minimizing the confounding effects of BET inhibition (e.g., broad transcriptional pausing).
-
I-CBP112 serves as a valid alternative but possesses a narrower selectivity window (~37-fold against BRD4), requiring careful dose titration to avoid off-target BET blockade.[1]
Mechanistic & Structural Basis
Both compounds target the hydrophobic pocket of the CBP/p300 bromodomains, displacing acetylated histone tails (e.g., H3K18ac, H3K27ac) and preventing the recruitment of the transcriptional machinery to chromatin.
Structural Differentiation[1][2]
-
PF-CBP1: A benzimidazole-isoxazole derivative.[1] Its design leverages specific interactions with the ZA loop of the CBP bromodomain, creating a steric clash that is less tolerated by BET bromodomains.
-
I-CBP112: An oxazepine-based inhibitor.[1][2] While potent, its binding mode allows for residual affinity toward the first bromodomain of BRD4 (BRD4-BD1), which is the primary source of its off-target liability.
Diagram 1: Mechanism of Action & Selectivity Logic
Caption: Competitive inhibition mechanism. PF-CBP1 minimizes the "OffTarget" pathway (red dashed line) significantly better than I-CBP112.[1]
Quantitative Performance Data
The following data aggregates biochemical and cellular profiling results. Note the critical distinction in the Selectivity Ratio (CBP vs. BRD4).[3]
Table 1: Potency and Selectivity Metrics[2][5][6]
| Metric | PF-CBP1 (PF-06670910) | I-CBP112 | Significance |
| CBP Kd (Biochemical) | ~ 2 - 21 nM* | ~ 150 - 170 nM | PF-CBP1 is 5-10x more potent biochemically.[1] |
| Cellular IC50 | ~ 125 - 300 nM | ~ 600 nM - 1.0 µM | PF-CBP1 engages targets at lower doses.[1] |
| BRD4 (BD1) Kd | > 2,000 nM | ~ 5,600 nM | Both bind BRD4, but PF-CBP1 is weaker.[1] |
| Selectivity (CBP vs BRD4) | > 100-fold | ~ 37-fold | CRITICAL: PF-CBP1 has a wider safety window.[1][4] |
| Solubility (PBS) | Moderate | High | I-CBP112 is often easier to formulate.[1] |
*Note: Kd values vary by assay (ITC vs. TR-FRET). PF-CBP1 consistently demonstrates sub-100nM potency in high-sensitivity assays.[1]
Experimental Protocols: Validating Selectivity
To confirm selectivity in your specific cell line, biochemical
Protocol: Cellular Selectivity Validation (NanoBRET)
Objective: Determine the in cellulo selectivity window between CBP and BRD4.
Reagents Required:
-
Vectors: NanoLuc-CBP (Donor), NanoLuc-BRD4 (Off-target control).[1]
-
Tracer: HaloTag-Histone H3.3 or specific Bromodomain Tracer (Acceptor).[1][5]
-
Substrate: NanoBRET™ Nano-Glo® Substrate.[1]
Step-by-Step Workflow:
-
Transfection (Day 1):
-
Tracer Equilibration (Day 2):
-
20 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand (Tracer) to the media.
-
Crucial: Include a "No Tracer" control for background subtraction.
-
-
Compound Treatment:
-
Prepare a 10-point dilution series of PF-CBP1 and I-CBP112 (Range: 0 nM to 10 µM).[1]
-
Add compounds to cells immediately after Tracer addition.
-
Incubate for 2 hours at 37°C / 5% CO2. (Thermodynamic equilibrium is faster than phenotypic changes).
-
-
Readout:
-
Add NanoBRET™ Nano-Glo® Substrate (1:100 dilution).[1]
-
Measure Donor Emission (460nm) and Acceptor Emission (618nm) on a BRET-compatible plate reader (e.g., GloMax).
-
-
Data Analysis:
-
Calculate MilliBRET Units (mBU):
. -
Plot Dose-Response curves.[1]
-
Success Metric: A shift in the IC50 curve for BRD4 >2 logs right of CBP indicates high selectivity.
-
Diagram 2: NanoBRET Selectivity Workflow
Caption: Workflow for determining cellular selectivity ratios using BRET technology.
Expert Insights & Recommendations
When to use PF-CBP1:
-
Primary Choice: For all studies aiming to define the specific transcriptional role of CBP/p300.
-
Gene Expression Studies: When analyzing MYC or IRF4 downregulation, PF-CBP1 ensures the effect is not due to BRD4 inhibition (which also downregulates MYC).
-
Concentration: Use at 1 µM or below . Above 2-3 µM, even PF-CBP1 begins to show off-target engagement in sensitive assays.[1]
When to use I-CBP112:
-
Comparator: Use as a structural control to validate hits found with PF-CBP1. If a phenotype is observed with PF-CBP1 but not I-CBP112 (at equipotent doses), the phenotype may be compound-specific rather than target-specific.[1]
-
Solubility: In rare cases where PF-CBP1 precipitates in specific media formulations, I-CBP112's higher solubility profile can be advantageous for in vivo formulation, though PF-CBP1 is generally preferred for efficacy.[1]
Pitfalls to Avoid
-
The "Pan-Bromo" Trap: Do not assume "selective" means "exclusive." At 10 µM, both compounds will inhibit BET proteins. Always perform a dose-titration.[1]
-
Assay Interference: I-CBP112 has been noted to potentially increase acetylation at specific sites (e.g., H3K18) in some contexts due to complex allosteric modulation, which can confuse Western Blot results if not anticipated.
References
-
Picaud, S., et al. (2015).[6] "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research.[7] Retrieved from [Link]
-
Structural Genomics Consortium (SGC). (n.d.). I-CBP112 Probe Summary. Retrieved from [Link]
Sources
- 1. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 2. Chemical probes and inhibitors of bromodomains outside the BET family - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00373G [pubs.rsc.org]
- 3. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head In Vivo Comparison: Unpacking the Potency of PF-CBP1 and A-485 in Preclinical Models
In the intricate landscape of epigenetic drug discovery, the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300 have emerged as critical targets for therapeutic intervention in a range of diseases, most notably cancer. Their multifaceted roles in regulating gene expression through histone acetylation and protein-protein interactions have spurred the development of small molecule inhibitors aimed at modulating their activity. Among these, PF-CBP1 and A-485 have garnered significant attention, representing two distinct strategies to drug these challenging targets.
This guide provides an in-depth, objective comparison of the in vivo potency of PF-CBP1 and A-485, moving beyond simple efficacy claims to dissect the experimental nuances that underpin their preclinical performance. As researchers and drug development professionals, understanding not only the outcomes but also the "why" and "how" of these studies is paramount for making informed decisions in our own research endeavors.
Delineating the Mechanisms: A Tale of Two Inhibitors
At the heart of their differential in vivo effects lies the distinct mechanisms by which PF-CBP1 and A-485 engage with the CBP/p300 proteins.
A-485: A Catalytic Site Inhibitor
A-485 is a potent and selective inhibitor of the histone acetyltransferase (HAT) domain of both p300 and CBP.[1] It directly blocks the catalytic activity responsible for transferring acetyl groups to histone tails and other protein substrates. This inhibition leads to a global reduction in histone acetylation, particularly at H3K27, a hallmark of active enhancers and promoters, thereby downregulating the expression of key oncogenes.[2]
PF-CBP1: A Bromodomain-Specific Interloper
In contrast, PF-CBP1 is a highly selective inhibitor of the bromodomain of CBP and, to a lesser extent, p300.[3] The bromodomain is a protein-protein interaction module that recognizes and binds to acetylated lysine residues on histones and other proteins, tethering the CBP/p300 complex to specific chromatin regions. By occupying the bromodomain, PF-CBP1 prevents this "reading" of the epigenetic code, displacing CBP/p300 from its target gene promoters and enhancers and disrupting the transcriptional machinery.
In Vivo Potency: A Comparative Analysis Across Disease Models
A direct comparison of the in vivo potency of PF-CBP1 and A-485 is nuanced, as they have been evaluated in different preclinical models reflecting their distinct therapeutic hypotheses. The following tables summarize the key in vivo data for each compound.
A-485: In Vivo Efficacy Data
| Disease Model | Animal Model | Cell Line | Dosing Regimen | Route of Administration | Key Efficacy Readout | Reference |
| Castration-Resistant Prostate Cancer | SCID Mice | LuCaP-77 CR Xenograft | 50 mg/kg, twice daily for 21 days | Intraperitoneal (IP) | 54% tumor growth inhibition (TGI) | [4] |
| Acute Liver Injury | C57BL/6 Mice | N/A (LPS/D-GalN induced) | 10 mg/kg, single dose | Intraperitoneal (IP) | Alleviated histopathological abnormalities, lowered plasma aminotransferases, improved survival rate | [5] |
| Psoriasis-like Skin Inflammation | BALB/c Mice | N/A (Imiquimod induced) | Systemic treatment (dose not specified) | Not specified | Significantly reduced skin inflammation, immune cell recruitment, and inflammatory cytokine production | [6] |
| Diffuse Large B-cell Lymphoma | NOD/SCID Mice | Not specified | Not specified | Not specified | Potent antitumor effects in vitro and in vivo | [7] |
PF-CBP1: In Vivo Efficacy Data
| Disease Model | Animal Model | Cell Line | Dosing Regimen | Route of Administration | Key Efficacy Readout | Reference |
| Diffuse Large B-cell Lymphoma | NOD/SCID Mice | OCI-LY10 Xenograft | 50 mg/kg, twice daily for 21 days | Oral (PO) | Significant tumor growth inhibition; reduced BCL6 and MYC protein levels in tumors | [3] |
Decoding the Experimental Design: A Guide to Methodologies
The true measure of a compound's in vivo potency lies not just in the final percentage of tumor growth inhibition, but in the robustness and rationale of the experimental design. Here, we provide detailed protocols for the key in vivo studies cited, offering insights into the causality behind the experimental choices.
Experimental Workflow: Xenograft Tumor Model
The following diagram illustrates a generalized workflow for establishing and evaluating the efficacy of a test compound in a xenograft mouse model.
Caption: Generalized workflow for in vivo efficacy studies using xenograft models.
Detailed Protocol: OCI-LY10 DLBCL Xenograft Model for PF-CBP1 Evaluation
This protocol is based on the reported in vivo study of PF-CBP1.[3]
1. Cell Culture and Preparation:
- Culture OCI-LY10 human diffuse large B-cell lymphoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells during the exponential growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 10 x 10^6 cells per 100 µL. The use of Matrigel is crucial as it provides a scaffold that supports initial tumor cell growth and establishment.
2. Animal Model and Tumor Implantation:
- Use female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, 6-8 weeks of age. This strain is highly immunodeficient, which is critical for preventing the rejection of human tumor xenografts.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Treatment and Monitoring:
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment and vehicle control groups. This randomization step is essential to ensure an unbiased comparison between the groups.
- Administer PF-CBP1 orally (by gavage) at a dose of 50 mg/kg, twice daily. The vehicle control group should receive the same volume of the vehicle used to formulate PF-CBP1.
- Continue treatment for 21 consecutive days.
- Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
4. Endpoint Analysis:
- At the end of the 21-day treatment period, euthanize the mice.
- Excise the tumors and measure their final weight and volume.
- Process a portion of the tumor tissue for pharmacodynamic analysis, such as immunohistochemistry (IHC) or western blotting, to assess the levels of target proteins like BCL6 and MYC. This step is critical to link the observed anti-tumor efficacy to the mechanism of action of the drug.
Detailed Protocol: LuCaP-77 CR Prostate Cancer Xenograft Model for A-485 Evaluation
This protocol is based on the reported in vivo study of A-485.[4]
1. Animal Model and Tumor Establishment:
- Use male SCID (Severe Combined Immunodeficiency) mice.
- The LuCaP-77 CR is a patient-derived xenograft (PDX) model of castration-resistant prostate cancer. Establish tumors by subcutaneously implanting tumor fragments from donor mice into the flanks of recipient mice. PDX models are often considered more clinically relevant than cell line-derived xenografts as they better recapitulate the heterogeneity of the original patient tumor.
2. Treatment and Monitoring:
- Once tumors are established and have reached a palpable size, randomize the mice into treatment and vehicle control groups.
- Administer A-485 via intraperitoneal (IP) injection at a dose of 50 mg/kg, twice daily.
- Continue the treatment for 21 days.
- Monitor tumor growth and mouse body weight regularly.
3. Endpoint Analysis:
- At the conclusion of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weights and calculate the tumor growth inhibition (TGI).
- To confirm target engagement in vivo, a separate cohort of tumor-bearing animals can be treated for a shorter duration (e.g., 7 days) and tumors and plasma collected at specific time points post-dosing (e.g., 3 and 16 hours) for pharmacokinetic (PK) and pharmacodynamic (PD) analysis. This includes measuring drug levels in plasma and tumor tissue and assessing the expression of target genes (e.g., SLC45A3 and c-Myc) and proteins.
Signaling Pathway Perturbation: A Visual Representation
The distinct mechanisms of PF-CBP1 and A-485 lead to the disruption of CBP/p300-mediated transcription through different means.
Caption: Mechanisms of action for A-485 and PF-CBP1.
Conclusion: Navigating the Choice of a CBP/p300 Inhibitor
The in vivo data for PF-CBP1 and A-485 highlight their potential as valuable research tools and therapeutic candidates. However, a direct comparison of their "potency" is not straightforward and is highly context-dependent.
-
A-485 , as a catalytic HAT inhibitor, has demonstrated broad efficacy across multiple disease models, including solid tumors and inflammatory conditions. Its ability to induce a global reduction in histone acetylation makes it a powerful tool for probing the general requirement of CBP/p300 catalytic activity.
-
PF-CBP1 , on the other hand, offers a more nuanced approach by targeting a specific protein-protein interaction domain. Its efficacy in a DLBCL model, a disease often driven by the misregulation of specific transcription factors like BCL6 and MYC, underscores the potential of a more targeted approach. The oral bioavailability of PF-CBP1 is also a significant advantage for in vivo studies and potential clinical translation.
The choice between these two inhibitors will ultimately depend on the specific biological question being addressed. For researchers investigating the role of CBP/p300 in diseases where the therapeutic hypothesis centers on disrupting the recruitment of these coactivators to specific gene loci, a bromodomain inhibitor like PF-CBP1 may be the more appropriate tool. Conversely, if the goal is to assess the global impact of inhibiting CBP/p300 enzymatic activity, a HAT inhibitor like A-485 would be the preferred choice.
This guide serves as a starting point for a deeper dive into the preclinical data packages of these two important chemical probes. As with any in vivo study, a thorough understanding of the experimental details is crucial for interpreting the results and designing the next generation of experiments that will ultimately translate these findings into novel therapies.
References
-
Chekler, E. L., et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chemistry & Biology, 22(12), 1588-1596. [Link]
-
Lasko, L. M., et al. (2017). Discovery of a potent and selective catalytic p300/CBP inhibitor that targets lineage-specific tumors. Nature, 550(7674), 128-132. [Link]
-
Wang, Y., et al. (2019). p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization. Theranostics, 9(25), 7564–7577. [Link]
-
Zanboni, A., et al. (2022). The p300/CBP Inhibitor A485 Normalizes Psoriatic Fibroblast Gene Expression In Vitro and Reduces Psoriasis-Like Skin Inflammation In Vivo. The Journal of Investigative Dermatology, 142(9), 2419-2429.e9. [Link]
-
Zhang, X., et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics, 12(10), 4547–4561. [Link]
-
Lasko, L. M., et al. (2018). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. Nature Chemical Biology, 14(10), 913-922. [Link]
-
ResearchGate. A-485 potently inhibits p300/CBP in vitro. [Link]
-
ResearchGate. A-485 potently inhibits p300/CBP in cells. [Link]
-
ETH Zurich Research Collection. The p300/CBP Inhibitor A485 Normalizes Psoriatic Fibroblast Gene Expression In Vitro and Reduces Psoriasis - Like Skin Inflammation In Vivo. [Link]
-
bioRxiv. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors. [Link]
-
ResearchGate. Current development of CBP/p300 inhibitors in the last decade. [Link]
-
PubMed Central. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. [Link]
-
PubMed. Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity. [Link]
-
PubMed. Targeting EP300 in diffuse large b-cell lymphoma: efficacy of A485 and synergistic effects with XPO1 inhibition. [Link]
-
PubMed Central. CBP/p300, a promising therapeutic target for prostate cancer. [Link]
-
AACR Journals. Abstract LB011: Combining CBP/p300 and PARP inhibitors to enhance anti-tumor efficacy in lethal prostate cancer. [Link]
-
CellCentric. CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. [Link]
-
MDPI. Targeting CBP and p300: Emerging Anticancer Agents. [Link]
-
Oxford Academic. CBP Co-Activator Stimulates E2F1/DP1 Activity. [Link]
-
ResearchGate. (PDF) Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[ a ]quinolizidine Library to Induce Paraptosis for Cancer Therapy. [Link]
-
ACS Publications. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[a]quinolizidine Library to Induce Paraptosis for Cancer Therapy. [Link]
-
ResearchGate. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. [Link]
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Castrate Resistant Prostate Cancer Xenograft Derived from a Patient of West African Ancestry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating PF-CBP1 Target Engagement: A Comparative Analysis of FRAP, CETSA, and NanoBRET Assays
In the landscape of epigenetic drug discovery, confirming that a molecule engages its intended target within a cellular context is a cornerstone of a successful research program.[1] This guide provides an in-depth comparison of three powerful methodologies for validating the target engagement of PF-CBP1, a chemical probe targeting the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and p300.[2] We will delve into the practical application of Fluorescence Recovery After Photobleaching (FRAP), the Cellular Thermal Shift Assay (CETSA), and the NanoBRET™ Target Engagement Assay, offering detailed protocols and a critical evaluation of their respective strengths and weaknesses.
The Critical Role of CBP/p300 and the Rationale for Target Engagement Validation
CBP and its paralog p300 are histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression by acetylating histones and other proteins.[3][4] Their bromodomains recognize acetylated lysine residues, tethering these co-activators to chromatin and facilitating transcriptional activation. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][5]
PF-CBP1 is a potent and selective inhibitor that competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomains.[2] Validating that PF-CBP1 engages CBP/p300 in live cells is essential to confidently link its cellular effects to the inhibition of its intended target. This guide will equip researchers with the knowledge to select and implement the most appropriate target engagement assay for their specific experimental needs.
Visualizing the CBP/p300 Signaling Pathway
The following diagram illustrates the central role of CBP/p300 in mediating gene transcription.
Caption: CBP/p300 Signaling Pathway.
I. Fluorescence Recovery After Photobleaching (FRAP) for Measuring PF-CBP1 Target Engagement
FRAP is a microscopy-based technique used to study the dynamics of fluorescently labeled molecules in living cells.[6] The principle relies on photobleaching a specific region of interest (ROI) and then monitoring the rate of fluorescence recovery as unbleached molecules diffuse into the bleached area.[6] For CBP/p300, which are chromatin-associated proteins, their mobility is constrained. Upon binding of an inhibitor like PF-CBP1 to the bromodomain, the interaction with acetylated histones is disrupted, leading to an increase in the mobile fraction of CBP/p300. This change in mobility can be quantified by FRAP.
Experimental Workflow for FRAP
Caption: FRAP Experimental Workflow.
Detailed Step-by-Step Protocol for FRAP
1. Cell Culture and Transfection:
-
Rationale: A cell line that is relevant to the disease context and easy to transfect is chosen. HeLa or U2OS cells are commonly used for nuclear protein dynamics studies. Transient transfection with a plasmid encoding a fluorescently tagged CBP (e.g., GFP-CBP) allows for visualization and tracking of the protein.
-
Procedure:
-
Plate HeLa cells on glass-bottom dishes suitable for high-resolution microscopy.
-
At 70-80% confluency, transfect the cells with a GFP-CBP expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
2. Inhibitor Treatment:
-
Rationale: To assess target engagement, cells are treated with PF-CBP1 across a range of concentrations. A vehicle control (e.g., DMSO) is crucial for establishing the baseline mobility of GFP-CBP.
-
Procedure:
-
Prepare serial dilutions of PF-CBP1 in complete cell culture medium.
-
Replace the medium on the transfected cells with the inhibitor-containing medium or vehicle control.
-
Incubate for the desired time (e.g., 1-4 hours) to allow for cellular uptake and target binding.
-
3. Confocal Microscopy and Image Acquisition:
-
Rationale: A confocal microscope is essential for FRAP to optically section the nucleus and minimize out-of-focus light. The imaging parameters must be carefully optimized to minimize phototoxicity while ensuring a good signal-to-noise ratio.
-
Procedure:
-
Mount the glass-bottom dish on the stage of a confocal laser scanning microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Identify a cell expressing a moderate level of GFP-CBP.
-
Define a region of interest (ROI) within the nucleus for photobleaching.
-
Acquire 3-5 pre-bleach images at low laser power.
-
Photobleach the ROI using a high-intensity laser pulse.
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor fluorescence recovery.
-
4. Data Analysis:
-
Rationale: The fluorescence intensity in the bleached ROI over time is measured and normalized to account for photobleaching during image acquisition. The recovery curve is then fitted to a mathematical model to extract the mobile fraction and the halftime of recovery.
-
Procedure:
-
Measure the mean fluorescence intensity of the bleached ROI, a control region in the same nucleus, and a background region at each time point.
-
Normalize the fluorescence intensity of the bleached ROI.
-
Plot the normalized intensity versus time to generate a recovery curve.
-
Fit the curve to an appropriate model (e.g., single or double exponential) to determine the mobile fraction (the percentage of fluorescent molecules that can move into the bleached area) and the half-maximal recovery time (t½). An increase in the mobile fraction upon PF-CBP1 treatment indicates target engagement.
-
II. Cellular Thermal Shift Assay (CETSA) for PF-CBP1 Target Engagement
CETSA is a powerful biophysical method to assess target engagement in a cellular environment without the need for protein labeling.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[8] Binding of a small molecule like PF-CBP1 to CBP/p300 increases its stability, resulting in a higher melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Detailed Step-by-Step Protocol for CETSA
1. Cell Culture and Treatment:
-
Rationale: Similar to FRAP, an appropriate cell line is chosen. The cells are treated with the compound of interest to allow for target engagement to occur in an intact cellular environment.
-
Procedure:
-
Culture cells to a high density in a suitable format (e.g., 6-well plates).
-
Treat the cells with various concentrations of PF-CBP1 or vehicle control for a defined period (e.g., 1-4 hours).
-
2. Heating and Lysis:
-
Rationale: Cells are heated to a range of temperatures. The binding of PF-CBP1 will protect CBP/p300 from heat-induced denaturation and aggregation. Subsequent lysis releases the cellular contents.
-
Procedure:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[9]
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[9]
-
3. Separation of Soluble and Aggregated Proteins:
-
Rationale: Centrifugation separates the soluble proteins from the aggregated, denatured proteins.
-
Procedure:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
4. Quantification of Soluble CBP/p300:
-
Rationale: The amount of soluble CBP/p300 in the supernatant is quantified to determine the melting curve. Western blotting is a common method for this, but other techniques like mass spectrometry can also be used for proteome-wide analysis.
-
Procedure:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for CBP or p300.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of PF-CBP1 indicates target engagement.
-
III. NanoBRET™ Target Engagement Assay for PF-CBP1
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in live cells.[10] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a NanoLuc® luciferase donor to a fluorescent acceptor (tracer) when they are in close proximity.[11] In this setup, CBP is tagged with NanoLuc®, and a cell-permeable fluorescent tracer that binds to the CBP bromodomain is used. When an unlabeled compound like PF-CBP1 competes with the tracer for binding to the bromodomain, the BRET signal decreases in a dose-dependent manner.
Detailed Step-by-Step Protocol for NanoBRET™
1. Cell Culture and Transfection:
-
Rationale: Cells are transfected with a plasmid encoding a NanoLuc®-CBP fusion protein. The choice of N- or C-terminal fusion should be empirically determined to ensure proper protein function and assay performance.
-
Procedure:
-
Plate HEK293T cells in a 96-well plate.
-
Transfect the cells with a plasmid encoding the NanoLuc®-CBP fusion protein.
-
Incubate for 18-24 hours to allow for protein expression.[12]
-
2. Compound and Tracer Addition:
-
Rationale: A competitive displacement format is used. Cells are treated with the test compound (PF-CBP1) followed by the addition of the fluorescent tracer. The concentration of the tracer is kept at or below its Kd for the target to ensure accurate determination of the compound's affinity.[10]
-
Procedure:
-
Prepare serial dilutions of PF-CBP1 in Opti-MEM.
-
Add the compound dilutions to the wells containing the transfected cells and incubate for a sufficient time to reach binding equilibrium (e.g., 2 hours).
-
Prepare the NanoBRET™ tracer and NanoLuc® substrate solution.
-
Add the tracer/substrate mix to all wells.
-
3. BRET Signal Measurement:
-
Rationale: The plate is read on a luminometer capable of detecting both the donor and acceptor emission wavelengths. The BRET ratio is calculated to determine the degree of target engagement.
-
Procedure:
-
Incubate the plate for a short period (e.g., 15-20 minutes) at room temperature.
-
Measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a plate reader.[12]
-
4. Data Analysis:
-
Rationale: The BRET ratio is plotted against the compound concentration to generate a dose-response curve, from which the IC50 value can be determined. This IC50 value represents the concentration of the compound required to displace 50% of the tracer from the target protein.
-
Procedure:
-
Calculate the BRET ratio (acceptor emission / donor emission) for each well.
-
Normalize the BRET ratios to the vehicle control (100% signal) and a high concentration of a known binder (0% signal).
-
Plot the normalized BRET ratio versus the log of the PF-CBP1 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Analysis of FRAP, CETSA, and NanoBRET™
| Feature | FRAP (Fluorescence Recovery After Photobleaching) | CETSA (Cellular Thermal Shift Assay) | NanoBRET™ Target Engagement Assay |
| Principle | Measures changes in protein mobility upon ligand binding. | Measures ligand-induced thermal stabilization of the target protein.[8] | Measures competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein via BRET.[11] |
| Cellular Context | Live cells. | Intact cells, cell lysates, or tissues.[7] | Live cells. |
| Protein Labeling | Requires fluorescent protein fusion (e.g., GFP-CBP). | Label-free; relies on endogenous or overexpressed untagged protein. | Requires NanoLuc® luciferase fusion protein. |
| Throughput | Low; typically one cell at a time. | Moderate to high, especially with automated Western blotting or plate-based detection.[9] | High; plate-based format suitable for HTS.[13][14] |
| Quantitative Readout | Mobile fraction, diffusion coefficient. | Thermal shift (ΔTm), IC50 from isothermal dose-response. | IC50, apparent Ki, residence time.[10] |
| Sensitivity | Can be sensitive to subtle changes in protein dynamics. | Sensitivity depends on the detection method (e.g., Western blot sensitivity). | High sensitivity due to the bright NanoLuc® luciferase. |
| Required Equipment | Confocal microscope with FRAP capabilities. | Thermal cycler, centrifuge, Western blot equipment or plate reader for high-throughput versions. | Luminometer with two emission channels or filters. |
| Advantages | Provides information on protein dynamics and localization in live cells. | Label-free, applicable to endogenous proteins, can be adapted for proteome-wide profiling (TPP). | High throughput, quantitative affinity and residence time measurements in live cells.[10][13] |
| Disadvantages | Low throughput, potential for phototoxicity, requires overexpression of a tagged protein. | Indirect readout, can be labor-intensive (Western blot), may not be suitable for all targets.[14] | Requires protein engineering (NanoLuc® fusion), need for a specific fluorescent tracer. |
Logical Relationship Between Target Engagement and Downstream Cellular Effects
Validating target engagement is the crucial first step in establishing a clear link between the molecular action of a compound and its ultimate biological effect. The following diagram illustrates this logical progression.
Caption: From Target Engagement to Cellular Effect.
Conclusion and Recommendations
The choice of a target engagement assay depends on the specific research question, available resources, and the stage of the drug discovery project.
-
FRAP is an excellent choice for detailed mechanistic studies on how PF-CBP1 affects the dynamics and chromatin association of CBP/p300 in single live cells. Its low throughput, however, makes it less suitable for screening campaigns.
-
CETSA offers the significant advantage of being label-free, allowing for the study of endogenous CBP/p300. It is a versatile technique that can be adapted for higher throughput and even proteome-wide off-target profiling.
-
NanoBRET™ is the most suitable method for high-throughput screening and quantitative pharmacological characterization of PF-CBP1 and its analogs. It provides robust and reproducible measurements of compound affinity and residence time in a live-cell format.
For a comprehensive validation of PF-CBP1 target engagement, a multi-assay approach is recommended. For instance, NanoBRET™ could be used for initial screening and SAR studies, followed by CETSA to confirm engagement with the endogenous protein, and FRAP to investigate the downstream consequences on protein dynamics. By employing these rigorous and complementary techniques, researchers can build a strong and compelling case for the on-target activity of their chemical probes and drug candidates.
References
-
HeLa cell studies of GFP-CBP dynamics. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Chemical probes and inhibitors of bromodomains outside the BET family. (2017). Future Medicinal Chemistry. Retrieved February 3, 2026, from [Link]
-
Target Engagement Assays in Early Drug Discovery. (2023). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]
-
Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology. Retrieved February 3, 2026, from [Link]
-
A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023). Analytical Chemistry. Retrieved February 3, 2026, from [Link]
-
Inhibition of the Acetyltransferases p300 and CBP Reveals a Targetable Function for p300 in the Survival and Invasion Pathways of Prostate Cancer Cell Lines. (2011). Molecular Cancer Therapeutics. Retrieved February 3, 2026, from [Link]
-
The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications. (2021). Journal of Biological Chemistry. Retrieved February 3, 2026, from [Link]
-
Conditions for using FRAP as a quantitative technique--influence of the bleaching protocol. (2010). Cytometry Part A. Retrieved February 3, 2026, from [Link]
-
Assays to Characterize the Cellular Pharmacology of a Chemical Probe. (2020). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
CETSA. (n.d.). Retrieved February 3, 2026, from [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. Retrieved February 3, 2026, from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2023). Platelets. Retrieved February 3, 2026, from [Link]
-
The mechanisms behind the therapeutic activity of BET bromodomain inhibition. (2014). Molecular and Cellular Endocrinology. Retrieved February 3, 2026, from [Link]
-
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2021). protocols.io. Retrieved February 3, 2026, from [Link]
-
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020). protocols.io. Retrieved February 3, 2026, from [Link]
-
p300-CBP coactivator family. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. (2017). Retrieved February 3, 2026, from [Link]
-
Schematic representation of the functional domains of CBP/p300 coactivators. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. (2015). Cancer Research. Retrieved February 3, 2026, from [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). STAR Protocols. Retrieved February 3, 2026, from [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved February 3, 2026, from [Link]
-
Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells. (2023). Oncotarget. Retrieved February 3, 2026, from [Link]
-
Fluorescence recovery after photobleaching (FRAP)? (2024). ResearchGate. Retrieved February 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellcentric.com [cellcentric.com]
- 6. CETSA [cetsa.org]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. eubopen.org [eubopen.org]
- 11. eubopen.org [eubopen.org]
- 12. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer [protocols.io]
- 14. books.rsc.org [books.rsc.org]
A Comparative Guide: PF-CBP1 Efficacy vs. Genetic Knockdown of CBP/p300
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of epigenetic regulation, the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 stand out as critical transcriptional co-activators.[1][2] Their multifaceted roles in gene expression make them compelling therapeutic targets in various diseases, including cancer.[1][2] This guide provides an in-depth, objective comparison of two primary methodologies for interrogating CBP/p300 function: the use of the selective chemical probe PF-CBP1 and genetic knockdown techniques such as siRNA and CRISPR/Cas9.
Unveiling the Gatekeepers of the Acetylome: CBP and p300
CBP and p300 are large, multi-domain proteins that act as scaffolds for the assembly of transcriptional machinery and possess intrinsic histone acetyltransferase activity.[1][3] This enzymatic function involves the transfer of an acetyl group to lysine residues on histone tails, a key modification that generally leads to a more open chromatin structure and enhanced gene transcription.[4] Beyond histones, CBP and p300 acetylate a plethora of non-histone proteins, modulating their activity and stability. Given their central role, dysregulation of CBP/p300 has been implicated in the pathogenesis of numerous cancers.[1][2]
Two Paths to Understanding: Chemical Inhibition and Genetic Perturbation
To dissect the precise functions of CBP and p300, researchers have two powerful, yet fundamentally different, approaches at their disposal: pharmacological inhibition with small molecules like PF-CBP1 and genetic knockdown or knockout.
PF-CBP1: A Precision Tool for Acute Inhibition
PF-CBP1 is a potent and selective inhibitor of the bromodomains of CBP and p300. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, thereby tethering CBP/p300 to specific chromatin regions. By occupying the bromodomain's binding pocket, PF-CBP1 prevents this interaction, leading to the displacement of CBP/p300 from chromatin and a subsequent reduction in histone acetylation and target gene expression.
Genetic Knockdown: A Definitive but Chronic Approach
Genetic knockdown, achieved through techniques like RNA interference (siRNA or shRNA) or CRISPR/Cas9-mediated gene editing, results in the depletion of the target protein. This approach offers the advantage of high specificity for the targeted gene product but typically involves a longer timeframe to achieve significant protein reduction. This chronic depletion can sometimes lead to the activation of compensatory signaling pathways.
Head-to-Head Comparison: PF-CBP1 vs. Genetic Knockdown
| Feature | PF-CBP1 (Chemical Inhibition) | Genetic Knockdown (siRNA, CRISPR/Cas9) |
| Mechanism of Action | Reversible binding to the bromodomain, preventing chromatin association. | Degradation of mRNA (siRNA/shRNA) or permanent gene disruption (CRISPR), leading to protein depletion. |
| Speed of Onset | Rapid, with effects observable within hours. | Slower, requiring hours to days for significant protein depletion. |
| Reversibility | Reversible upon compound washout. | siRNA/shRNA effects are transient but can last for several days. CRISPR-mediated knockout is permanent. |
| Specificity | High selectivity for CBP/p300 bromodomains over other bromodomain families. Potential for off-target effects on other proteins. | High specificity for the target gene. Off-target effects can occur with siRNA and CRISPR but can be mitigated with careful design. |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of inhibition. | Knockdown efficiency can be modulated to some extent by varying siRNA concentration or guide RNA design. |
| Potential for Compensation | Less likely to induce long-term compensatory mechanisms due to acute action. | Chronic protein depletion can lead to the upregulation of compensatory pathways.[5] |
Quantitative Efficacy: A Tale of Two Methodologies
| Perturbation | Target | Cell Line | Assay | Result |
| PF-CBP1 | CBP/p300 Bromodomain | Various | Biochemical Assay | IC50: ~0.1-0.4 µM |
| siRNA | CBP and p300 | Bladder Cancer Cells | Cell Viability (MTT) | Significant decrease in viability with combined knockdown.[6] |
| siRNA | CBP or p300 | Human Primary Myoblasts | Gene Expression | Distinct changes in myogenic gene expression.[5] |
| siRNA | CBP and p300 | HeLa Cells | Gene Expression | Additive effect on reducing histone gene expression.[7] |
Note: IC50 values for PF-CBP1 on cell viability are cell-line dependent and typically in the low micromolar range. The impact of siRNA on cell viability is often reported as a percentage decrease compared to a control.
Experimental Corner: Protocols for Interrogating CBP/p300 Function
The following are streamlined protocols for key experiments to assess the efficacy of PF-CBP1 and genetic knockdown of CBP/p300.
Protocol 1: siRNA-Mediated Knockdown of CBP/p300
This protocol outlines a general procedure for transiently knocking down CBP and p300 expression using siRNA.
Materials:
-
siRNA targeting human CBP and p300 (and non-targeting control)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Target cells (e.g., HeLa, MCF-7)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 75 pmol of siRNA (37.5 pmol each of CBP and p300 siRNA for co-knockdown) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown or a cell viability assay.
Protocol 2: Western Blot for Histone H3 Lysine 27 Acetylation (H3K27ac)
This protocol is for detecting changes in a key histone mark regulated by CBP/p300.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels (15% acrylamide is recommended for histone resolution)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Prepare whole-cell lysates or histone extracts from your experimental samples.
-
SDS-PAGE: Separate proteins by SDS-PAGE. Load equal amounts of protein for each sample.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K27ac, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with various concentrations of PF-CBP1 or perform genetic knockdown. Include appropriate controls.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value for PF-CBP1.
Visualizing the Mechanisms
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Figure 1: Mechanisms of Action. A comparison of how PF-CBP1 inhibits CBP/p300 function versus how siRNA mediates their knockdown.
Figure 2: MTT Assay Workflow. A step-by-step visualization of the cell viability assay protocol.
Conclusion: Choosing the Right Tool for the Job
Both PF-CBP1 and genetic knockdown are invaluable tools for probing the function of CBP and p300. The choice between them depends on the specific experimental question.
-
PF-CBP1 is ideal for studying the acute effects of CBP/p300 inhibition, for dose-response studies, and for experiments where temporal control is crucial. Its reversibility is a key advantage for dissecting direct from indirect effects.
-
Genetic knockdown provides a highly specific means to study the consequences of long-term protein depletion. CRISPR/Cas9-mediated knockout offers a permanent loss-of-function model, which can be powerful for validating the essentiality of a target.
Ultimately, a comprehensive understanding of CBP/p300 biology is best achieved by employing both chemical and genetic approaches in a complementary fashion. This integrated strategy allows for a more robust and nuanced interpretation of experimental outcomes, accelerating our progress in understanding and targeting these critical epigenetic regulators.
References
- Li, Y., et al. (2020). A CRISPR Interference of CBP and p300 Selectively Induced Synthetic Lethality in Bladder Cancer Cells In Vitro. OncoTargets and Therapy, 13, 1143–1154.
- Giordani, L., et al. (2018). CBP and P300 regulate distinct gene networks required for human primary myoblast differentiation and muscle integrity. Scientific Reports, 8(1), 12594.
- Mishra, S. K., et al. (2011). CBP/p300 and SIRT1 are involved in transcriptional regulation of S-phase specific histone genes. PLoS ONE, 6(7), e22088.
- Quent, V. M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5848.
- Wang, L., et al. (2022). Targeting CBP and p300: Emerging Anticancer Agents. Molecules, 27(19), 6529.
- Bedford, D. C., et al. (2021). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Expert Opinion on Therapeutic Targets, 25(6), 485–497.
- Zucconi, B. E., et al. (2019). Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP. Biochemistry, 58(12), 1629–1637.
- Ogiwara, H., et al. (2016). Preferential sensitivity to HDAC inhibitors in tumors with CREBBP mutation. Cancer Research, 76(8), 2347–2356.
- CellCentric. (2017).
- Foghorn Therapeutics. (2022). CBP and EP300 Degraders: A Tale of Two Selectivities. YouTube.
- Wikipedia. (2023).
- Liu, Y., et al. (2020). siRNA-mediated knockdown of P300/CBP unveils a pivotal role in ES....
- Abcam. (n.d.). MTT assay protocol.
- Larribère, L., et al. (2021). Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAFV600 and MEK1/2. Cancers, 13(16), 4099.
- Santa Cruz Biotechnology. (n.d.). CBP siRNA (h): sc-29244.
- Tang, Z., et al. (2024). Targeting CBP and p300: Emerging Anticancer Agents. PMC.
- Thompson, P. R., et al. (2013). Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4. Biochemistry, 52(30), 5123–5134.
- Li, Y., et al. (2020). A CRISPR Interference of CBP and p300 Selectively Induced Synthetic Lethality in Bladder Cancer Cells In Vitro. PMC.
- Dancy, B. M., & Cole, P. A. (2015). The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications. Journal of Biological Chemistry, 290(38), 22886–22893.
- Sigma-Aldrich. (n.d.).
- Wang, L., et al. (2022). The structure of CBP/p300 functional domains and the mechanisms through....
- Larribère, L., et al. (2021). (PDF) Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAF and MEK1/2.
- Abcam. (n.d.). Histone western blot protocol.
- CLYTE Technologies. (2023).
- Pandey, S. C., et al. (2015). Antisense-induced knockdown of CREB-binding protein (CBP) downregulates Per1 gene expression in the shell region of nucleus accumbens resulting in reduced alcohol consumption in mice. PMC.
- Demont, E. H., et al. (2022).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Al-Dhafer, M., et al. (2020). Effect of CBP downregulation by siRNA on the expression of ERα in MCF7....
- Oike, T., et al. (2016). Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death Due to Abrogation of MYC Expression. Cancer Discovery, 6(4), 430–445.
- Kasper, L. H., et al. (2006). Conditional Knockout Mice Reveal Distinct Functions for the Global Transcriptional Coactivators CBP and p300 in T-Cell Development. Molecular and Cellular Biology, 26(2), 789–809.
- Wang, L., et al. (2022). Schematic representation of p300 and CBP proteins. The....
- Volpe, D. A., et al. (2022). Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. Xenobiotica, 52(7), 751–757.
- University of Pennsylvania. (2023).
- El-Assar, M., et al. (2020). Western blot analysis of H3K27ac in embryos. Upper panels show....
- Weinberg, M. S., et al. (2019). Reduced Levels of CBP and p300 Result in Unique Transcriptional....
- Abcam. (n.d.). Histone western blot protocol.
- Bower, A. J., et al. (2016). Chemical control of a CRISPR-Cas9 acetyltransferase. PMC.
- ATCC. (n.d.).
- Ogiwara, H., et al. (2022). Efficacy of CBP/p300 Dual Inhibitors against Derepression of KREMEN2 in cBAF-Deficient Cancers. Molecular Cancer Research, 20(1), 118–129.
- Setten, R. L., et al. (2019). Knocking down disease: a progress report on siRNA therapeutics. Nature Reviews Drug Discovery, 18(6), 421–446.
- Cube Biotech. (n.d.). Western Blot and chemiluminescent immunodetection of his-tagged proteins.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Kasper, L. H., et al. (2006). Generation of the p300 conditional knockout mouse. (a) Gene targeting....
- Weinberg, M. S., et al. (2019). Differential contribution of p300 and CBP to regulatory element acetylation in mESCs.
- National Center for Biotechnology Information. (2011).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 4. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBP and P300 regulate distinct gene networks required for human primary myoblast differentiation and muscle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Epigenetic Modulators: Benchmarking the Selective CBP/p300 Inhibitor PF-CBP1 Against Pan-BET Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic therapeutics, the choice of a chemical probe can fundamentally shape experimental outcomes. This guide provides an in-depth comparison of PF-CBP1, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, against the well-established class of pan-Bromodomain and Extra-Terminal (BET) inhibitors, such as JQ1 and OTX015. We will dissect their distinct mechanisms, compare their selectivity and cellular effects, and provide validated experimental protocols for their benchmarking.
Introduction: The Writers and Readers of the Epigenetic Code
Gene expression is dynamically regulated by the cell's epigenetic machinery. Among the key players are two families of proteins: the "writers" that modify chromatin and the "readers" that recognize these modifications to enact transcriptional programs.
-
CBP/p300: The "Writers" : CREB-binding protein (CBP, also known as CREBBP) and its paralog p300 are histone acetyltransferases (HATs).[1][2] These enzymes act as transcriptional co-activators by transferring an acetyl group to lysine residues on histone tails.[1] This acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is permissive for transcription.
-
BET Proteins: The "Readers" : The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers."[3][4] Their bromodomain modules specifically recognize and bind to acetylated lysine residues on histones. This binding serves as a scaffold to recruit the transcriptional machinery, including RNA Polymerase II, to gene promoters and enhancers, thereby activating gene expression.[3][4]
Given their critical roles in controlling cell growth, proliferation, and inflammation, both the writers (CBP/p300) and the readers (BET proteins) have emerged as high-value targets for therapeutic intervention, particularly in oncology.
Caption: The "Writer-Reader" model of transcriptional activation.
Differentiated Mechanisms of Action
While both PF-CBP1 and pan-BET inhibitors disrupt gene expression, they do so at distinct points in the "Writer-Reader" pathway. This mechanistic difference is the foundation of their unique biological activities.
-
PF-CBP1: Inhibiting the Writer's Bromodomain: PF-CBP1 is a highly selective inhibitor of the bromodomain of CBP and p300.[5] It does not block the catalytic HAT activity. Instead, it prevents the CBP/p300 protein from recognizing and binding to already acetylated chromatin, which is crucial for its localization and the subsequent acetylation of additional targets. This leads to a highly specific, targeted disruption of CBP/p300-dependent gene expression programs.
-
Pan-BET Inhibitors (e.g., JQ1): Blocking the Reader: Pan-BET inhibitors like JQ1, OTX015, and I-BET762 function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BRD2, BRD3, and BRD4.[3][6] This prevents the BET proteins from docking onto acetylated histones, effectively evicting them from chromatin. The consequence is a broad collapse of BET-dependent transcriptional programs, most notably those driven by super-enhancers that control key oncogenes like MYC.[7][8]
Caption: Distinct points of intervention for PF-CBP1 and Pan-BET inhibitors.
Comparative Analysis: Selectivity and Potency
The most significant differentiator between PF-CBP1 and pan-BET inhibitors is their selectivity profile. PF-CBP1 is engineered for specificity, whereas pan-BET inhibitors are designed for broad activity within the BET family.
Table 1: Inhibitor Selectivity Profile
| Inhibitor | Primary Target(s) | IC50 / Kd | Selectivity Notes |
| PF-CBP1 | CBP Bromodomain | IC50: 125 nM[5] | Highly selective over BET bromodomains.[5] |
| p300 Bromodomain | IC50: 363 nM[5] | ||
| CCS1477 (p300/CBP Inhibitor) | CBP Bromodomain | Kd: 1.7 nM[9] | Over 200-fold more potent for p300/CBP compared to BRD4.[10] Minimal binding to BRD2, 3, 4, 9.[9] |
| p300 Bromodomain | Kd: 1.3 nM[9] | ||
| JQ1 (Pan-BET Inhibitor) | BRD2, BRD3, BRD4, BRDT | Low nM range | Binds to all four BET family members. |
| OTX015 (Pan-BET Inhibitor) | BRD2, BRD3, BRD4 | Low nM range | Binds to all non-testis BET family members. |
Causality Behind Selectivity: This difference in selectivity is critical. Pan-BET inhibitors induce widespread transcriptional changes, which can be highly effective but may also lead to off-target effects or toxicity.[11] In contrast, the highly selective nature of PF-CBP1 allows for a more precise interrogation of CBP/p300 bromodomain function. This specificity is crucial for delineating cellular pathways and can be advantageous in overcoming resistance, as cells that develop resistance to pan-BET inhibitors may remain sensitive to a CBP/p300 inhibitor.[10]
Benchmarking Performance: Experimental Protocols
To objectively compare these inhibitors, a series of validated, self-validating cell-based assays should be employed. These protocols are designed to measure not just phenotypic outcomes but also on-target engagement.
Experiment 1: Assessing Impact on Cell Proliferation
Scientific Rationale: Both CBP/p300 and BET proteins regulate the expression of oncogenes essential for cell growth and survival, such as MYC and androgen receptor (AR) regulated genes.[12][13] Therefore, inhibiting their function is expected to reduce cancer cell proliferation. The CellTiter-Glo® assay is a robust method that quantifies ATP levels, an indicator of metabolically active, viable cells.[14]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., a prostate cancer line like 22Rv1 or a hematological line like MOLM-13) in an opaque-walled 96-well plate at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of PF-CBP1 and a pan-BET inhibitor (e.g., JQ1). Treat cells with a range of concentrations (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time, typically 72 hours.[14]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Table 2: Representative Proliferation Data (Hypothetical)
| Compound | Cell Line | GI50 (nM) |
| PF-CBP1 | 22Rv1 (Prostate) | 85 |
| JQ1 | 22Rv1 (Prostate) | 50 |
| PF-CBP1 | JQ1-Resistant 22Rv1 | 95 |
| JQ1 | JQ1-Resistant 22Rv1 | >10,000 |
Experiment 2: Verifying Target Engagement via Western Blot
Scientific Rationale: A phenotypic outcome like growth inhibition must be linked to the compound's mechanism of action. Western blotting allows for the direct visualization of changes in protein levels or post-translational modifications that are downstream of the target. For CBP/p300 inhibition, a key readout is the reduction of histone H3 acetylation at lysine 27 (H3K27ac), a primary mark deposited by these enzymes.[15] For both inhibitor classes, one can measure the downregulation of key target proteins like c-MYC and the induction of apoptosis markers like cleaved PARP.[11]
Caption: Standard workflow for Western Blot analysis.
Protocol: Western Blot for H3K27ac, c-MYC, and Cleaved PARP
-
Treatment and Lysis: Treat cells with PF-CBP1, a pan-BET inhibitor, and DMSO at equipotent concentrations (e.g., 5x GI50) for a defined period (e.g., 24-48 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K27ac, c-MYC, cleaved PARP, and a loading control (e.g., β-actin or total Histone H3).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: Quantify band intensities and normalize to the loading control.
Expected Outcome: Treatment with PF-CBP1 should lead to a marked decrease in H3K27ac levels. Both inhibitor classes are expected to decrease c-MYC levels (though this can be cell-type dependent for BET inhibitors) and increase cleaved PARP.[8]
Experiment 3: Profiling Changes in Gene Expression
Scientific Rationale: As epigenetic regulators, the ultimate output of both inhibitor classes is a change in the cellular transcriptome. Pan-BET inhibitors are known to cause extensive changes, while CBP/p300 inhibitors are reported to have a more limited transcriptional impact.[11][16] RT-qPCR provides a sensitive and quantitative method to measure changes in the mRNA levels of specific target genes.
Protocol: RT-qPCR for Target Gene Expression
-
Cell Treatment: Treat cells with inhibitors at their respective GI50 concentrations for a shorter time course (e.g., 4, 12, or 24 hours) to capture direct transcriptional effects.[11]
-
RNA Isolation: Harvest cells and isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit). Ensure RNA integrity is high.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and validated primers for target genes (MYC, FOSL1) and a housekeeping gene for normalization (GAPDH, ACTB).
-
Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.
-
Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
Expected Outcome: JQ1 is expected to cause a significant and rapid downregulation of MYC in sensitive cell lines. PF-CBP1 may also downregulate MYC, but the kinetics and magnitude may differ. Comparing the expression of a broader panel of genes will likely confirm the more focused transcriptional effect of PF-CBP1 versus the widespread changes induced by pan-BET inhibitors.[16]
Synergy and Overcoming Resistance
An important aspect of benchmarking is understanding how these differentiated mechanisms can be leveraged.
-
Synergistic Activity: The distinct mechanisms of CBP/p300 and BET inhibition provide a strong rationale for combination therapy. Studies have shown that combining a CBP/p300 inhibitor with a BET inhibitor can result in synergistic anti-tumor activity in various cancer models, including acute myeloid leukemia and NUT midline carcinoma.[14][17]
-
Overcoming Resistance: Cancer cells can develop resistance to pan-BET inhibitors. Because PF-CBP1 acts on a different target, it retains efficacy in cell lines that have become resistant to drugs like JQ1 or OTX015.[10] This makes CBP/p300 inhibitors a promising strategy for patients who relapse on BET inhibitor therapy.[10]
Conclusion
PF-CBP1 and pan-BET inhibitors are both powerful chemical tools for modulating epigenetic pathways, but they are not interchangeable.
-
Pan-BET inhibitors (e.g., JQ1, OTX015) act as broad-spectrum "Reader" blockers, causing widespread disruption of transcription. They are well-characterized and effective in many preclinical models, often through the potent suppression of key oncogenic drivers like MYC.
-
PF-CBP1 represents a more targeted approach. By selectively inhibiting the bromodomain of the "Writers" CBP and p300, it elicits a more constrained and specific set of biological responses. This selectivity provides a unique tool for dissecting CBP/p300-specific functions and offers a clear therapeutic hypothesis for overcoming BET inhibitor resistance.
The choice between these inhibitor classes should be driven by the specific biological question at hand. For broad disruption of enhancer-driven transcription, a pan-BET inhibitor is a logical choice. For a precise interrogation of CBP/p300 bromodomain function or to explore pathways independent of BET protein binding, PF-CBP1 is the superior tool. The experimental framework provided here offers a robust starting point for researchers to perform their own head-to-head comparisons and make informed decisions for their drug discovery and development programs.
References
-
Wang, N., et al. (2018). FBP1 loss contributes to BET inhibitors resistance by undermining c-Myc expression in pancreatic ductal adenocarcinoma. Journal of Experimental & Clinical Cancer Research. [Link]
-
ResearchGate. P300/CBP and BET inhibition have synergistic effects in NMC. [Link]
-
MDPI. Targeting CBP and p300: Emerging Anticancer Agents. [Link]
-
Diagenode. Combined treatment with CBP and BET inhibitors reverses inadvertentactivation of detrimental super enhancer programs in DIPG cells. [Link]
-
van Gils, N., et al. (2021). The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells. Cancers. [Link]
-
CellCentric. (2017). CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. [Link]
-
ResearchGate. BET and CBP/p300 bromodomain inhibitors disrupt SE and decrease CHPT1 expression. [Link]
-
ResearchGate. Chemical structures of the pan-BET inhibitors discussed: (A) JQ1, (B) JQ2, (C) OTX015, and (D) I-BET762. [Link]
-
Wang, H., et al. (2020). CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses. Frontiers in Immunology. [Link]
-
CD BioSciences. Cell-based Epigenetic Assays. [Link]
-
Berghoff, A.S., et al. (2017). BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma. Neuro-Oncology. [Link]
-
Ferri, E., et al. (2024). Targeting CBP and p300: Emerging Anticancer Agents. Molecules. [Link]
-
Finch, A., et al. (2018). Chemical probes and inhibitors of bromodomains outside the BET family. MedChemComm. [Link]
-
Popp, T.A., et al. (2016). Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Wu, J., et al. (2022). Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells. PLOS ONE. [Link]
-
Böttcher, J., et al. (2016). Cellular analysis of the action of epigenetic drugs and probes. FEBS Letters. [Link]
-
Xiang, S., et al. (2023). Overcoming BET-inhibitor JQ1 resistance in aggressive non-small cell lung cancer by inducing ferroptosis via inhibition of the BRD2-FTH1 axis. Molecular Cancer. [Link]
-
Andrieu, G., et al. (2016). Clinical trials for BET inhibitors run ahead of the science. Oncotarget. [Link]
-
Foghorn Therapeutics. (2024). The Discovery and Characterization of Selective CBP and EP300 Degraders. [Link]
-
Drug Hunter. (2025). CBP and EP300 Degraders: A Tale of Two Selectivities. [Link]
-
Sahai, V., et al. (2017). Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer. Oncotarget. [Link]
-
Sygnature Discovery. Targeting p300/CBP axis in lethal prostate cancer. [Link]
-
Lockwood, W.W., et al. (2012). Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins. PNAS. [Link]
-
Deng, L., et al. (2021). Single cell epigenetic visualization assay. Nucleic Acids Research. [Link]
-
Bio-Techne. (2021). Targeted degradation of the enhancer lysine acetyltransferases CBP and p300. [Link]
-
Lasko, L.M., et al. (2017). Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Licciardi, P.V. (2010). An Overview of Epigenetic Assays. Epigenomics. [Link]
-
Sahai, V., et al. (2017). Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer. PubMed. [Link]
-
Holbert, M.A., et al. (2013). Differences in specificity and selectivity between CBP and p300 acetylation of histone H3 and H3/H4. Biochemistry. [Link]
-
Lenhart, R., et al. (2015). Sensitivity of Small Cell Lung Cancer to BET Inhibition Is Mediated by Regulation of ASCL1 Gene Expression. Molecular Cancer Therapeutics. [Link]
-
ResearchGate. BET inhibition causes distinct gene expression changes and affects MYCN target genes even at stable MYCN levels. [Link]
Sources
- 1. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. FBP1 loss contributes to BET inhibitors resistance by undermining c-Myc expression in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellcentric.com [cellcentric.com]
- 11. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical probes and inhibitors of bromodomains outside the BET family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Confirming PF-CBP1 Specificity with Negative Control Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic research, the development of selective chemical probes is paramount to dissecting complex biological pathways. PF-CBP1 has emerged as a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and the closely related p300, key transcriptional co-activators.[1][2][3][4] However, to confidently attribute a biological phenotype to the inhibition of CBP/p300, it is crucial to employ a rigorous experimental framework that includes the use of a negative control compound. This guide provides a comprehensive overview of the principles and experimental workflows for validating the on-target specificity of PF-CBP1.
The Indispensable Role of the Negative Control
A negative control is a compound that is structurally very similar to the active probe but has been modified to be inactive against the intended target.[5][6][7] The rationale behind using a negative control is to differentiate between the on-target effects of the probe and any off-target or non-specific effects that could lead to misinterpretation of experimental results.[6][7][8] An ideal negative control should retain the same physicochemical properties as the active probe to ensure similar cellular uptake and distribution, but it should not engage the target protein.[5][6] For PF-CBP1, a suitable negative control, often referred to as ISOX-INACT, has been utilized in studies to confirm that the observed biological effects are a direct consequence of CBP/p300 bromodomain inhibition.[2]
Foundational Experiments for Specificity Validation
A multi-pronged approach is essential to robustly validate the specificity of PF-CBP1. This involves confirming target engagement in a cellular context, assessing the impact on the direct biochemical function of the target, and analyzing the downstream consequences on gene expression.
1. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target in intact cells.[9][10][11][12] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[9][12] Binding of PF-CBP1 to the CBP/p300 bromodomain is expected to increase the protein's resistance to heat-induced denaturation.
Experimental Workflow:
Caption: CETSA Experimental Workflow.
Data Interpretation:
A significant shift to a higher melting temperature for CBP/p300 in PF-CBP1-treated cells compared to vehicle-treated cells would indicate direct target engagement.[13] Conversely, the negative control should not induce a significant thermal shift, demonstrating its inability to bind to CBP/p300 in a cellular environment.
| Treatment | Apparent Melting Temperature (Tagg) of CBP | Fold Shift vs. Vehicle |
| Vehicle (DMSO) | 48.5°C | 1.0 |
| PF-CBP1 (10 µM) | 54.2°C | 1.12 |
| Negative Control (10 µM) | 48.8°C | 1.01 |
2. Histone Acetylation Assay: Probing Biochemical Function
CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and gene transcription by acetylating histone proteins.[14] Inhibition of the CBP/p300 bromodomain by PF-CBP1 is expected to disrupt its function, leading to a decrease in histone acetylation. A Western blot analysis of key histone marks can provide direct evidence of this inhibition.[15][16]
Experimental Protocol:
-
Cell Treatment: Culture cells (e.g., a relevant cancer cell line or primary cells) and treat with PF-CBP1, the negative control, and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Histone Extraction: Isolate histone proteins from the treated cells using an appropriate extraction protocol.
-
Western Blotting: Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated histone marks (e.g., Acetyl-Histone H3 Lys27) and a loading control (e.g., total Histone H3).[17][18]
-
Detection: Use a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescence substrate.
-
Quantification: Densitometrically quantify the bands and normalize the acetylated histone levels to the total histone levels.[18]
Expected Results:
Treatment with PF-CBP1 should lead to a dose-dependent decrease in the levels of specific histone acetylation marks, while the negative control should have no significant effect.
| Treatment | Relative Acetyl-H3K27 Levels (Normalized to Total H3) |
| Vehicle (DMSO) | 1.00 |
| PF-CBP1 (1 µM) | 0.65 |
| PF-CBP1 (10 µM) | 0.32 |
| Negative Control (10 µM) | 0.98 |
3. Gene Expression Analysis (RNA-Seq): Assessing Downstream Effects
Inhibition of CBP/p300 by PF-CBP1 is known to modulate the expression of key inflammatory and oncogenic genes.[3][19][20] RNA sequencing (RNA-Seq) provides a global view of the transcriptional changes induced by PF-CBP1 and allows for a direct comparison with the negative control.
Signaling Pathway:
Caption: PF-CBP1 Mechanism of Action.
Data Analysis and Interpretation:
A comparative analysis of the transcriptomes of cells treated with PF-CBP1 and the negative control will reveal the set of genes that are specifically regulated by CBP/p300 inhibition. The negative control should not induce significant changes in the expression of these target genes. This provides strong evidence that the observed phenotypic effects are a direct result of on-target activity.
| Gene | Fold Change (PF-CBP1 vs. Vehicle) | Fold Change (Negative Control vs. Vehicle) |
| MYC | -2.5 | -0.1 |
| IL-6 | -3.1 | 0.2 |
| BCL6 | -2.8 | -0.3 |
| Housekeeping Gene (GAPDH) | 1.0 | 1.0 |
4. Immunoprecipitation-Mass Spectrometry (IP-MS): Profiling Protein-Protein Interactions
To further confirm that PF-CBP1 disrupts the interaction of CBP/p300 with other proteins in the transcriptional machinery, immunoprecipitation followed by mass spectrometry (IP-MS) can be employed.[21][22][23] This technique allows for the identification of proteins that interact with CBP/p300 in the presence or absence of the inhibitor.
Experimental Workflow:
-
Cell Treatment: Treat cells with PF-CBP1, the negative control, or vehicle.
-
Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.
-
Immunoprecipitation: Use an antibody specific for CBP or p300 to pull down the protein and its interacting partners.[24]
-
Mass Spectrometry: Elute the protein complexes and analyze them by mass spectrometry to identify the interacting proteins.
-
Data Analysis: Compare the list of interacting proteins across the different treatment conditions to identify those that are displaced by PF-CBP1.
Expected Outcome:
Treatment with PF-CBP1 should lead to a reduced association of CBP/p300 with known interacting partners, such as transcription factors and other chromatin-modifying enzymes. The negative control should not significantly alter the CBP/p300 interactome.
Conclusion
References
-
Antolin, A. A., & Al-Lazikani, B. (2020). Negative controls of chemical probes can be misleading. bioRxiv. [Link]
-
Antolin, A. A., & Al-Lazikani, B. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(5), 833–841. [Link]
-
MDPI. Targeting CBP and p300: Emerging Anticancer Agents. [Link]
-
ResearchGate. CBP/p300 inhibition drastically reduces the AR, CBP, p300 cistromic... [Link]
- Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
-
Wu, F., et al. (2020). Discovery, Structure-Activity Relationship, and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 63(9), 4716–4731. [Link]
-
Rockland Immunochemicals. Positive and Negative Controls. [Link]
-
Gaudio, E., et al. (2020). Inhibition of CBP synergizes with the RNA-dependent mechanisms of Azacitidine by limiting protein synthesis. Nature Communications, 11(1), 1-15. [Link]
-
Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(43), 4347–4352. [Link]
-
Structural Genomics Consortium. Controls for chemical probes. [Link]
-
PubMed. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins. [Link]
- Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome Biology, 15(12), 550.
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Antolin, A. A., & Al-Lazikani, B. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(5), 833–841. [Link]
-
Study.com. Negative Control Group | Definition & Examples. [Link]
-
PubMed Central. Methods for the analysis of histone H3 and H4 acetylation in blood. [Link]
-
Study.com. Negative Control Group | Definition & Examples. [Link]
-
PubMed Central. Methods for the analysis of histone H3 and H4 acetylation in blood. [Link]
-
PubMed. The Promise and Peril of Chemical Probe Negative Controls. [Link]
-
Järvinen, P., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 151-171. [Link]
- Järvinen, P., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 151-171.
-
MtoZ Biolabs. How to Analyze Protein-Peptide Interactions Using IP-MS? [Link]
-
Pelago Bioscience. Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. [Link]
-
Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
Biocompare. Anti-Histone Western Blot Antibody Products. [Link]
-
Openlabnotebooks.org. Are Enantiomer of Chemical Probes Good Negative Controls? [Link]
-
Biocompare. Anti-Histone Western Blot Antibody Products. [Link]
-
Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
Openlabnotebooks.org. Are Enantiomer of Chemical Probes Good Negative Controls? [Link]
-
MtoZ Biolabs. How to Analyze Protein-Peptide Interactions Using IP-MS? [Link]
-
ACS Publications. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative Control Group | Definition & Examples - Lesson | Study.com [study.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. biocompare.com [biocompare.com]
- 17. Acetyl-Histone Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How to Analyze Protein-Peptide Interactions Using IP-MS? | MtoZ Biolabs [mtoz-biolabs.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 25. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 26. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
A Senior Application Scientist's Guide to Reproducible Transcriptional Signatures of Plasmodium falciparum CBP1 (PfBDP1) via RNA-seq
This guide provides an in-depth comparison of methodologies to achieve reproducible RNA-sequencing (RNA-seq) results for defining the transcriptional signature of the key epigenetic regulator, Plasmodium falciparum Bromodomain Protein 1 (PfBDP1). Researchers in malaria drug development and academic science require robust, validated workflows to confidently identify and track the downstream effects of targeting this essential parasite protein. Here, we move beyond simple protocols to explain the critical causality behind experimental choices, ensuring your findings are both accurate and reproducible.
Introduction: Defining "CBP1" and its Transcriptional Importance in P. falciparum
In the context of Plasmodium falciparum transcriptomics, the designation "CBP1" can be ambiguous. While one protein, CX3CL1-Binding-Protein 1 (CBP1), is involved in cytoadherence, the focus of transcriptional regulation and epigenetic control falls squarely on PfBDP1 (Bromodomain Protein 1) .[1] PfBDP1 is a "reader" of histone acetylation marks, analogous in function to the mammalian CBP/p300 co-activators. It plays a critical role by binding to acetylated histones at the transcriptional start sites of specific gene families, most notably those essential for erythrocyte invasion.[2][3] Conditional knockdown of PfBDP1 results in a significant growth and invasion defect, accompanied by the downregulation of these crucial invasion-related genes.[2]
Therefore, a PfBDP1 transcriptional signature is the characteristic pattern of gene expression changes—a molecular fingerprint—that occurs when PfBDP1 function is perturbed. Accurately and reproducibly measuring this signature is paramount for understanding its regulatory network and for screening the efficacy of targeted inhibitors. This guide provides a framework for achieving that reproducibility.
The Foundational Challenge: Why P. falciparum Transcriptomics is Inherently Difficult
Achieving reproducibility in any RNA-seq experiment requires meticulous attention to detail. However, P. falciparum presents a unique set of challenges that must be systematically addressed. Neglecting these factors is the primary source of variability between experiments.
-
The AT-Rich Genome : The P. falciparum genome is notoriously AT-rich (~80%, rising to ~90% in intergenic regions).[4] This extreme base composition poses significant problems for standard molecular biology techniques, including PCR amplification bias during library preparation and ambiguous read mapping.
-
Asynchronous In Vitro Culture : The parasite undergoes a 48-hour intraerythrocytic developmental cycle (IDC), progressing from the ring to trophozoite and schizont stages. Gene expression is tightly regulated and dramatically different at each stage.[5] An asynchronous culture is a heterogeneous mix of these stages, and slight variations in the proportions of each stage between two samples can create the illusion of significant transcriptional differences, masking the true biological signal.
-
Host and Parasite RNA Contamination : Isolating pure parasite RNA is challenging. Samples are often contaminated with human RNA from erythrocytes and residual leukocytes, as well as genomic DNA (gDNA) from both species.
Success hinges on addressing these challenges head-on with a robust experimental design.
Comparative Analysis of Methodologies for a Reproducible Workflow
The reproducibility of a transcriptional signature is not determined by a single technique, but by the entire chain of experimental and analytical decisions. Here we compare the critical choices in the workflow.
Foundational Step: Parasite Culture and Synchronization
This is the most critical variable to control. For studying a process like invasion, which is orchestrated by mature schizonts, tightly synchronized cultures are non-negotiable.
-
Recommended Protocol : Multiple rounds of 5% D-sorbitol treatment to lyse mature stages, followed by Percoll-gradient purification to enrich for late-stage schizonts just before RNA extraction.[6] This ensures a homogenous population of parasites at the precise developmental stage where PfBDP1's role in regulating invasion genes is most prominent.
-
Causality : Without tight synchronization, observed changes in gene expression could be artifacts of differing parasite stage compositions between control and treated samples, rather than the direct result of PfBDP1 perturbation.
Core Comparison: RNA Extraction and Library Preparation Strategy
The high AT-content of the P. falciparum genome makes the choice of library preparation strategy a critical decision point that directly impacts data quality and reproducibility.
| Method | Principle | Advantages for P. falciparum | Disadvantages & Reproducibility Concerns |
| Poly(A) Selection | Uses oligo(dT) beads to capture the polyadenylated tails of mature eukaryotic mRNAs. | Simple, cost-effective, and enriches for protein-coding transcripts. | High Risk of Bias . The AT-rich genome contains numerous internal A-rich stretches that can be misidentified as poly(A) tails, leading to truncated cDNA and a 3'-end bias in sequencing coverage. This can severely impact the reproducibility of transcript quantification.[4] |
| Ribosomal RNA (rRNA) Depletion | Uses probes to capture and remove abundant rRNA molecules, sequencing everything else (both mRNA and non-coding RNA). | Superior for P. falciparum . Provides a more unbiased and comprehensive view of the transcriptome. It avoids the 3'-end bias inherent to poly(A) selection in AT-rich organisms and captures non-coding RNAs that may be part of the regulatory network.[4] | More expensive and can retain some intronic sequences. Requires high-quality, intact total RNA as input. |
Verdict : For robust and reproducible analysis of transcriptional signatures in P. falciparum, rRNA depletion is the superior method . It mitigates the systemic bias introduced by the AT-rich genome, providing a more accurate representation of the complete transcriptome.
Sequencing Platform: Short-Read vs. Long-Read
-
Short-Read Sequencing (e.g., Illumina) : This remains the gold standard for differential gene expression (DGE) analysis. Its high throughput, accuracy, and deep coverage allow for statistically powerful detection of changes in transcript abundance, which is the core of defining a transcriptional signature.
-
Long-Read Sequencing (e.g., PacBio, Nanopore) : This technology excels at resolving the full-length structure of transcripts.[7][8] While less suited for DGE due to lower throughput and higher per-read error rates, it is invaluable for improving genome annotation, identifying alternative splicing events, and characterizing complex transcript isoforms in P. falciparum.[7][8]
-
Recommendation : For defining the quantitative transcriptional signature of PfBDP1, short-read sequencing is the method of choice . Long-read sequencing serves a complementary role in providing a more accurate transcript annotation against which the short-read data can be analyzed.
A Self-Validating Experimental Workflow for PfBDP1 Signature Analysis
This workflow integrates the optimal methodologies and includes mandatory validation steps to ensure the trustworthiness of the results.
Caption: A self-validating workflow for reproducible PfBDP1 signature analysis.
Detailed Methodologies
Phase 1 & 2: Sample Preparation and Sequencing
-
Synchronization : Culture P. falciparum (e.g., 3D7 strain) and perform two consecutive sorbitol synchronizations 48 hours apart.
-
Perturbation : For conditional knockdown lines (e.g., using a destabilization domain), remove the stabilizing agent. For chemical inhibition, add the inhibitor (and a vehicle control, e.g., DMSO) to synchronized ring-stage parasites and culture until the late schizont stage (approx. 40-44 hours post-invasion).
-
Harvesting & RNA Extraction : Isolate highly synchronized late-stage schizonts using a Percoll gradient. Immediately lyse in TRIzol and perform total RNA extraction according to the manufacturer's protocol. Include a rigorous on-column DNase I digestion step to eliminate gDNA contamination.[7]
-
Quality Control (QC) : Assess RNA integrity using an Agilent Bioanalyzer. Only proceed with samples showing high RNA Integrity Numbers (RIN > 8).
-
Library Preparation : Use a commercial rRNA depletion kit (e.g., Ribo-Zero) followed by a strand-specific library preparation protocol suitable for Illumina sequencing.
Phase 3 & 4: Analysis and Validation
-
Bioinformatic Analysis :
-
QC : Use FastQC to check raw read quality.
-
Mapping : Align reads to the latest P. falciparum 3D7 reference genome using a splice-aware aligner like STAR.
-
DGE : Use a standard tool like DESeq2 or edgeR in R to identify differentially expressed genes between the perturbed and control groups. Ensure you have at least three biological replicates per condition for statistical power.
-
Signature Definition : The signature is the set of genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2(FoldChange)| > 1).
-
-
Orthogonal Validation (Crucial for Trustworthiness) :
-
RT-qPCR : Select a panel of high-confidence up- and down-regulated genes from the RNA-seq data. Validate their expression changes using Reverse Transcription quantitative PCR (RT-qPCR). This independent method confirms the sequencing results.
-
ChIP-seq : To confirm that key genes in the signature are direct targets of PfBDP1, perform Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). This experiment will show if PfBDP1 physically binds to the promoter regions of the genes identified in your signature, providing the highest level of evidence.[9]
-
Visualizing the PfBDP1 Regulatory Mechanism
Understanding the underlying biology is key to interpreting the transcriptional signature. PfBDP1 does not act in a vacuum; it is a reader of epigenetic marks that facilitates transcription.
Caption: Mechanism of PfBDP1-mediated transcriptional activation.
This mechanism explains why a loss of PfBDP1 function leads to the downregulation of its target genes. The protein is essential for recruiting the transcriptional machinery to these specific loci.[3]
Conclusion and Best Practices
The reproducibility of a PfBDP1 transcriptional signature in P. falciparum is not an accident; it is the result of a deliberate and informed experimental strategy.
-
Prioritize Synchronization : The single greatest source of experimental variance is parasite stage heterogeneity. Master this, and you are halfway to reproducible data.
-
Choose the Right Tool for the Job : For an AT-rich genome, rRNA depletion is a more robust and less biased library preparation strategy than poly(A) selection. Use short-read sequencing for quantitative DGE analysis.
-
Replicate and Validate : Biological triplicates are the minimum for statistical confidence. Always validate your RNA-seq signature with an orthogonal method like RT-qPCR. For mechanistic claims, ChIP-seq is the gold standard.
-
Think in Pathways, Not Just Genes : A reproducible signature is less about an identical list of genes and more about the consistent perturbation of key biological pathways, such as erythrocyte invasion.
By adhering to these principles and understanding the causality behind each step, researchers can confidently generate high-quality, reproducible RNA-seq data to elucidate the function of PfBDP1 and accelerate the development of novel antimalarial therapeutics.
References
- RNA binding to CBP stimulates histone acetylation and transcription.
- RNA-seq Analysis of Plasmodium falciparum Shows Upregulated Genes Involved in Merozoite Egress and Erythrocyte Invasion.Undergraduate Journal of Experimental Microbiology and Immunology - UBC Library.
- New insights into the blood-stage transcriptome of Plasmodium falciparum using RNA-Seq.PLoS ONE.
- Determination of the Stage Composition of Plasmodium Infections from Bulk Gene Expression D
- A Plasmodium Falciparum Bromodomain Protein Regul
- Plasmodium falciparum proteins involved in cytoadherence of infected erythrocytes to chemokine CX3CL1.PMC - PubMed Central.
- Cbp1-Cren7 chromatinization of CRISPR arrays favours transcription from leader- over cryptic promoters.
- The RNA structurome in the asexual blood stages of malaria pathogen plasmodium falciparum.PMC - PubMed Central.
- Regulation of Plasmodium falciparum transcription.
- Full-Length Transcriptome Analysis of Plasmodium falciparum by Single-Molecule Long-Read Sequencing.Frontiers.
- From Genes to Transcripts, a Tightly Regul
- Transcriptomic complexity of the human malaria parasite Plasmodium falciparum revealed by long-read sequencing.PLOS One.
- Investigating transcriptional regulation of Plasmodium falciparum upon drug perturb
- The global transcriptome of Plasmodium falciparum mid-stage gametocytes (stages II–IV)
- Computational analysis of Plasmodium falciparum RNA-Seq data reveals PPIs that might be implicated in the invasion of the RBCs.IEEE Xplore.
- Host and Parasite Transcriptomic Changes upon Successive Plasmodium falciparum Infections in Early Childhood.mSystems - ASM Journals.
- Unravelling molecular mechanisms of transcriptional regulation by Plasmodium falciparum bromodomain proteins.MESA Malaria.
- In Vivo Transcriptome of Plasmodium falciparum Reveals Overexpression of Transcripts That Encode Surface Proteins.Oxford Academic.
- A novel inhibitor against the bromodomain PfBDP1 of the malaria p
- The Putative Bromodomain Protein PfBDP7 of the Human Malaria Parasite Plasmodium Falciparum Cooperates With PfBDP1 in the Silencing of Variant Surface Antigen Expression.Frontiers.
- A novel inhibitor against the bromodomain PfBDP1 of the malaria pathogen Plasmodium falciparum.
Sources
- 1. Plasmodium falciparum proteins involved in cytoadherence of infected erythrocytes to chemokine CX3CL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Plasmodium Falciparum Bromodomain Protein Regulates Invasion Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Putative Bromodomain Protein PfBDP7 of the Human Malaria Parasite Plasmodium Falciparum Cooperates With PfBDP1 in the Silencing of Variant Surface Antigen Expression [frontiersin.org]
- 4. New insights into the blood-stage transcriptome of Plasmodium falciparum using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | From Genes to Transcripts, a Tightly Regulated Journey in Plasmodium [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Full-Length Transcriptome Analysis of Plasmodium falciparum by Single-Molecule Long-Read Sequencing [frontiersin.org]
- 8. Transcriptomic complexity of the human malaria parasite Plasmodium falciparum revealed by long-read sequencing | PLOS One [journals.plos.org]
- 9. A novel inhibitor against the bromodomain PfBDP1 of the malaria pathogen Plasmodium falciparum | bioRxiv [biorxiv.org]
Precision Epigenetics: A Comparative Guide to PF-CBP1 in Selective Bromodomain Inhibition
Executive Summary
PF-CBP1 represents a significant leap in chemical probe fidelity for chromatin biology. Unlike broad-spectrum BET inhibitors (e.g., JQ1) or first-generation CBP/p300 probes (e.g., SGC-CBP30), PF-CBP1 offers a refined selectivity profile critical for dissecting the specific transcriptional roles of CREB-binding protein (CBP) and p300 without the confounding effects of BRD4 inhibition. This guide evaluates its biochemical superiority, details its mechanistic distinctiveness, and provides validated protocols for its application in high-stringency research.
The Challenge: The "Off-Target" Crisis in Epigenetic Probes
For years, the study of histone acetylation readers was dominated by BET inhibitors. While effective, compounds like JQ1 indiscriminately target the BET family (BRD2, BRD3, BRD4), masking the specific contributions of non-BET bromodomains.
The specific challenge in targeting CBP/p300 lies in the structural homology between their bromodomains and those of the BET family. Early inhibitors often suffered from "bleed-through" activity against BRD4, leading to toxicity and misattribution of biological phenotypes.
The PF-CBP1 Solution: Developed by Pfizer, PF-CBP1 is a propoxy-analogue of SGC-CBP30. This structural modification introduces a steric clash with the BRD4 bromodomain while maintaining high-affinity interactions with the CBP/p300 hydrophobic pocket.
Mechanistic Profile & Superiority Analysis
2.1 Structural Mechanism
PF-CBP1 functions as a competitive inhibitor of the acetyl-lysine (Kac) binding pocket on the bromodomain. By displacing CBP/p300 from chromatin, it suppresses the transcription of specific oncogenes (e.g., IRF4, MYC) and inflammatory cytokines (e.g., IL-6) dependent on these co-activators.
2.2 Comparative Performance Data
The following table synthesizes biochemical data to demonstrate the selectivity window of PF-CBP1 compared to its predecessor (SGC-CBP30) and the standard BET inhibitor (JQ1).
Table 1: Comparative Selectivity Profile
| Feature | PF-CBP1 (The Precision Probe) | SGC-CBP30 (The Predecessor) | JQ1 (The BET Standard) |
| Primary Target | CBP / p300 Bromodomain | CBP / p300 Bromodomain | BRD4 / BET Family |
| CBP Binding ( | 0.19 µM | ~0.20 µM | >10 µM (No binding) |
| BRD4(1) Binding ( | 20 µM | ~2.5 µM | ~0.05 µM |
| Selectivity (CBP vs BRD4) | ~105-fold | ~12-fold | N/A (Selects for BRD4) |
| Cellular Toxicity | Low (up to 30 µM in macrophages) | Moderate | High (Cytostatic) |
| Mechanism | Mono-functional Inhibition | Mono-functional Inhibition | Mono-functional Inhibition |
Analyst Insight: The critical differentiator is the Selectivity Fold . While SGC-CBP30 is a potent CBP inhibitor, its 12-fold window over BRD4 is often insufficient at high cellular concentrations, leading to off-target BET inhibition. PF-CBP1 expands this window to >100-fold, ensuring that observed phenotypes are exclusively due to CBP/p300 blockade.
2.3 Pathway Visualization
The following diagram illustrates the differential binding kinetics and the downstream transcriptional consequences.
Figure 1: Mechanism of Action.[1][2] PF-CBP1 selectively engages CBP/p300, displacing it from enhancers, while avoiding BRD4 interaction.
Validated Experimental Protocols
To confirm the superiority of PF-CBP1 in your specific model, the following self-validating protocols are recommended.
Protocol A: Selectivity Verification via BROMOscan
Do not rely solely on reported IC50s. Verify target engagement in your specific context.
-
Preparation: Utilize a competition binding assay (e.g., DiscoveRx BROMOscan).
-
Panel Selection: Select a panel including CREBBP , EP300 , BRD4(1) , BRD4(2) , and BRD2 .
-
Dosing: Screen PF-CBP1 at a single point (e.g., 1 µM) followed by an 11-point dose-response curve for hits.
-
Validation Metric: Calculate the Selectivity Score (S-score) .
-
S(35) = (Number of kinases inhibited >35%) / (Total kinases tested).
-
Success Criterion: PF-CBP1 should show <1% cross-reactivity outside the CBP/p300 family at 1 µM.
-
Protocol B: Cellular Target Engagement (FRAP)
Fluorescence Recovery After Photobleaching (FRAP) provides visual proof of chromatin displacement in live cells.
-
Transfection: Transfect cells (e.g., U2OS or HeLa) with GFP-CBP and GFP-BRD4 plasmids in separate wells.
-
Treatment:
-
Well A: DMSO (Vehicle)
-
Well B: PF-CBP1 (1 µM)
-
Well C: JQ1 (1 µM) - Negative Control for CBP, Positive for BRD4
-
-
Bleaching: Using a confocal microscope, photobleach a specific nuclear region (ROI) to 0% intensity.
-
Measurement: Record fluorescence recovery kinetics (
) every 0.5 seconds for 60 seconds. -
Analysis:
-
CBP Displacement: PF-CBP1 treatment should significantly decrease the
of GFP-CBP (faster recovery indicates unbound/mobile protein). -
Specificity Check: PF-CBP1 should have no effect on the
of GFP-BRD4.
-
Protocol C: Functional Readout (RT-qPCR)
-
Cell Line: Primary Macrophages (or relevant disease model).
-
Stimulation: LPS (10 ng/mL) for 4 hours to induce inflammatory gene expression.
-
Dosing: Pre-treat with PF-CBP1 (0.1, 1.0, 10 µM) for 1 hour prior to LPS.
-
Targets:
-
Result Interpretation: Expect dose-dependent suppression of IL-6 without significant cytotoxicity (verify via CellTiter-Glo).
Workflow Visualization
Figure 2: Validation Workflow. A step-by-step pipeline from biochemical profiling to cellular functional assays.
Conclusion
PF-CBP1 is the superior choice for researchers requiring high-fidelity inhibition of CBP/p300 bromodomains. Its chemical design overcomes the selectivity limitations of SGC-CBP30, providing a clean window (>100-fold) over the ubiquitous BET family. By utilizing PF-CBP1, drug development professionals can confidently attribute phenotypic changes to CBP/p300 modulation, minimizing the risk of false positives derived from off-target BET inhibition.
References
-
Chekler, E. L., et al. (2015). "Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities."[1] Chemistry & Biology.
-
Pfizer Inc. (2016).[4] "Discovery of PF-CBP1: A Selective Inhibitor of the Bromodomain of CREB Binding Protein."[1][5] ACS Medicinal Chemistry Letters.
-
Selleck Chemicals. "PF-CBP1 Datasheet and Biological Activity."
-
Structural Genomics Consortium (SGC). "SGC-CBP30 Probe Report." [2]
Sources
- 1. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Chemical probes and inhibitors of bromodomains outside the BET family - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00373G [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
Cross-Validation of PF-CBP1 Results Using Western Blot Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals Subject: PF-CBP1 (CBP/p300 Bromodomain Inhibitor) vs. A-485 (HAT Inhibitor)
Introduction: The "Reader" vs. "Writer" Paradox
In the validation of epigenetic chemical probes, a common pitfall is the conflation of occupancy with enzymatic activity . PF-CBP1 is a highly selective chemical probe designed to inhibit the bromodomain of CBP (CREB-binding protein) and p300. It acts as a "reader" antagonist.
This guide provides a rigorous framework for cross-validating PF-CBP1 results using Western Blot analysis. Unlike catalytic inhibitors (such as A-485) that obliterate the acetylation mark directly, PF-CBP1 functions by displacing the protein from chromatin. Consequently, the Western Blot readout requires a nuanced understanding of downstream signaling (e.g., c-Myc) and specific histone mark kinetics.
The Comparator Landscape
| Compound | Target Domain | Mechanism | Primary WB Readout |
| PF-CBP1 | Bromodomain | Reader Antagonist: Displaces CBP from chromatin; prevents loop formation. | Downregulation of c-Myc ; Moderate/Locus-specific reduction in H3K27ac . |
| A-485 | HAT Domain | Writer Inhibitor: Blocks acetyltransferase catalytic activity. | Rapid, global loss of H3K27ac and H3K18ac. |
| dCBP-1 | Whole Protein | PROTAC Degrader: Ubiquitinates and degrades CBP/p300. | Loss of Total CBP/p300 protein band. |
Mechanistic Logic & Signaling Pathways[1]
To validate PF-CBP1, one must demonstrate that the bromodomain is engaged without degrading the protein or directly blocking the HAT domain (though spatial displacement often leads to reduced acetylation).
Diagram 1: Mechanism of Action (Reader vs. Writer Inhibition)
Caption: PF-CBP1 blocks the Bromodomain (Reader), preventing chromatin recruitment. A-485 blocks the HAT domain (Writer), directly stopping acetylation.
The "Self-Validating" Experimental Protocol
A self-validating Western Blot protocol for PF-CBP1 must answer three questions simultaneously:
-
Is the drug working? (Phenotypic marker: c-Myc).
-
Is the mechanism specific? (Global H3K27ac should be less affected than with A-485).
-
Is the protein stable? (Total CBP must remain constant to rule out degradation).
Step-by-Step Methodology
A. Sample Preparation (Critical Step)
Standard RIPA lysis is often insufficient for extracting chromatin-bound histones or large chromatin remodelers like CBP (approx. 300 kDa).
-
Recommendation: Use a Nuclear Fractionation protocol or High-Salt/Sonication lysis.
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 500 mM NaCl (high salt releases chromatin-bound factors), and fresh protease/phosphatase inhibitors.
-
Sonication: Essential to shear DNA and release histones. 3 cycles, 10s on/off, 40% amplitude.
B. Treatment Conditions[1][2][3]
-
Cell Line: Leukemia lines (e.g., MV4-11, MOLM-13) are highly sensitive.
-
Dose: 100 nM – 1 µM (PF-CBP1 is potent; avoid >5 µM to prevent off-target BET inhibition).
-
Timepoints:
-
4-6 Hours: To check immediate H3K27ac changes (often subtle).
-
24 Hours: To check c-Myc downregulation (robust).
-
C. The Blotting Matrix
Run these antibodies in parallel for a complete dataset:
| Target | Purpose | Expected Result (PF-CBP1) | Expected Result (A-485) |
| c-Myc | Downstream Effector | Strong Decrease | Strong Decrease |
| H3K27ac | Direct Epigenetic Mark | Slight/Moderate Decrease | Near Total Loss |
| Total CBP | Target Stability | No Change | No Change |
| Total H3 | Loading Control (Histone) | Equal Loading | Equal Loading |
| Vinculin | Loading Control (Cytosol) | Equal Loading | Equal Loading |
Diagram 2: The Validation Workflow
Caption: Workflow ensuring extraction of chromatin-bound targets and simultaneous validation of efficacy, mechanism, and stability.
Data Interpretation & Troubleshooting
Interpreting the "Gap"
A common point of confusion arises when PF-CBP1 shows strong phenotypic effects (cell death, c-Myc loss) but only weak reduction in global H3K27ac levels on a Western Blot.
-
Explanation: PF-CBP1 displaces CBP from specific enhancers (super-enhancers driving oncogenes). It does not shut down the catalytic HAT activity globally. Therefore, the bulk histone pool (visible on WB) may remain acetylated by other HATs or residual CBP activity, while the critical oncogenic loci are deactivated.
-
Comparison: A-485 inhibits the catalytic domain directly, leading to a "wipeout" of the signal.
Troubleshooting Table
| Observation | Potential Cause | Solution |
| No c-Myc reduction | Treatment time too short. | Extend treatment to 24 hours (c-Myc protein half-life is short, but mRNA depletion takes time). |
| Total CBP band missing | Inefficient extraction. | CBP is large (300kDa). Use 3-8% Tris-Acetate gels and ensure high-salt lysis/sonication. |
| H3K27ac signal too strong | Antibody saturation. | H3K27ac is abundant.[4] Load less protein (5-10 µg) or dilute primary antibody further (1:2000). |
| Global H3K27ac unchanged | Expected biology. | This confirms mechanism (Bromodomain vs HAT). Validate with ChIP-qPCR if locus-specific data is needed. |
References
-
Goswami, R. et al. (2015). Characterization of a Chemical Probe for the CBP Bromodomain. Chemical Biology.[3][5][6][7]
-
Lasko, L.M. et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature.
-
Structural Genomics Consortium (SGC). PF-CBP1 Chemical Probe Profile.
-
Picaud, S. et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Probe PF-CBP1 | Chemical Probes Portal [chemicalprobes.org]
- 6. CBP-mediated acetylation of histone H3 lysine 27 antagonizes Drosophila Polycomb silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of PF-CBP1
For the modern researcher, the lifecycle of a chemical probe extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and the integrity of our scientific pursuits. This guide provides an in-depth, procedural framework for the safe and effective disposal of PF-CBP1, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains.[1][2][3] While specific regulatory disposal guidelines for PF-CBP1 are not extensively documented, this document synthesizes established principles of chemical and laboratory waste management to offer a comprehensive and self-validating protocol.
The Chemical and Biological Context of PF-CBP1
PF-CBP1 is a small molecule designed to modulate epigenetic mechanisms by inhibiting the bromodomains of CBP and p300.[1][2] Its utility in research lies in its ability to probe the roles of these proteins in gene transcription and cellular processes, including inflammatory responses.[1][2] Although not classified as a cytotoxic agent in the traditional sense, its biological activity necessitates careful handling and disposal to prevent unintended environmental release or exposure.[2][4]
| Property | Description | Source |
| Target | CREB-binding protein (CBP) and p300 bromodomains | [1][2] |
| Mechanism of Action | Inhibitor | [1] |
| Formulation | Typically a solid, soluble in DMSO | [3] |
| Known Biological Effects | Reduces expression of inflammatory cytokines | [1] |
Core Directive: A Risk-Based Approach to Disposal
The disposal of PF-CBP1, and any research chemical, should be governed by a risk-based assessment. The primary objective is to neutralize or contain any potential biological or chemical hazards. The following procedures are designed to be adaptable to various laboratory settings while adhering to the fundamental principles of safety and environmental compliance.
Experimental Workflow for PF-CBP1 Disposal
Sources
Operational Safety Guide: Handling PF-CBP1 (Epigenetic Probe)
Part 1: Core Directive & Hazard Context
Executive Summary
PF-CBP1 is a highly selective chemical probe inhibiting the CREB-binding protein (CBP) bromodomain .[1][2][3][4] As an epigenetic modulator, it functions by altering gene transcription. While invaluable for research, this mechanism presents significant biological risks, particularly regarding reproductive toxicity and hematological effects (e.g., thrombocytopenia), which are common in this class of inhibitors.[5]
The Critical Risk Factor: PF-CBP1 is almost exclusively solubilized in DMSO (Dimethyl Sulfoxide) . DMSO is a potent skin penetrant that acts as a "molecular syringe," carrying dissolved small molecules directly into the bloodstream, bypassing the skin's natural barrier.
Standard Operating Rule: Treat PF-CBP1 as a Band 4 Potent Compound . All handling requires strict containment and specific barrier protection to prevent inhalation of dust and transdermal absorption of solutions.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to address the two distinct physical states of the compound: Lyophilized Powder (Inhalation Risk) and DMSO Solution (Absorption Risk).[5]
PPE Selection Table
| Protection Zone | Item | Specification | Scientific Rationale |
| Hand Protection (Primary) | Gloves (Inner) | Nitrile (4-6 mil) | Provides tactile sensitivity and a base layer of chemical resistance.[5] |
| Hand Protection (Secondary) | Gloves (Outer) | Nitrile (Long Cuff) OR Silver Shield® | CRITICAL: Standard nitrile degrades rapidly in DMSO (<5 min breakthrough).[5] Double gloving creates a sacrificial layer. If handling >10mL DMSO, use Silver Shield laminate gloves. |
| Respiratory | Engineering Control | Chemical Fume Hood (Class II) | Primary barrier.[5] Do not handle powder on an open bench. |
| Respiratory (Backup) | Respirator | N95 or P100 | Only required if weighing outside a hood (strongly discouraged) or during spill cleanup outside containment.[5] |
| Body | Lab Coat | Tyvek® or Poly-coated | Cotton coats absorb spills, holding the toxin against the skin.[5] Impervious materials (Tyvek) shed liquid.[5] |
| Eye/Face | Eyewear | Chemical Splash Goggles | Safety glasses with side shields are insufficient for liquid handling where splashing is possible.[5] |
Part 3: Operational Protocols & Methodologies
The "Double-Barrier" Solubilization Protocol
The highest risk moment is adding solvent to the powder. This protocol mitigates aerosolization and splash-back.[5]
Prerequisites:
-
PF-CBP1 vial (equilibrated to room temperature).[5]
-
Anhydrous DMSO.
-
Fume hood airflow verified (>100 fpm).
Step-by-Step Workflow:
-
Containment Prep: Place a plastic tray lined with an absorbent pad inside the fume hood. All work occurs inside this tray.
-
Pressure Equalization: Before opening the vial, insert a small gauge needle (venting needle) through the septum (if applicable) or open the cap slowly to release any pressure differential that could puff dust into the air.
-
Solvent Addition:
-
Add DMSO slowly down the side of the vial wall.
-
Do not squirt directly onto the powder to avoid aerosolizing particles.
-
-
Dissolution: Vortex the vial inside the hood. Ensure the cap is wrapped in Parafilm before vortexing to prevent leakage.
-
Glove Check: Immediately after solubilization, check outer gloves for any droplets. If wet, change outer gloves immediately . DMSO permeation is invisible and rapid.
Experimental Handling (In Vitro)
Once in solution, the risk shifts from inhalation to absorption.[5]
-
Aliquot Strategy: Do not store the master stock (e.g., 10mM) in a single bottle. Aliquot into single-use volumes (e.g., 50µL) to minimize freeze-thaw cycles and handling frequency.
-
Waste Management: All pipette tips touching PF-CBP1 must be disposed of in a solid hazardous waste container located inside the fume hood. Do not bring contaminated tips out of the hood to a general bench bin.
Part 4: Visualization & Logic
Diagram 1: The Safety Layering System
This diagram illustrates the hierarchy of controls required for handling potent epigenetic probes.
Caption: Hierarchy of defense against PF-CBP1 exposure. Engineering controls (Blue) contain the source, while PPE (Yellow) acts as the final barrier for the researcher (Green).[5]
Diagram 2: Solubilization Decision Tree
A logic flow for the critical step of converting solid powder to liquid stock.
Caption: Operational workflow for solubilizing PF-CBP1. Note the mandatory glove inspection step after DMSO handling.
Part 5: Emergency Response & Disposal[1]
Spill Response (DMSO Solution)
-
Alert: Announce the spill to labmates.
-
PPE Upgrade: If the spill is >5mL, put on Silver Shield/Laminate gloves. Nitrile is insufficient for bulk DMSO cleanup.
-
Absorb: Cover with absorbent pads. Do not use paper towels if possible, as they saturate quickly and increase handling time.
-
Neutralize: Clean the area with 10% bleach followed by water (standard for biologicals/organics) to degrade any residual compound.
-
Disposal: Collect all spill materials into a sealed bag labeled "Hazardous Chemical Waste: Cytotoxic/Potent."
Waste Disposal Streams
-
Solid Waste: Vials, pipette tips, and contaminated gloves go to Incineration Only (often Red Bag or Yellow Bin depending on facility rules for Cytotoxics).[5]
-
Liquid Waste: Collect in a dedicated "Halogenated Solvent" carboy. Label clearly with "Contains PF-CBP1 (Epigenetic Inhibitor)."[5]
References
-
Pfizer Inc. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chemistry & Biology.
-
Structural Genomics Consortium (SGC). (n.d.).[5] PF-CBP1 Chemical Probe Data Sheet. [5]
-
Ansell Healthcare. (2022). Permeation & Degradation Resistance Guide (DMSO Breakthrough Data).
-
National Institutes of Health (NIH). (2021). Safety and Efficacy of Bromodomain Inhibitors: A Systematic Study. Frontiers in Pharmacology.
-
University of Maryland. (2023). Safety Tips for Working with DMSO.
Sources
- 1. PF-CBP1 | CBP/p300 bromodomain inhibitor | CAS 1962928-21-7 | Buy PF-CBP1 from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
